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  • Product: 2-Chloro-2-methylnonane
  • CAS: 4325-50-2

Core Science & Biosynthesis

Foundational

synthesis and properties of 2-Chloro-2-methylnonane

An In-Depth Technical Guide to the Synthesis, Physicochemical Properties, and Advanced Applications of 2-Chloro-2-methylnonane Executive Summary 2-Chloro-2-methylnonane (CAS: 4325-50-2) is a specialized tertiary alkyl ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Physicochemical Properties, and Advanced Applications of 2-Chloro-2-methylnonane

Executive Summary

2-Chloro-2-methylnonane (CAS: 4325-50-2) is a specialized tertiary alkyl halide characterized by a nine-carbon aliphatic backbone with a chlorine atom and a methyl group localized at the C2 position[1][2]. While structurally straightforward, its specific steric bulk and tertiary substitution make it a highly valuable reagent in advanced physical chemistry, particularly in the study of fluorinated fullerenes[3]. This whitepaper provides an authoritative guide on its physicochemical profile, mechanistic synthesis, and laboratory handling protocols designed for researchers and drug development professionals.

Part 1: Physicochemical Profiling and Structural Data

Understanding the physical and chemical properties of 2-chloro-2-methylnonane is critical for predicting its behavior in organic synthesis and spectroscopic applications. As a halogenated hydrocarbon, it is practically insoluble in water, necessitating biphasic reaction conditions or organic solvent matrices during synthesis[1].

Table 1: Physicochemical and Structural Properties

PropertyValueReference
IUPAC Name 2-chloro-2-methylnonane[2]
CAS Registry Number 4325-50-2[1][2]
Molecular Formula C10​H21​Cl [2][4]
Molecular Weight 176.73 g/mol [2][5]
SMILES CCCCCCCC(C)(C)Cl[1][2]
InChIKey QDJXQCKHBZEIJM-UHFFFAOYSA-N[2][4]
Physical State Colorless liquid[1]
Commercial Purity Standard ≥90%[3][5]

Part 2: Mechanistic Pathways: The SN​1 Paradigm

The synthesis of 2-chloro-2-methylnonane from its corresponding alcohol, 2-methylnonan-2-ol, proceeds via a classic Unimolecular Nucleophilic Substitution ( SN​1 ) mechanism. Unlike primary or secondary alcohols, which often require a Lewis acid catalyst (such as ZnCl2​ in the Lucas reagent) or thionyl chloride ( SOCl2​ ) to drive the reaction via an SN​2 or SN​i pathway, tertiary alcohols react rapidly with concentrated aqueous hydrochloric acid (HCl) at room temperature.

Mechanistic Causality: The efficiency of this reaction lies in the thermodynamic stability of the intermediate. Protonation of the hydroxyl group creates an oxonium ion, which readily dissociates to expel water—the rate-determining step (RDS). The resulting tertiary carbocation is highly stabilized by hyperconjugation from the adjacent methyl and alkyl groups, as well as the inductive electron-donating effects of the long nonane chain. This stable intermediate is subsequently trapped by a chloride anion to yield the final product.

SN1_Mechanism A 2-Methylnonan-2-ol (Tertiary Alcohol) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (Fast) C Tertiary Carbocation (Stable Intermediate) B->C - H₂O (Slow, RDS) D 2-Chloro-2-methylnonane (Final Product) C->D + Cl⁻ (Fast)

Figure 1: SN1 reaction mechanism for the chlorination of 2-methylnonan-2-ol.

Part 3: Experimental Protocol: Synthesis of 2-Chloro-2-methylnonane

The following protocol outlines the laboratory-scale synthesis of 2-chloro-2-methylnonane via the hydrochlorination of 2-methylnonan-2-ol. This methodology is designed as a self-validating system , incorporating visual cues to confirm the success of each phase.

Reagents Required:

  • 2-Methylnonan-2-ol (1.0 eq)

  • Concentrated Hydrochloric Acid (37% w/w, 3.0 eq)

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Brine (Saturated NaCl solution)

Step-by-Step Workflow:

  • Reaction Initiation: In a separatory funnel, add 2-methylnonan-2-ol. Add 3 molar equivalents of cold, concentrated HCl.

    • Causality: An excess of HCl drives the equilibrium forward (Le Chatelier's principle) and ensures complete conversion of the alcohol.

  • Agitation: Stopper the funnel and shake vigorously for 15-20 minutes at room temperature. Vent the funnel frequently.

    • Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous acid and the organic alcohol. Venting prevents pressure buildup from the slight exothermic reaction and the vapor pressure of HCl gas.

  • Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic alkyl halide, and the lower layer is the aqueous acid. Drain the lower aqueous layer.

  • Neutralization (Self-Validating Step): Wash the organic layer with saturated NaHCO3​ solution.

    • Causality: This neutralizes any residual HCl dissolved in the organic phase.

    • Validation: The cessation of CO2​ gas evolution (bubbling) serves as a definitive visual confirmation that all acid has been neutralized.

  • Aqueous Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Desiccation (Self-Validating Step): Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ . Swirl gently.

    • Causality: Removes trace microscopic water droplets.

    • Validation: The transition of the liquid from a cloudy emulsion to a completely transparent, clear liquid confirms successful desiccation.

  • Purification: Filter off the drying agent and purify the crude product via vacuum distillation.

    • Causality: Tertiary alkyl halides are highly susceptible to thermal E1/E2 elimination (dehydrohalogenation) at elevated temperatures. Vacuum distillation lowers the boiling point, preventing the degradation of 2-chloro-2-methylnonane back into an alkene (e.g., 2-methyl-1-nonene).

Synthesis_Workflow Step1 1. Reagent Mixing Alcohol + Conc. HCl Step2 2. Agitation Stir 20 mins at RT Step1->Step2 Step3 3. Phase Separation Isolate Organic Layer Step2->Step3 Step4 4. Neutralization Wash with NaHCO₃ Step3->Step4 Step5 5. Desiccation Dry over Na₂SO₄ Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing 2-chloro-2-methylnonane.

Part 4: Advanced Applications in Fullerene Chemistry

Beyond its utility as a standard alkylating agent, 2-chloro-2-methylnonane occupies a highly specialized niche in advanced physical chemistry and spectroscopy. Commercial grades of this compound are specifically utilized in the photoelectron spectroscopy of fluorinated fullerene anions[3].

Specifically, it facilitates the generation and characterization of complex fullerene derivatives such as C60​Fn−​ and C60​Fm2−​ in the gas phase, as well as C1​−C60​F47−​ and D2​−C60​F44​ in solution[3]. In these highly sensitive spectroscopic environments, the specific steric and electronic properties of the tertiary chloride likely serve to mediate electron transfer or act as a specialized matrix component that stabilizes these highly reactive, bulky anionic clusters without undergoing unwanted nucleophilic attack.

Part 5: Safety, Handling, and Environmental Considerations

As a halogenated hydrocarbon, 2-chloro-2-methylnonane requires stringent safety protocols:

  • Toxicity: It is suspected of causing cancer and must be handled within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[3].

  • Environmental Hazard: Classified under Transport Hazard Class 9 (Packing Group III), it is an environmentally hazardous substance[3]. It must not be disposed of in standard aqueous waste streams; instead, it requires dedicated halogenated organic waste disposal to prevent aquatic toxicity and environmental persistence[1][3].

References

  • PubChem (National Institutes of Health). "2-Chloro-2-methylnonane | C10H21Cl | CID 138189." Retrieved from:[Link]

  • NIST Chemistry WebBook. "2-Chloro-2-methylnonane." U.S. Secretary of Commerce. Retrieved from:[Link]

  • Thermo Fisher Scientific. "2-Chloro-2-methylnonane, 90+%." Alfa Aesar Product Portfolio. Retrieved from:[Link]

Sources

Exploratory

2-Chloro-2-methylnonane CAS number 4325-50-2

2-Chloro-2-methylnonane (CAS 4325-50-2): A Comprehensive Technical Guide on Physicochemical Properties, Solvolysis Dynamics, and Synthetic Applications Executive Summary As drug development and advanced materials researc...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Chloro-2-methylnonane (CAS 4325-50-2): A Comprehensive Technical Guide on Physicochemical Properties, Solvolysis Dynamics, and Synthetic Applications

Executive Summary

As drug development and advanced materials research increasingly rely on sterically demanding structural motifs, tertiary alkyl halides like 2-chloro-2-methylnonane (CAS 4325-50-2) have emerged as critical building blocks. Traditionally viewed as challenging substrates due to their propensity for competitive elimination reactions, modern catalytic methods have unlocked their potential as robust alkylating agents. This whitepaper provides an authoritative, in-depth analysis of the physicochemical profile, mechanistic solvolysis behavior, and practical synthetic applications of 2-chloro-2-methylnonane, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling

Understanding the baseline physical properties of 2-chloro-2-methylnonane is essential for predicting its behavior in biphasic extractions, chromatographic separations, and gas-phase analytics. The compound features a highly hydrophobic nonane backbone disrupted by a sterically encumbered tertiary chloride.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Relevance in Application
Chemical Formula C₁₀H₂₁Cl Dictates the mass-to-charge ratio in MS and elemental analysis.
Molecular Weight 176.73 g/mol Standard parameter for stoichiometric calculations [1].
Exact Mass 176.133 Da Crucial for high-resolution mass spectrometry (HRMS) targeting [1].
XLogP3 (Lipophilicity) 4.9 High lipophilicity indicates strong retention on reverse-phase HPLC and necessitates non-polar extraction solvents (e.g., hexanes) [1].
Appearance Colorless Liquid Standard visual baseline; yellowing indicates degradation or HCl release.

| Hydrogen Bond Donors | 0 | Prevents protic interference during sensitive organometallic catalysis. |

Mechanistic Insights: Solvolysis & Carbocation Dynamics

In physical organic chemistry, 2-chloro-2-methylnonane is utilized to probe the limits of unimolecular nucleophilic substitution (Sₙ1) pathways.

The 50% TFE Microenvironment: When subjected to solvolysis in 50% trifluoroethanol (TFE) and water, the reaction kinetics isolate the intrinsic barrier of carbon-chlorine bond cleavage. Why 50% TFE? TFE is highly ionizing but weakly nucleophilic. This specific solvent architecture stabilizes the transient tertiary carbocation via hydrogen bonding while deliberately retarding direct nucleophilic attack. This allows researchers to study the "enforced uncoupled concerted pathway" where the lifetime of the tertiary carbocation dictates the stereochemical and regiochemical outcome of the product [2].

Solvolysis A 2-Chloro-2-methylnonane (Substrate) B Tertiary Carbocation Intermediate A->B Ionization (Rate-Limiting) C Solvent Cage (50% TFE / H2O) B->C Stabilization D Nucleophilic Attack (Diffusion Controlled) C->D Solvent Trapping E Solvolysis Products (Ethers / Alcohols) D->E Deprotonation

Figure 1: Step-wise SN1 solvolysis pathway of 2-chloro-2-methylnonane in 50% TFE.

Synthetic Utility: Transition-Metal Catalyzed C-H Alkylation

Historically, coupling tertiary alkyl chlorides with arenes was plagued by rapid β-hydride elimination, yielding unwanted alkenes. However, 2-chloro-2-methylnonane can be successfully utilized in Ruthenium-catalyzed ortho-C-H alkylation of directing-group-bearing arenes, such as 2-phenylpyridine [3].

Mechanistic Causality: The reaction employs [RuCl₂(p-cymene)]₂ and Potassium Acetate (KOAc). The acetate ligand is not merely a base; it is the critical proton shuttle that enables a Concerted Metalation-Deprotonation (CMD) mechanism. The pyridine ring directs the Ru(II) center to the ortho-position of the phenyl ring, forming a stable ruthenacycle. The tertiary alkyl chloride then undergoes single-electron transfer (SET) or direct oxidative addition, overcoming steric encumbrance to forge the new C-C bond.

Alkylation Step1 2-Phenylpyridine + 2-Chloro-2-methylnonane Step2 Catalyst Activation [RuCl2(p-cymene)]2 + KOAc Step1->Step2 1,4-Dioxane, 120°C Step3 C-H Metalation (CMD Pathway) Step2->Step3 Acetate Assistance Step4 Radical/Alkyl Transfer (C-C Bond Formation) Step3->Step4 Tertiary Alkyl Addition Step5 Reductive Elimination Alkylated Product Step4->Step5 Catalyst Turnover

Figure 2: Workflow for Ru-catalyzed C-H alkylation using 2-chloro-2-methylnonane.

Standardized Experimental Protocol: Ru-Catalyzed Alkylation

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in diagnostic checks to prevent downstream failures.

Objective: Synthesis of 2-[3-(2-methylnonan-2-yl)phenyl]pyridine. Reagents: 2-Phenylpyridine (1.0 mmol), 2-chloro-2-methylnonane (3.0 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), KOAc (0.5 mmol), K₂CO₃ (1.5 mmol), anhydrous 1,4-Dioxane (4 mL).

Step-by-Step Methodology:

  • Inert Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the Ru-catalyst, KOAc, and K₂CO₃.

    • Causality: Argon prevents oxidative deactivation of the Ru(II) catalyst. K₂CO₃ acts as the terminal thermodynamic sink to neutralize the HCl byproduct, driving the reaction forward.

  • Substrate Addition: Add 2-phenylpyridine, followed by 2-chloro-2-methylnonane and 1,4-dioxane. Seal the vessel tightly.

  • Thermal Activation: Heat the vigorously stirring mixture to 120 °C for 24 hours.

    • Causality: The high thermal energy is strictly required to overcome the massive steric activation barrier associated with the tertiary alkyl chloride.

  • In-Process Validation (12 Hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Self-Validation: You must observe the disappearance of the 2-phenylpyridine peak and the emergence of a product peak. If unreacted S.M. remains high, verify the anhydrous state of your K₂CO₃.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution of hexane/EtOAc).

  • NMR Validation: Analyze the purified oil via ¹H NMR (CDCl₃).

    • Self-Validation: The protocol is successful if the ortho-aromatic proton signal is absent, and a distinct 6H singlet appears at ~1.40 ppm, confirming the integration of the gem-dimethyl group from the nonane chain.

Mass Spectrometry & Analytical Diagnostics

When analyzing 2-chloro-2-methylnonane via Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺· at m/z 176) is typically weak or entirely absent.

Diagnostic Fragmentation: Due to the highly labile nature of the tertiary C-Cl bond, the molecule rapidly ejects a chlorine radical or undergoes dehydrohalogenation (loss of HCl) to form a stable tertiary carbocation (m/z 141). The relative intensities of the hydrocarbon ions in the m/z 41–71 mass region are highly diagnostic, reflecting the fragmentation of the branched carbon skeleton [4]. Application scientists should rely on these lower-mass hydrocarbon clusters rather than searching for the parent ion when verifying the purity of the starting material.

References

  • Title: 2-Chloro-2-methylnonane | CID 138189 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE Source: White Rose eTheses Online URL: [Link]

  • Title: Electronic Supplementary Information: Synthesis of 2-Substituted Pyridine Derivatives Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing URL: [Link]

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylnonane

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-2-methylnonane is a tertiary alkyl halide with the molecular formula C₁₀H₂₁Cl. As a chlorinated alkane, its physical and chemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylnonane is a tertiary alkyl halide with the molecular formula C₁₀H₂₁Cl. As a chlorinated alkane, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as an intermediate in organic synthesis and for the study of reaction mechanisms. Its structure, featuring a chlorine atom attached to a tertiary carbon, dictates its reactivity, primarily favoring nucleophilic substitution and elimination reactions via carbocation intermediates. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-2-methylnonane, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.

Molecular and Physical Properties

The fundamental physical and molecular properties of 2-Chloro-2-methylnonane are summarized below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁Cl[1]
Molecular Weight 176.73 g/mol [1]
CAS Number 4325-50-2[1]
Appearance Colorless liquid (predicted)
Boiling Point ~208.1 °C (predicted at 760 mmHg)[2]
Density ~0.861 g/cm³ (predicted)[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether) (inferred from similar compounds)[3][4]

Chemical Reactivity and Stability

As a tertiary alkyl halide, the reactivity of 2-Chloro-2-methylnonane is dominated by its propensity to form a stable tertiary carbocation upon cleavage of the carbon-chlorine bond. This characteristic makes it highly susceptible to Sₙ1 and E1 reactions.

The stability of the resulting 2-methylnonan-2-yl carbocation is the primary driver for its reactivity. The reaction mechanism is initiated by the departure of the chloride leaving group, forming the planar tertiary carbocation. This intermediate can then be attacked by a nucleophile (Sₙ1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).

It is important to note that 2-Chloro-2-methylnonane is stable under normal storage conditions but should be kept away from strong oxidizing agents.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloro-2-methylnonane is expected to show distinct signals corresponding to the different proton environments in the molecule. The key predicted chemical shifts are:

  • ~1.5-1.7 ppm (singlet, 6H): The two methyl groups attached to the tertiary carbon bearing the chlorine atom are chemically equivalent and will appear as a singlet.

  • ~1.2-1.6 ppm (multiplets, 12H): The methylene (-CH₂-) groups of the nonyl chain will produce a series of overlapping multiplets.

  • ~0.9 ppm (triplet, 3H): The terminal methyl group of the nonyl chain will appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 2-Chloro-2-methylnonane are:

  • ~70-75 ppm: The quaternary carbon atom bonded to the chlorine atom (C2).

  • ~30-40 ppm: The methylene carbon adjacent to the tertiary center (C3).

  • ~20-35 ppm: The remaining methylene carbons of the nonyl chain.

  • ~14 ppm: The terminal methyl carbon of the nonyl chain.

  • ~30-35 ppm: The two equivalent methyl carbons attached to the tertiary center.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-2-methylnonane is expected to exhibit characteristic absorption bands for C-H and C-Cl bonds.

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 1350-1470 cm⁻¹: C-H bending vibrations.

  • ~600-800 cm⁻¹: C-Cl stretching vibration, which is characteristic of alkyl halides.[7]

Mass Spectrometry

The mass spectrum of 2-Chloro-2-methylnonane, likely obtained through electron ionization (EI), would show fragmentation patterns characteristic of a tertiary alkyl halide. The molecular ion peak (M⁺) at m/z 176 may be weak or absent due to the facile cleavage of the C-Cl bond. Key expected fragments include:

  • m/z 141: Loss of a chlorine radical ([M-Cl]⁺), corresponding to the stable tertiary carbocation. This is often the base peak.

  • Isotope Pattern: The presence of chlorine would be indicated by an M+2 peak for ions containing the ³⁷Cl isotope.[8]

  • Further Fragmentation: Subsequent fragmentation of the alkyl chain would lead to a series of smaller carbocation fragments.

Experimental Protocols

Synthesis of 2-Chloro-2-methylnonane from 2-Methyl-2-nonanol

This synthesis proceeds via an Sₙ1 reaction, where the hydroxyl group of the tertiary alcohol is protonated by concentrated hydrochloric acid, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.[9]

Materials:

  • 2-Methyl-2-nonanol

  • Concentrated Hydrochloric Acid (12 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Calcium Chloride

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Distillation Apparatus

Procedure:

  • In a separatory funnel, combine 1 mole equivalent of 2-methyl-2-nonanol with 2.5 mole equivalents of cold, concentrated hydrochloric acid.

  • Gently swirl the mixture for a few minutes, then stopper the funnel and shake for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous phase.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any residual water-soluble byproducts.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the crude product by adding anhydrous calcium chloride and allowing it to stand for 10-15 minutes with occasional swirling.

  • Decant the dried liquid into a distillation flask.

  • Purify the 2-Chloro-2-methylnonane by simple distillation. The boiling point of the starting material, 2-methyl-2-nonanol, is approximately 206 °C.[10] The product, 2-Chloro-2-methylnonane, is expected to have a similar or slightly higher boiling point.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Methyl-2-nonanol 2-Methyl-2-nonanol Reaction_Vessel Separatory Funnel (Shake & Vent) 2-Methyl-2-nonanol->Reaction_Vessel Conc. HCl Conc. HCl Conc. HCl->Reaction_Vessel Wash_NaHCO3 Wash with NaHCO3(aq) Reaction_Vessel->Wash_NaHCO3 Crude Product Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Anhydrous CaCl2 Wash_Brine->Drying Distillation Simple Distillation Drying->Distillation Final_Product 2-Chloro-2-methylnonane Distillation->Final_Product

Caption: Workflow for the synthesis of 2-Chloro-2-methylnonane.

Safety and Handling

2-Chloro-2-methylnonane is a suspected carcinogen and causes skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated fume hood.

For storage, keep the container tightly closed in a dry and well-ventilated place.[5] It should be stored away from strong oxidizing agents.

Conclusion

2-Chloro-2-methylnonane is a tertiary alkyl halide with predictable reactivity based on the stability of its corresponding carbocation. This guide has provided a detailed overview of its physical and chemical properties, a comprehensive protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

  • 2-Methyl-2-nonanol. CAS Common Chemistry. [Link]

  • 2-Nonanol, 2-methyl-. The Good Scents Company. [Link]

  • Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • 2-Chloro-2-methylnonane. PubChem. [Link]

  • 2-Chloro-2-methylnonane. NIST WebBook. [Link]

  • 2-Chloro-2-methylcylohexanone. Organic Syntheses. [Link]

  • Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas). OrgoSolver. [Link]

  • 2-Chloro-2-methylhexane. NIST WebBook. [Link]

  • Reactions of Alcohols. Fundamentals of Organic Chemistry. [Link]

  • Process for preparing alkyl chlorides.
  • 2-Chloro-2-methylhexane. SpectraBase. [Link]

  • Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Infrared spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Pentane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • 2-Nonanol. Wikipedia. [Link]

  • 2-Methyl-2-nonanol. NIST WebBook. [Link]

  • Preparation of 2-Chloro-2-methylbutane. Web.mnstate.edu. [Link]

  • Fragmentation patterns in mass spectra. Chemguide. [Link]

  • Mass spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • How would the IR spectrum of 2-chloro-2-methylbutane differ from the IR spectrum of 2-methyl-2-butanol?. Brainly.com. [Link]

  • Synthesis of 2-Chloro-2-Methylbutane. Science Learning Center. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • 2-methyl-2-nonanol. PubChemLite. [Link]

  • Butane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • Synthesis of 2-chloro-2-methylbutane. Chegg. [Link]

  • Highly efficient approach to the synthesis of 2-Chloro-2-methylbutane in a continuous-flow microreactor. ResearchGate. [Link]

  • Butane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • 2-Chloro-2-methyl-butane. SpectraBase. [Link]

  • 2-Chloro-2-methyl-butane. SpectraBase. [Link]

  • Chemical Properties of 2-Chloro-2-methylnonane. Cheméo. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • Wiley SmartSpectra Database Collections. Wiley Science Solutions. [Link]

  • 13C NMR spectroscopy. National Institute of Technology, Tiruchirappalli. [Link]

  • Pentane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

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Exploratory

The Chemistry of 2-Chloro-2-methylnonane: Structural Dynamics, Synthesis, and Applications in Advanced Cross-Coupling

Executive Summary 2-Chloro-2-methylnonane (C10H21Cl) is a sterically hindered tertiary alkyl chloride that serves as a critical intermediate in complex organic synthesis and pharmaceutical drug development. Due to its hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-2-methylnonane (C10H21Cl) is a sterically hindered tertiary alkyl chloride that serves as a critical intermediate in complex organic synthesis and pharmaceutical drug development. Due to its highly substituted α-carbon, it exhibits unique reactivity profiles, heavily favoring unimolecular nucleophilic substitution (SN1) and elimination (E1) over bimolecular (SN2) pathways. This whitepaper provides a rigorous technical analysis of its molecular architecture, details a self-validating synthetic protocol to avoid carbocation rearrangement, and explores its modern applications in transition-metal-catalyzed cross-coupling reactions.

Molecular Architecture and Physicochemical Profiling

The structure of 2-chloro-2-methylnonane consists of a nine-carbon aliphatic backbone (nonane) with both a methyl group and a chlorine atom bonded to the C2 position. This gem-dimethyl-like substitution at the chlorinated carbon creates a dense steric shield around the electrophilic center. Because the C2 carbon is bonded to two identical methyl groups, it is achiral, simplifying its use in symmetric synthetic applications where stereocenter management is not required.

Table 1: Quantitative Physicochemical Properties

PropertyValueSource Validation
Molecular Formula C10H21Cl
Molecular Weight 176.73 g/mol
CAS Registry Number 4325-50-2
Exact Mass 176.133 Da
Topological Polar Surface Area 0 Ų
SMILES String CCCCCCCC(C)(C)Cl
Physical State (Room Temp) Colorless Liquid

Mechanistic Pathways: SN1 and E1 Dynamics

Tertiary alkyl halides like 2-chloro-2-methylnonane are classical substrates for generating tertiary carbocations. The steric bulk of the heptyl chain and the methyl groups completely precludes backside attack by nucleophiles, rendering SN2 mechanisms impossible.

Causality: When subjected to polar protic solvents or Lewis acids, the C–Cl bond undergoes heterolytic cleavage. The resulting 2-methylnonan-2-yl carbocation is highly stabilized by hyperconjugation from the adjacent alkyl groups. Depending on the basicity of the environment, the intermediate will either undergo nucleophilic trapping (SN1) or deprotonation to yield a mixture of 2-methyl-1-nonene and 2-methyl-2-nonene (E1).

SN1_E1_Dynamics A 2-Chloro-2-methylnonane (Tertiary Substrate) B Heterolysis (Rate-Limiting Step) A->B - Cl⁻ C Tertiary Carbocation Intermediate B->C D Nucleophilic Attack (SN1 Pathway) C->D + Nu⁻ E Deprotonation (E1 Pathway) C->E + Base

Mechanistic divergence of 2-Chloro-2-methylnonane into SN1 and E1 pathways.

Self-Validating Synthesis Protocol: Markovnikov Hydrochlorination

Synthesizing tertiary alkyl chlorides without rearrangement requires strict control over reaction conditions. While direct radical chlorination of 2-methylnonane yields a complex, inseparable mixture of isomers due to indiscriminate radical abstraction , the hydrochlorination of 2-methyl-1-nonene provides regioselective access to 2-chloro-2-methylnonane via Markovnikov's rule.

Protocol: Regioselective Hydrochlorination of 2-Methyl-1-nonene

This protocol is designed as a self-validating system, ensuring that intermediate states are analytically confirmed before proceeding to the next phase.

  • Step 1: Substrate Preparation & Inertion

    • Action: Charge a dry, three-neck round-bottom flask with 2-methyl-1-nonene (1.0 equiv) in anhydrous dichloromethane (DCM). Purge with Argon for 15 minutes.

    • Causality: Water must be strictly excluded to prevent the competitive hydration of the alkene, which would yield 2-methylnonan-2-ol instead of the desired tertiary chloride.

    • Validation: Use an inline moisture trap and a bubbler. A stable argon flow without condensation in the trap validates the anhydrous environment.

  • Step 2: Cryogenic Cooling

    • Action: Submerge the reaction vessel in an ice-brine bath to achieve an internal temperature of -5°C to 0°C.

    • Causality: The addition of HCl is highly exothermic. Elevated temperatures promote the reverse E1 elimination or carbocation rearrangements.

    • Validation: Continuous monitoring via an internal PTFE-coated thermocouple. The system is validated for the next step only when the internal temperature stabilizes below 0°C.

  • Step 3: Anhydrous HCl Addition

    • Action: Bubble anhydrous HCl gas (1.2 equiv) through the solution at a controlled rate to maintain the temperature below 5°C.

    • Causality: Gaseous HCl provides the proton source for the initial electrophilic addition, forming the stable tertiary carbocation, followed by rapid chloride trapping.

    • Validation: Titrate a 100 µL reaction aliquot against standardized NaOH to confirm the stoichiometric excess of HCl in the solvent.

  • Step 4: Reaction Monitoring & Quenching

    • Action: Stir for 2 hours. Quench carefully with cold saturated aqueous NaHCO3.

    • Causality: Neutralizing the excess HCl prevents acid-catalyzed degradation of the product during concentration.

    • Validation: Perform GC-MS on the organic layer. The system is validated when the alkene peak (m/z 140) completely disappears, replaced by the product peak (m/z 176).

  • Step 5: Isolation & Purification

    • Action: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via fractional distillation under vacuum.

    • Causality: Distillation removes trace oligomers formed by carbocation polymerization.

    • Validation: Refractive index measurement and 1H-NMR (singlet at ~1.5 ppm for the gem-dimethyl groups) confirm the final purity (>98%).

Synthesis_Workflow S1 1. Alkene Preparation S2 2. Cryogenic Cooling (<5°C) S1->S2 S3 3. Anhydrous HCl Addition S2->S3 S4 4. GC-MS Validation S3->S4 S5 5. Fractional Distillation S4->S5

Self-validating experimental workflow for the hydrochlorination of 2-methyl-1-nonene.

Applications in Drug Development: Cross-Coupling and Grignard Generation

In modern pharmaceutical development, incorporating bulky, lipophilic groups like the 2-methylnonan-2-yl moiety is a proven strategy to enhance a drug candidate's metabolic stability and membrane permeability.

Tertiary Grignard Reagent Formation

2-Chloro-2-methylnonane is utilized to synthesize highly congested tertiary Grignard reagents. Traditional magnesium turnings often fail with tertiary chlorides due to severe steric hindrance and competitive Wurtz coupling.

  • Advanced Methodology: The use of highly reactive Rieke magnesium (Mg*) is required. Slow addition of 2-chloro-2-methylnonane to a suspension of Rieke Mg in diethyl ether at 25°C successfully yields 2-methylnonan-2-ylmagnesium chloride .

  • Validation Check: The titer of the resulting tertiary Grignard reagent must be validated using the menthol/1,10-phenanthroline titration method to ensure accurate stoichiometry for subsequent cross-coupling.

Transition-Metal Catalyzed Cross-Coupling

Historically, coupling tertiary alkyl halides with aryl systems was nearly impossible due to rapid β-hydride elimination. However, recent breakthroughs in catalysis have unlocked these pathways:

  • Ni-Catalyzed Kumada-Corriu Coupling: The tertiary Grignard derived from 2-chloro-2-methylnonane can be coupled with bromostyrenes using specialized nickel precatalysts. This constructs complex quaternary carbon centers, which are highly prized in drug discovery for their ability to lock molecular conformations and resist cytochrome P450 oxidation .

  • Cu-Catalyzed C–N Coupling: Tertiary alkyl chlorides can also participate in copper-catalyzed cross-couplings with anilines, enabled by cyclopropenimine-based ligands, to generate fully substituted nitrogen-bearing stereocenters .

References

  • PubChem. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189". National Institutes of Health (NIH).[Link]

  • Organic Chemistry Portal. "Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes". Organic Chemistry Portal Abstracts.[Link]

  • Journal of the American Chemical Society. "Copper-Catalyzed C–C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands". ACS Publications.[Link]

Foundational

Comprehensive Technical Guide on 2-Chloro-2-methylnonane: Nomenclature, Properties, and Synthetic Applications

Executive Summary In the realm of advanced organic synthesis and drug development, tertiary alkyl halides serve as critical building blocks and mechanistic probes. 2-Chloro-2-methylnonane is a highly sterically hindered,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, tertiary alkyl halides serve as critical building blocks and mechanistic probes. 2-Chloro-2-methylnonane is a highly sterically hindered, lipophilic tertiary alkyl chloride. Due to its unique structural topology, it is immune to standard bimolecular nucleophilic substitution ( SN​2 ) but undergoes highly efficient unimolecular ( SN​1 ) reactions. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, synthetic pathways, and field-proven applications—ranging from ruthenium-catalyzed C-H functionalization to the photoelectron spectroscopy of fullerenes.

Chemical Identity & Nomenclature

The unambiguous identification of chemical entities is the bedrock of reproducible research. The nomenclature of 2-chloro-2-methylnonane follows strict IUPAC conventions designed to map its 3D topology into text.

  • Parent Alkane Identification: The longest continuous carbon chain contains nine carbon atoms, establishing the parent name as nonane .

  • Locant Assignment: Numbering begins from the terminus closest to the substituents to minimize the locant numbers. Both the methyl ( −CH3​ ) and chloro ( −Cl ) groups are positioned at the second carbon.

  • Alphabetization: Substituents are listed alphabetically ("chloro" precedes "methyl").

  • Final IUPAC Name: 2-chloro-2-methylnonane [1].

Synonyms and Industrial Identifiers

In industrial procurement and legacy literature, you may encounter several synonyms and registry numbers:

  • CAS Registry Number: 4325-50-2

  • PubChem CID: 138189

  • MDL Number: MFCD00060781

  • Synonyms: 2-chloro-2-methyl-nonane; dimethyloctyl chloride (an industry misnomer referring to the gem-dimethyl termination).

Physicochemical Properties & Structural Analysis

Understanding the quantitative properties of 2-chloro-2-methylnonane is critical for predicting its behavior in biphasic reactions, chromatographic purification, and biological systems.

Quantitative Data Summary
PropertyValueCausality / Practical Significance
Molecular Formula C10​H21​Cl Defines the stoichiometry for equivalent calculations.
Molecular Weight 176.73 g/mol Used for precise molarity and yield determinations [1].
Exact Mass 176.133 DaTarget metric for High-Resolution Mass Spectrometry (HRMS).
XLogP3 4.9Extremely high lipophilicity; ideal for increasing the lipid membrane permeability of drug candidates [1].
Topological Polar Surface Area 0 ŲCompletely non-polar; dictates the use of non-polar extraction solvents (e.g., hexanes, dichloromethane).
Rotatable Bonds 6High conformational flexibility in the C3​−C9​ aliphatic tail.
Spectroscopic Signatures (Self-Validating QA)

When synthesizing or utilizing this compound, analytical validation is non-negotiable:

  • 1 H NMR ( CDCl3​ ): A sharp, highly diagnostic 6H singlet at ∼1.5 ppm corresponds to the gem-dimethyl group attached to the chlorinated C2​ carbon. A 3H triplet at ∼0.9 ppm confirms the terminal methyl group of the nonane chain.

  • Mass Spectrometry (EI-MS): The molecular ion ( M+ ) peak is often absent due to the extreme stability of the tertiary carbocation. Instead, expect a prominent base peak at m/z141 ( [M−Cl]+ ), representing the rapid loss of the chloride radical [1].

Mechanistic Pathways: Synthesis via SN​1

The synthesis of 2-chloro-2-methylnonane is classically achieved via the hydrochlorination of 2-methyl-1-nonene or the chlorination of 2-methyl-2-nonanol. Because the target carbon is tertiary, the reaction proceeds exclusively via an SN​1 (unimolecular nucleophilic substitution) pathway.

Causality of the Mechanism: The steric bulk of the gem-dimethyl and heptyl groups completely blocks backside attack, ruling out an SN​2 mechanism. Instead, the reaction relies on the formation of a highly stable tertiary carbocation intermediate, driven by hyperconjugation and inductive effects from the surrounding alkyl chains.

SN1_Mechanism A 2-Methyl-2-nonanol B Oxonium Ion A->B + HCl C Tertiary Carbocation B->C - H2O (Slow) D 2-Chloro-2-methylnonane C->D + Cl- (Fast)

Figure 1: SN1 mechanistic pathway for the synthesis of 2-chloro-2-methylnonane.

Applications in Drug Development & Advanced Synthesis

Lipophilic Bulking in Medicinal Chemistry

In drug development, the introduction of a tert-alkyl group via 2-chloro-2-methylnonane is used to modulate the pharmacokinetic profile of a pharmacophore. The bulky C10​ chain increases the LogP value, enhancing blood-brain barrier (BBB) penetration, while the steric hindrance around the tertiary carbon effectively blocks adjacent sites from Cytochrome P450-mediated oxidative metabolism.

Ruthenium-Catalyzed C-H Alkylation

Recent advancements in organometallic chemistry utilize 2-chloro-2-methylnonane as a robust alkylating agent. In the presence of a Ruthenium(II) catalyst, it successfully alkylates meta-substituted 2-phenylpyridines. The tertiary chloride generates an active radical or cationic species that couples with the C-H activated arene [3].

Materials Science & Photoelectron Spectroscopy

Beyond organic synthesis, 2-chloro-2-methylnonane is utilized as a specialized solvent/reagent in the photoelectron spectroscopy of fullerene anions ( C60​Fn−​ and C60​Fm2−​ ) in the gas phase, aiding in the generation and stabilization of these complex carbon nanostructures [2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physicochemical rationale behind the action.

Protocol 1: Synthesis of 2-Chloro-2-methylnonane from 2-Methyl-2-nonanol

Objective: High-yield conversion of a tertiary alcohol to a tertiary chloride.

  • Reagent Mixing: In a 250 mL round-bottom flask, add 50 mmol of 2-methyl-2-nonanol. Slowly add 150 mmol (3 eq) of concentrated aqueous HCl (37%) at 0°C.

    • Causality: The low temperature prevents the competing E1 elimination pathway (dehydration to 2-methyl-1-nonene), which is thermodynamically favored at higher temperatures.

  • Agitation: Stir the biphasic mixture vigorously for 2 hours at room temperature.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous HCl and the organic alcohol, accelerating the rate-determining formation of the carbocation.

  • Phase Separation & Washing: Transfer to a separatory funnel. Isolate the upper organic layer. Wash sequentially with ice-cold water (50 mL) and ice-cold 5% NaHCO3​ (50 mL).

    • Causality: NaHCO3​ neutralizes residual HCl. Using ice-cold solutions prevents the base-catalyzed E2 elimination of the newly formed tertiary chloride.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (avoiding high heat) to yield the pure colorless liquid.

Protocol 2: Ruthenium-Catalyzed C-H Alkylation

Objective: Functionalization of 2-phenylpyridine using 2-chloro-2-methylnonane.

CH_Alkylation Substrate 2-Phenylpyridine (Substrate) Reaction C-H Activation & Alkylation (1,4-Dioxane, 120°C) Substrate->Reaction Reagent 2-Chloro-2-methylnonane (Alkylating Agent) Reagent->Reaction Catalyst [RuCl2(p-cymene)]2 KOAc, K2CO3 Catalyst->Reaction Product Alkylated Pyridine Derivative (Target Compound) Reaction->Product

Figure 2: Ruthenium-catalyzed C-H alkylation workflow utilizing 2-chloro-2-methylnonane.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-phenylpyridine (1.0 mmol), 2-chloro-2-methylnonane (3.0 mmol), [RuCl2​(p−cymene)]2​ (5 mol%), KOAc (0.5 mmol), and K2​CO3​ (1.5 mmol) [3].

  • Solvent Addition: Add 4 mL of anhydrous 1,4-Dioxane.

    • Causality: 1,4-Dioxane is chosen for its moderate polarity and high boiling point (101°C), which provides the thermal energy required to overcome the high activation barrier of the Concerted Metalation-Deprotonation (CMD) step.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 120°C for 16 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove ruthenium salts, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

References

  • Title: 2-Chloro-2-methylnonane | C10H21Cl | CID 138189 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Electronic Supplementary Information - Synthesis of 2-Substituted Pyridine Derivatives Source: The Royal Society of Chemistry (RSC) URL: [Link]

Exploratory

2-Chloro-2-methylnonane: A Comprehensive Technical Review of its Role in Kinetic Solvolysis and Transition-Metal Catalysis

Executive Summary 2-Chloro-2-methylnonane (CAS: 4325-50-2) is a sterically hindered, tertiary alkyl chloride characterized by a 10-carbon architecture—specifically, a nonane backbone with a gem-dimethyl-like chloro subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-2-methylnonane (CAS: 4325-50-2) is a sterically hindered, tertiary alkyl chloride characterized by a 10-carbon architecture—specifically, a nonane backbone with a gem-dimethyl-like chloro substitution at the C2 position[1]. While traditionally viewed as a simple aliphatic halide, its unique steric bulk and electronic profile have positioned it as a critical substrate in two advanced chemical domains:

  • Physical Organic Chemistry: Serving as a kinetic probe for elucidating diffusion-controlled SN​1 solvolysis mechanisms and ion-pair dynamics.

  • Organometallic Catalysis: Acting as a bulky, radical-generating electrophile in the highly challenging transition-metal-catalyzed meta-selective C-H alkylation of arenes.

This whitepaper provides an in-depth analysis of the mechanistic behavior, quantitative kinetic data, and validated synthetic protocols associated with 2-chloro-2-methylnonane.

Structural Profiling and Solvolysis Kinetics

Because of the extreme steric hindrance surrounding the tertiary C2 carbon, classical SN​2 (concerted nucleophilic substitution) pathways are completely suppressed. Instead, 2-chloro-2-methylnonane undergoes stepwise SN​1 ionization.

The SN​1 (Limiting) Pathway in Fluorinated Solvents

To study the pure kinetics of carbocation formation without premature nucleophilic trapping, researchers utilize2[2].

  • Causality of Solvent Choice: TFE possesses exceptionally high ionizing power (facilitating the heterolytic cleavage of the C-Cl bond) but very low nucleophilicity. This stabilizes the resulting tertiary nonyl carbocation long enough to observe solvent-separated ion-pair dynamics.

  • Diffusion-Controlled Trapping: Once the free carbocation is generated, the energy barrier for the second step (nucleophilic attack by the solvent) is virtually non-existent. The reaction rate is limited solely by solvent reorganization and diffusion, with the bimolecular reaction of the cation decaying at a rate constant approaching kdiff​≈5×109 s−1M−1 [2].

Quantitative Data Summary

The following table synthesizes the kinetic and synthetic performance metrics of 2-chloro-2-methylnonane across different chemical environments:

Reaction SystemSolvent EnvironmentTemp (°C)MechanismKey Metric / ObservationRef
Kinetic Solvolysis 50% TFE (v/v)70 – 220 SN​1 (Step-wise Ionization)Nucleophile pre-association decay >5×109 s−1 [2]
C-H Alkylation Anhydrous 1,4-Dioxane120Ru(II)-Catalyzed SET Radical Addition43% Yield of meta-alkylated 2-phenylpyridine[3]
Material Science Solution / Gas-PhaseAmbientPhotoelectron SpectroscopyGeneration of C60​Fn−​ fullerene derivatives[4]

Transition-Metal Catalyzed meta-Selective C-H Alkylation

Historically, tertiary alkyl halides were considered poor electrophiles for cross-coupling due to their severe steric bulk and rapid β -hydride elimination. However,5 have transformed 2-chloro-2-methylnonane into a highly valuable reagent for remote meta-C-H functionalization[5].

Mechanistic Rationale (SET Pathway)

The reaction bypasses traditional two-electron oxidative addition. Instead, the Ru(II) catalyst coordinates to a directing group (e.g., the nitrogen of 2-phenylpyridine) to form an electron-rich cyclometalated intermediate. This intermediate undergoes a Single Electron Transfer (SET) to 2-chloro-2-methylnonane, causing homolytic cleavage of the C-Cl bond[6].

The resulting tertiary alkyl radical is highly stable but extremely bulky. It cannot attack the ortho-position of the arene due to steric repulsion from the directing group and the metal center. Consequently, the radical selectively adds to the unhindered meta-position, achieving a regioselectivity that is otherwise nearly impossible to dictate synthetically[5].

Catalytic Cycle Visualization

G A Pre-Catalyst & Substrates [RuCl2(p-cymene)]2 + 2-Phenylpyridine B Cyclometalated Ru(II) Intermediate (Directing Group Coordination) A->B KOAc, K2CO3 120 °C C Single Electron Transfer (SET) with 2-Chloro-2-methylnonane B->C D Homolytic C-Cl Cleavage (Tertiary Alkyl Radical Generation) C->D E meta-Selective Radical Addition (Steric Avoidance of ortho-Position) D->E F Oxidation & Rearomatization (Product Release & Ru Regeneration) E->F F->A Catalytic Turnover

Figure 1: Catalytic cycle of Ru(II)-mediated meta-C-H alkylation via SET radical generation.

Standard Operating Procedure: Ru-Catalyzed meta-Alkylation

The following protocol details the synthesis of meta-(2-methylnonan-2-yl)-2-phenylpyridine, utilizing 2-chloro-2-methylnonane as the alkylating agent. This methodology is adapted from3[3].

Reagents & Materials
  • Substrate: 2-Phenylpyridine (1.0 mmol, 140 µL)

  • Alkylating Agent: 2-Chloro-2-methylnonane (3.0 mmol, 530 mg)

  • Catalyst: [RuCl2​(p-cymene)]2​ (5 mol%, 30 mg)

  • Additives: KOAc (0.5 mmol, 49 mg) and K2​CO3​ (1.5 mmol, 207 mg)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology
  • Atmospheric Control: In an oven-dried, sealable reaction ampule equipped with a magnetic stir bar, add the solid reagents: [RuCl2​(p-cymene)]2​ , KOAc, and K2​CO3​ . Evacuate and backfill the vessel with Argon three times.

    • Causality: The SET radical mechanism is highly sensitive to oxygen, which can rapidly quench the tertiary alkyl radical and halt the catalytic cycle.

  • Liquid Addition: Inject 2-phenylpyridine and 2-chloro-2-methylnonane via a micro-syringe. Follow immediately with the addition of 4.0 mL of anhydrous 1,4-Dioxane.

  • Thermal Activation: Seal the ampule tightly and transfer it to a pre-heated reaction carousel. Reflux the mixture at 120 °C for 24 hours.

    • Causality: The elevated temperature of 120 °C is thermodynamically required to overcome the high activation barrier for the homolytic cleavage of the sterically hindered tertiary C-Cl bond[3].

  • Quenching & Extraction: Cool the reaction vessel to room temperature. Quench the active catalyst by adding 10 mL of saturated aqueous NaHCO3​ . Extract the resulting mixture with Ethyl Acetate ( 3×15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validating System Checkpoints
  • Visual Cue: The reaction mixture should transition from a pale yellow to a deep, dark orange/red upon heating, indicating the successful formation of the active cycloruthenated species.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The complete consumption of 2-phenylpyridine and the appearance of a higher-Rf, UV-active spot validates the progression of the alkylation.

  • NMR Confirmation: Successful meta-alkylation is confirmed via 13C NMR by the appearance of the bulky aliphatic carbon signals (e.g., the gem-dimethyl carbons at ~28 ppm) and the characteristic shift of the arene carbons[3].

References

  • Electronic Supplementary Information - Reaction Optimisation (The Royal Society of Chemistry). 3

  • Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE (White Rose University Consortium). 2

  • 2-Chloro-2-methylnonane | C10H21Cl | CID 138189 (PubChem - NIH). 1

  • 2-Chloro-2-methylnonane, 90+% Catalog Data (Thermo Fisher Scientific). 4

  • Ruthenium(II)-catalysed remote C–H alkylations as a versatile platform to meta-decorated arenes (Nature Communications / ResearchGate). 5

  • Ruthenium-Catalyzed meta-Carboxylation (Organic Letters / ACS Publications). 6

Sources

Foundational

The Discovery, Synthesis, and Mechanistic Utility of 2-Chloro-2-methylnonane (CAS 4325-50-2)

Executive Summary As chemical research has evolved from classical physical organic chemistry to modern transition-metal catalysis and advanced materials science, the demand for highly specific alkylating agents has grown...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As chemical research has evolved from classical physical organic chemistry to modern transition-metal catalysis and advanced materials science, the demand for highly specific alkylating agents has grown. 2-Chloro-2-methylnonane (2-CMN) is a prime example of a compound that bridges these domains. Characterized by its bulky tertiary chloride head and lipophilic nonyl tail, 2-CMN was initially utilized to probe the fundamental limits of SN1 solvolysis and carbocation lifetimes. Today, it serves as a critical reagent in the generation of fullerene anions for photoelectron spectroscopy and acts as a sterically demanding electrophile in ruthenium-catalyzed C-H functionalization. This whitepaper provides a comprehensive technical guide to the physicochemical properties, historical mechanistic utility, and validated experimental protocols associated with 2-CMN.

Historical Context & Structural Rationale

The discovery and early synthesis of long-chain tertiary alkyl chlorides like 2-CMN were driven by the need to study steric and solvent effects in unimolecular nucleophilic substitution (SN1) and elimination (E1) reactions. While tert-butyl chloride is the textbook model for SN1 reactions, its high volatility (boiling point ~51 °C) severely limits its use in high-temperature kinetic studies or in high-vacuum spectroscopic environments.

The design of 2-CMN solves this by appending a ten-carbon backbone to the tertiary center. This structural modification drastically reduces vapor pressure and increases lipophilicity, allowing the molecule to remain a stable liquid at elevated reaction temperatures (e.g., 120 °C in catalytic cycles) while maintaining the highly reactive tertiary carbon-chlorine bond necessary for rapid ionization.

Physicochemical Profile

Understanding the quantitative physical properties of 2-CMN is essential for predicting its behavior in biphasic extractions, chromatographic purification, and gas-phase spectroscopy. The following data summarizes its core parameters .

PropertyValueCausality / Implication in Research
IUPAC Name 2-Chloro-2-methylnonaneDefines the tertiary substitution pattern.
CAS Registry Number 4325-50-2Unique identifier for procurement and safety tracking.
Molecular Formula C10H21ClHigh carbon-to-halogen ratio ensures non-polar solubility.
Molecular Weight 176.73 g/mol Provides low volatility compared to lower homologues.
Exact Mass 176.133 DaTarget mass for GC-MS validation (M+ radical cation).
Topological Polar Surface Area 0 ŲIndicates complete absence of hydrogen-bonding capability.
Physical State Colorless LiquidFacilitates easy volumetric dispensing via syringe.

Mechanistic Utility in Advanced Chemistry

Physical Organic Chemistry: Solvolysis Dynamics

In solvolysis studies, 2-CMN acts as a precursor to the 2-methylnonan-2-yl cation. The ionization of the C-Cl bond is the rate-limiting step. Because of the extended alkyl chain, the intermediate carbocation exhibits unique hyperconjugative stabilization and distinct solvent-caging effects compared to smaller ions. The pathway transitions from an intimate ion pair to a solvent-separated ion pair before product formation.

SN1_Mechanism A 2-Chloro-2-methylnonane (Substrate) B Intimate Ion Pair [R+ --- Cl-] A->B Ionization (Rate-Limiting) C Solvent-Separated Ion Pair [R+ || Cl-] B->C Solvent Separation E Substitution Products (Alcohols / Ethers) B->E Internal Return / Trapping D Free Tertiary Carbocation (2-Methylnonan-2-yl cation) C->D Dissociation D->E Nucleophilic Attack (SN1) F Elimination Products (Alkenes) D->F Deprotonation (E1)

SN1 solvolysis pathway of 2-Chloro-2-methylnonane illustrating carbocation intermediate generation.

Fullerene Photoelectron Spectroscopy

In the highly specialized field of fullerene chemistry, 2-CMN serves as a unique matrix and halogenating agent. Its long aliphatic chain ensures complete miscibility with non-polar fullerene derivatives (e.g., C60). Under spectroscopic conditions, the labile tertiary C-Cl bond undergoes controlled cleavage, facilitating the generation of fluorinated fullerene anions (such as C60Fn⁻ and C60Fm²⁻) for gas-phase photoelectron spectroscopy and solution-phase characterization .

Transition-Metal Catalysis: C-H Alkylation

Recently, 2-CMN has been utilized as an alkylating agent in the Ruthenium-catalyzed ortho-alkylation of 2-arylpyridines . The Ru(II) catalyst coordinates to the pyridine nitrogen, directing C-H activation at the ortho position via a Concerted Metalation-Deprotonation (CMD) pathway. Despite the severe steric hindrance of the tertiary carbon, the high reaction temperature and specific base mixture enable the successful transfer of the bulky tertiary alkyl group to the aromatic ring.

Ru_Alkylation Step1 Reaction Setup 2-Phenylpyridine + 2-CMN Step2 Catalyst Addition [RuCl2(p-cymene)]2 + KOAc/K2CO3 Step1->Step2 Step3 Solvent & Heating 1,4-Dioxane, 120°C Step2->Step3 Step4 C-H Activation Ruthenacycle Intermediate Step3->Step4 C-H Cleavage Step5 Alkylation & Reductive Elimination Step4->Step5 Alkyl Transfer Step6 Workup & Purification Column Chromatography Step5->Step6 Step7 Alkylated Pyridine Product Step6->Step7

Workflow for Ruthenium-catalyzed ortho-alkylation of 2-phenylpyridine using 2-chloro-2-methylnonane.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can achieve high yields while confirming the integrity of the chemical transformations at each step.

Protocol A: Synthesis of 2-Chloro-2-methylnonane

This protocol utilizes a modified Lucas-type hydrochlorination. Because tertiary alcohols are highly reactive, the addition of Lewis acids (like ZnCl₂) is unnecessary and avoided to prevent unwanted polymerization or skeletal rearrangement.

Step-by-Step Methodology:

  • Reaction Initiation: In a 250 mL round-bottom flask, combine 0.1 mol of 2-methylnonan-2-ol with 0.3 mol of concentrated aqueous HCl (37%).

  • Biphasic Agitation: Stir the mixture vigorously at room temperature for 2 hours. Causality: The biphasic nature of the reaction requires high-shear stirring to maximize interfacial surface area, allowing the SN1 conversion to proceed rapidly.

  • Phase Separation: Transfer the mixture to a separatory funnel and isolate the upper organic layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases. Causality: Neutralization is critical; trace residual acid will catalyze the E1 elimination of the sensitive tertiary chloride back to an alkene during distillation.

  • Drying & Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to yield pure 2-chloro-2-methylnonane.

  • Validation & Quality Control: Analyze the distillate via GC-MS. A successful synthesis is self-validated by the absence of the broad O-H stretch (~3300 cm⁻¹) in FT-IR and the presence of the molecular ion peak (m/z 176) in the mass spectrum.

Protocol B: Ruthenium-Catalyzed ortho-Alkylation of 2-Phenylpyridine

This protocol details the cross-coupling of 2-CMN with an unactivated C-H bond, utilizing a dual-base system to drive the catalytic cycle .

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (5 mol%, 30 mg), KOAc (0.5 mmol, 49 mg), and K₂CO₃ (1.5 mmol, 207 mg). Evacuate and backfill with Argon for three cycles. Causality: Argon prevents the oxidative degradation of the active low-valent Ruthenium species.

  • Reagent Addition: Via syringe, add 2-phenylpyridine (1 mmol, 140 µL), 2-chloro-2-methylnonane (3 mmol, 530 mg), and anhydrous 1,4-Dioxane (4 mL). Causality: 1,4-Dioxane is chosen because its boiling point accommodates the 120 °C reaction temperature, and its weak coordinating ability stabilizes the metal center without poisoning the catalyst.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 120 °C for 24 hours. Causality of the Base Mixture: KOAc acts as a proton shuttle in the CMD step, lowering the activation energy for C-H cleavage. K₂CO₃ serves as the terminal stoichiometric base to neutralize the HCl generated from 2-CMN, preventing the depletion of the acetate shuttle.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Validation & Quality Control: Confirm the regioselectivity of the alkylation via ¹H NMR. The disappearance of the ortho-proton multiplet on the phenyl ring and the appearance of a massive 9-proton singlet (corresponding to the tert-alkyl methyls) validates the structural assignment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138189, 2-Chloro-2-methylnonane" PubChem. URL:[Link]

  • National Institute of Standards and Technology. "2-Chloro-2-methylnonane" NIST Chemistry WebBook, SRD 69. URL:[Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information - Synthesis of 2-Substituted Pyridine Derivatives" RSC. URL:[Link]

Protocols & Analytical Methods

Method

Advanced Application Notes and Protocols: 2-Chloro-2-methylnonane in Organic Synthesis and Mechanistic Chemistry

Executive Summary 2-Chloro-2-methylnonane (CAS 4325-50-2) is a specialized tertiary alkyl halide characterized by a long, highly lipophilic aliphatic backbone and a sterically hindered, electron-rich tertiary carbon cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-2-methylnonane (CAS 4325-50-2) is a specialized tertiary alkyl halide characterized by a long, highly lipophilic aliphatic backbone and a sterically hindered, electron-rich tertiary carbon center[1]. While simple alkyl halides are ubiquitous in standard organic synthesis, the unique structural topology of 2-chloro-2-methylnonane makes it an invaluable reagent for highly specific, advanced applications. This guide details its critical role in physical organic mechanistic probes, the generation of specialized fullerene anions for spectroscopy, and bulky electrophilic aromatic substitution.

Physicochemical Profiling & Reactivity Data

Understanding the baseline properties of 2-chloro-2-methylnonane is critical for predicting its behavior in complex solvent systems and catalytic cycles. The tertiary nature of the chloride strictly dictates its preference for SN​1 and E1 pathways over SN​2 [2].

PropertyValueCausality / Impact on Reactivity
Chemical Name 2-Chloro-2-methylnonane-
CAS Number 4325-50-2Standard identifier for commercial sourcing[1].
Molecular Formula C10​H21​Cl High carbon-to-halogen ratio ensures extreme lipophilicity[1].
Molecular Weight 176.73 g/mol -
Structure Class Tertiary Alkyl HalideHighly prone to ionization; forms a stable tertiary carbocation.
Physical State Colorless LiquidFacilitates easy volumetric handling and solvent miscibility[3].
Commercial Purity 90%Minor impurities are typically isomeric alkenes from auto-elimination[4].

Mechanistic Probing of Solvolysis Pathways

Context & Causality

In physical organic chemistry, distinguishing between a stepwise SN​1 mechanism (involving a discrete, long-lived carbocation intermediate) and an enforced uncoupled concerted pathway requires substrates with highly specific steric and electronic properties[2].

2-Chloro-2-methylnonane is utilized as a model substrate in highly ionizing, low-nucleophilicity solvent systems, such as 50% Trifluoroethanol (TFE)[2]. The tertiary nature of the chloride promotes rapid ionization, while the extended C7​ nonyl chain significantly alters the solvent cage dynamics compared to simpler analogs like tert-butyl chloride. By studying its solvolysis, researchers can accurately determine the lifetime of the intermediate ion-pair and map the energy barriers of nucleophilic attack versus solvent reorganization[2].

Protocol: Solvolysis Kinetics in 50% TFE

Objective: Determine the first-order rate constant ( ksolv​ ) to assess the limits of the stepwise vs. concerted solvolysis pathways.

  • Solvent Preparation: Prepare a strictly controlled 50:50 (v/v) mixture of anhydrous Trifluoroethanol (TFE) and ultrapure water. Degas the solvent by sparging with Argon for 15 minutes to prevent oxidative side reactions.

  • Substrate Injection: Equilibrate the solvent mixture in a thermostated reaction vessel at 25.0 °C ( ± 0.1 °C). Inject a precise aliquot of 2-chloro-2-methylnonane to achieve a final concentration of 0.01 M.

  • Kinetic Monitoring: Continuously monitor the reaction using a high-precision conductometer. As solvolysis proceeds, the generation of HCl will proportionally increase the conductivity of the solution.

  • Product Analysis: Extract the reaction mixture with pentane and analyze via chiral Gas Chromatography (GC) or HPLC.

  • Self-Validation System: Confirm that the kinetic data strictly adheres to a linear ln(C0​/C) vs. time plot, validating first-order kinetics. Furthermore, the stereochemical outcome (racemization vs. inversion) serves as an internal validation of the free carbocation ( SN​1 limit) versus solvent participation.

solvolysis Substrate 2-Chloro-2-methylnonane (R-Cl) IonPair Ion Pair [R+ Cl-] Substrate->IonPair Ionization (k1) Product Solvolysis Product (R-OS) Substrate->Product Enforced Concerted Pathway Carbocation Free Carbocation (R+) IonPair->Carbocation Dissociation Carbocation->Product Nucleophilic Attack (k2)

Mechanistic pathways for 2-Chloro-2-methylnonane solvolysis (SN1 vs concerted).

Generation and Characterization of Fullerene Anions

Context & Causality

A highly specialized but critical application of 2-chloro-2-methylnonane is found in carbon nanomaterials research, specifically in the 5[5].

It is specifically employed as a reagent in the generation and stabilization of complex fullerene anions, such as C1​−C60​F47−​ and D2​−C60​F44​ , in solution[4]. In this context, the tertiary alkyl chloride acts as a precise electron or halogen transfer mediator. The extreme steric bulk of the 1,1-dimethyloctyl group prevents unwanted nucleophilic attack on the fragile fullerene cage, allowing for the selective generation of the target anion for subsequent gas-phase characterization[5].

Protocol: Preparation of Fullerene Derivatives for Spectroscopy

Objective: Safely generate stable C60​F47−​ anions in solution for mass spectrometric and photoelectron evaluation.

  • Precursor Solvation: Dissolve the highly purified fluorinated fullerene precursor (e.g., C60​F48​ ) in a dry, degassed, non-nucleophilic organic solvent (such as anhydrous toluene or o-dichlorobenzene) inside a nitrogen-filled glovebox.

  • Reagent Introduction: Slowly introduce a stoichiometric excess of 2-chloro-2-methylnonane to the fullerene solution.

  • Incubation & Transfer: Allow the mixture to react under strict inert atmosphere conditions for 2 hours at room temperature. The tertiary chloride facilitates selective defluorination and anion generation without forming stable alkyl-fullerene adducts.

  • Self-Validation System: Validate the successful generation of the anion in real-time via the appearance of characteristic absorption bands in UV-Vis-NIR spectroscopy. Only proceed to vaporization for gas-phase photoelectron spectroscopy once the specific anionic signature is confirmed.

fullerene Step1 Fluorinated Fullerene Precursor (e.g., C60F48) Step2 Addition of 2-Chloro-2-methylnonane Step1->Step2 Step3 Electron/Halogen Transfer in Solution Step2->Step3 Step4 Generation of Anions (C1-C60F47- / D2-C60F44) Step3->Step4 Step5 Photoelectron Spectroscopy (Gas Phase Characterization) Step4->Step5

Workflow for generation and spectroscopic characterization of fullerene anions.

Bulky Alkylation via Friedel-Crafts Reactions

Context & Causality

The synthesis of advanced materials, industrial surfactants, and specialized active pharmaceutical ingredients (APIs) often requires the introduction of highly bulky, lipophilic functional groups to tune pharmacokinetics or surface tension. 2-Chloro-2-methylnonane serves as an excellent electrophile precursor for the "tert-decyl" (1,1-dimethyloctyl) group. Under Lewis acid catalysis, the tertiary chloride rapidly dissociates to form a highly stable tertiary carbocation, driving efficient electrophilic aromatic substitution.

Protocol: Friedel-Crafts Alkylation of Toluene

Objective: Synthesize 1-(1,1-dimethyloctyl)-4-methylbenzene with high regioselectivity.

  • Catalyst Suspension: Suspend 1.2 equivalents of anhydrous Aluminum Chloride ( AlCl3​ ) in dry toluene (which acts as both the reactant and the solvent). Cool the reaction flask to 0–5 °C using an ice bath.

  • Electrophile Addition: Slowly add 1.0 equivalent of 2-chloro-2-methylnonane dropwise over 30 minutes. Maintaining a low temperature is critical to prevent the auto-elimination of the carbocation into 2-methylnon-1-ene.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The extreme steric bulk of the 1,1-dimethyloctyl carbocation strongly directs the substitution to the para position of the toluene ring.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture over crushed ice containing 1M HCl. Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous MgSO4​ .

  • Self-Validation System: Analyze the crude product via GC-MS. The protocol is validated by the absence of poly-alkylated side products, which are naturally suppressed due to the massive steric shielding provided by the C7​ tail of the added group.

References

  • PubChem Compound Summary for CID 138189, 2-Chloro-2-methylnonane. National Center for Biotechnology Information (NIH). URL:[Link]

  • Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE. White Rose eTheses Online. URL: [Link]

Sources

Application

Application Notes and Protocols: 2-Chloro-2-methylnonane in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Tertiary Alkyl Halide 2-Chloro-2-methylnonane, a tertiary alkyl halide, serves as a valuable building block in organic synthesis, offering a strategic entry point for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Tertiary Alkyl Halide

2-Chloro-2-methylnonane, a tertiary alkyl halide, serves as a valuable building block in organic synthesis, offering a strategic entry point for the introduction of the 2-methylnonan-2-yl moiety. Its inherent reactivity, governed by the sterically hindered tertiary carbon center and the inductive effect of the chlorine atom, dictates its participation in a range of nucleophilic substitution and elimination reactions. This guide provides an in-depth exploration of the applications of 2-chloro-2-methylnonane, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The stability of the tertiary carbocation intermediate formed upon cleavage of the carbon-chlorine bond is a cornerstone of this reagent's chemistry, predisposing it to SN1-type reactions.[1][2] Concurrently, its susceptibility to elimination processes, particularly in the presence of strong, sterically hindered bases, opens avenues for the synthesis of valuable alkenes.[1][3] This document will delve into these key reaction pathways, offering practical guidance for their execution in a laboratory setting.

Core Applications and Mechanistic Considerations

The synthetic utility of 2-chloro-2-methylnonane is primarily centered on three classes of reactions: nucleophilic substitution (SN1), elimination (E2), and the formation of organometallic reagents. Each of these pathways provides access to a distinct set of molecular architectures.

Nucleophilic Substitution via the SN1 Pathway: Crafting Ethers and Alcohols

Tertiary alkyl halides like 2-chloro-2-methylnonane readily undergo SN1 reactions, particularly in the presence of polar protic solvents which can stabilize the intermediate carbocation.[2] This pathway is instrumental in the synthesis of tertiary ethers and alcohols.

Mechanism: The SN1 reaction of 2-chloro-2-methylnonane proceeds through a two-step mechanism. The initial, rate-determining step involves the heterolytic cleavage of the C-Cl bond to form a stable tertiary carbocation and a chloride ion.[2] This is followed by a rapid attack of a nucleophile (e.g., water, alcohol) on the carbocation to yield the final substitution product.

Diagram: SN1 Reaction Mechanism

SN1_Mechanism Reagent 2-Chloro-2-methylnonane Carbocation 2-Methylnonan-2-yl Carbocation Reagent->Carbocation Slow (Rate-determining) Product Tertiary Alcohol / Ether Carbocation->Product Fast Nucleophile Nucleophile (H₂O, ROH) Nucleophile->Carbocation

Caption: SN1 mechanism of 2-chloro-2-methylnonane.

Elimination Reactions: The Gateway to Alkenes

When treated with strong, non-nucleophilic bases, 2-chloro-2-methylnonane undergoes elimination reactions, primarily following the E2 mechanism, to yield alkenes. The regioselectivity of this reaction is a key consideration, with the potential to form both Zaitsev and Hofmann products depending on the steric bulk of the base employed.

  • Zaitsev's Rule: With smaller, unhindered bases such as sodium hydroxide or sodium ethoxide, the major product is the more substituted (and thus more stable) alkene, 2-methylnon-2-ene.

  • Hofmann's Rule: The use of bulky bases like potassium tert-butoxide favors the formation of the less substituted alkene, 2-methylnon-1-ene, due to steric hindrance preventing the abstraction of the more sterically encumbered proton.[3]

Mechanism: The E2 reaction is a concerted process where the base abstracts a proton from a carbon adjacent to the leaving group, the C-Cl bond breaks, and a double bond is formed simultaneously.

Diagram: E2 Elimination Pathways

E2_Elimination cluster_Zaitsev Zaitsev Elimination cluster_Hofmann Hofmann Elimination Z_Base Small Base (e.g., EtO⁻) Z_Product 2-Methylnon-2-ene (Major Product) Z_Base->Z_Product H_Base Bulky Base (e.g., t-BuO⁻) H_Product 2-Methylnon-1-ene (Major Product) H_Base->H_Product Reagent 2-Chloro-2-methylnonane Reagent->Z_Base Reagent->H_Base

Caption: Regioselectivity in E2 elimination of 2-chloro-2-methylnonane.

Formation of Grignard Reagents: A Source of Nucleophilic Carbon

2-Chloro-2-methylnonane can be converted into its corresponding Grignard reagent, 2-methylnonan-2-ylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent.[4] This organometallic compound is a potent nucleophile and a strong base, making it a versatile tool for carbon-carbon bond formation.

Application: The Grignard reagent derived from 2-chloro-2-methylnonane can react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce the bulky 2-methylnonan-2-yl group.[5][6]

ElectrophileProduct
Formaldehyde3,3-Dimethyldecan-1-ol
Aldehyde (RCHO)1-Substituted-2,2-dimethylnonan-1-ol
Ketone (R₂CO)2-Substituted-2-methylnonan-2-ol
Carbon Dioxide (CO₂)2,2-Dimethylnonanoic acid
Ester (R'COOR'')Tertiary Alcohol (after double addition)

Table 1: Representative reactions of 2-methylnonan-2-ylmagnesium chloride.

Friedel-Crafts Alkylation: Attaching the Tertiary Alkyl Group to Aromatic Rings

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 2-chloro-2-methylnonane can act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds.[7] This reaction facilitates the direct attachment of the 2-methylnonan-2-yl group to an aromatic ring.

Mechanism: The Lewis acid promotes the formation of the tertiary carbocation, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[8]

Diagram: Friedel-Crafts Alkylation Workflow

FC_Alkylation Reagent 2-Chloro-2-methylnonane Product 2-Methyl-2-phenylnonane Reagent->Product Arene Arene (e.g., Benzene) Arene->Product Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Reagent

Caption: Friedel-Crafts alkylation using 2-chloro-2-methylnonane.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and substrate scope. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2-Methylnonan-2-ol via SN1 Solvolysis

This protocol describes the hydrolysis of 2-chloro-2-methylnonane to the corresponding tertiary alcohol. The procedure is adapted from the synthesis of analogous tertiary alcohols.[9][10]

Materials:

  • 2-Chloro-2-methylnonane

  • Acetone

  • Water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Separatory funnel, round-bottom flask, condenser

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-2-methylnonane (1 equivalent) in a 1:1 mixture of acetone and water.

  • Stir the mixture at room temperature. The reaction can be gently heated to increase the rate. Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any HCl formed.[11]

  • Separate the organic layer and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylnonan-2-ol.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 2-Methylnon-1-ene via E2 Elimination

This protocol outlines the synthesis of the Hofmann elimination product using a bulky base. The procedure is based on established methods for similar substrates.[3][12]

Materials:

  • 2-Chloro-2-methylnonane

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, addition funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 equivalents) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-chloro-2-methylnonane (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of potassium tert-butoxide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 3: Preparation of 2-Methylnonan-2-ylmagnesium Chloride and Reaction with an Aldehyde

This protocol details the formation of the Grignard reagent and its subsequent reaction with an aldehyde to form a secondary alcohol. All glassware must be flame-dried, and the reaction must be conducted under anhydrous conditions.[4][13]

Materials:

  • 2-Chloro-2-methylnonane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a condenser, addition funnel, and magnetic stirrer under an inert atmosphere.

    • Add a small crystal of iodine.

    • In the addition funnel, prepare a solution of 2-chloro-2-methylnonane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

    • Add the remaining 2-chloro-2-methylnonane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of the aldehyde (1 equivalent) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting alcohol by column chromatography or distillation.

Conclusion

2-Chloro-2-methylnonane is a versatile reagent in organic synthesis, primarily serving as a precursor to the 2-methylnonan-2-yl carbocation and the corresponding Grignard reagent. Its participation in SN1, E2, and organometallic reactions provides access to a diverse array of functionalized molecules. The protocols and mechanistic discussions presented herein offer a comprehensive framework for harnessing the synthetic potential of this valuable tertiary alkyl halide. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138189, 2-Chloro-2-methylnonane. Retrieved from [Link]

  • Pearson. (n.d.). When 2-chloro-2-methylbutane is treated with a variety of strong... Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-2-methylnonane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Career Henan Chemical Co. (2026, February 2). 2-CHLORO-2-METHYLPENTANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). "Pushing Electrons;" Representing Reaction Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Vaia. (n.d.). When 2-chloro-2-methylbutane is treated with a variety of strong bases... Retrieved from [Link]

  • Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chegg. (2021, November 9). In this experiment, two elimination reactions are performed with the same substrate... Retrieved from [Link]

  • Sn1 lab. (n.d.). Retrieved from [Link]

  • askIITians. (2025, March 8). 2-chloro-2-methyl butane, on reaction with aq. KOH gives X as the maj. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 2-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment Synthesis of 2-Chloro-2-Methylbutane. Retrieved from [Link]

  • YouTube. (2020, November 9). Work-Up of Preparation of 2-Chloro-2-methylbutane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of 2-Chloro-2-methylbutane. Retrieved from [Link]

  • Studylib. (n.d.). 2-Chloro-2-methylbutane Synthesis: SN1 Lab Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • XULA Digital Commons. (2022, November 23). Reminder: These notes are meant to supplement, not replace, the textbook and laboratory manual. Retrieved from [Link]

  • YouTube. (2020, November 6). Preparation of 2-Chloro-2-methylbutane (SN1). Retrieved from [Link]

  • Lab 3: 2-Chloro-2-Methylbutane And Lucas Test. (n.d.). Retrieved from [Link]

  • Lu Le Laboratory. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006, March). Retrieved from [Link]

  • YouTube. (2016, February 17). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.6 – Synthesis – Page 2. Retrieved from [Link]

  • ResearchGate. (2022, July 14). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. Retrieved from [Link]

  • PMC. (n.d.). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [Link]

Sources

Method

Application Note: Analytical Methods for Quantifying 2-Chloro-2-methylnonane

Executive Summary The accurate quantification of 2-Chloro-2-methylnonane (CAS 4325-50-2) presents a unique set of analytical challenges for drug development professionals and synthetic chemists. As an aliphatic tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2-Chloro-2-methylnonane (CAS 4325-50-2) presents a unique set of analytical challenges for drug development professionals and synthetic chemists. As an aliphatic tertiary alkyl chloride, this molecule is highly susceptible to thermal degradation and lacks a conjugated π-system, rendering standard Gas Chromatography (GC) and High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods ineffective. This application note synthesizes field-proven insights to provide three robust, self-validating analytical workflows: Cold On-Column GC-MS for trace analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for SI-traceable absolute purity certification, and HPLC-CAD for complex, non-volatile matrices.

Chemical Profiling & Analytical Challenges

2-Chloro-2-methylnonane (C10H21Cl) is a branched, saturated alkyl halide[1]. The fundamental analytical challenge lies in the lability of the tertiary carbon-chlorine bond. Under thermal stress—such as the 200–250°C temperatures typically used in standard GC split/splitless injection ports (e.g., EPA Method 8260 workflows[2])—the molecule rapidly undergoes E1/E2 dehydrohalogenation[3].

This thermal elimination yields hydrogen chloride (HCl) and a mixture of isomeric alkenes (2-methylnon-1-ene and 2-methylnon-2-ene). Consequently, standard hot-injection GC methods will quantify the degradation products rather than the intact analyte, leading to severe analytical bias.

G A 2-Chloro-2-methylnonane (Tertiary Alkyl Chloride) B Thermal Stress (>150°C in GC Inlet) A->B Heat C 2-Methylnon-1-ene (Alkene Isomer 1) B->C -HCl (E2/E1) D 2-Methylnon-2-ene (Alkene Isomer 2) B->D -HCl (E2/E1) E Hydrogen Chloride (HCl) B->E Byproduct

Thermal dehydrohalogenation of 2-Chloro-2-methylnonane in standard GC inlets.

Analytical Strategy & Method Selection

To circumvent these structural liabilities, the analytical strategy must be dictated by the sample matrix and the required limit of detection (LOD). The decision matrix below outlines the causality behind method selection.

G Start Sample Matrix: 2-Chloro-2-methylnonane Volatile Volatile Organic Solvents Start->Volatile HighPurity High Purity / Reference Std Start->HighPurity Aqueous Aqueous / Complex Non-Volatile Start->Aqueous GC GC-MS (Cold On-Column) Volatile->GC Trace Analysis QNMR Quantitative 1H-NMR (SI-Traceable) HighPurity->QNMR Absolute Quant HPLC HPLC-CAD (Low Temp Evap) Aqueous->HPLC No Chromophore

Decision matrix for selecting the optimal quantification method.

Protocol 1: GC-MS with Cold On-Column (COC) Injection

Causality & Expertise: To prevent thermal degradation, Cold On-Column (COC) injection mechanically deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, completely bypassing the heated vaporization chamber. Electron Ionization (EI) mass spectrometry is then used to detect the characteristic hydrocarbon fragments (m/z 56, 69, and 41)[1],[4], which reflect the specific carbon skeleton of the molecule[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte in a highly volatile, inert solvent (e.g., n-hexane or dichloromethane) to a working concentration of 1–10 µg/mL.

  • Instrument Setup: Equip the GC with a COC injector and a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1.0 µL of the sample. Set the initial oven and injector track temperature to 40°C.

  • Temperature Program: Hold at 40°C for 2.0 min. Ramp at 10°C/min to 150°C, then 20°C/min to 280°C to elute the intact molecule gently.

  • MS Detection: Operate the MS in EI mode at 70 eV. Set the scan range from m/z 35 to 200.

  • System Suitability & Self-Validation: Monitor the ratio of the intact molecular ion isotopic cluster (m/z 176/178) to the base peak (m/z 56). A sudden drop in this ratio across sequential runs is a self-diagnostic indicator of column contamination or unintended thermal activity in the inlet.

Protocol 2: Quantitative 1H-NMR (qNMR) Spectroscopy

Causality & Expertise: qNMR is an SI-traceable, primary ratio measurement technique that requires no heating and no identical reference standard[6]. Because it operates at room temperature, it is immune to the thermal degradation issues that plague GC methods. It is the gold standard for assigning absolute purity to 2-Chloro-2-methylnonane reference materials.

Step-by-Step Methodology:

  • Calibrant Selection: Select an internal standard (IS) with a known purity fraction and a resonance signal that does not overlap with the analyte. Benzoic acid (NIST SRM 350b) or DSS-d6 are highly recommended[7].

  • Sample Preparation: Accurately weigh ~10.00 mg of 2-Chloro-2-methylnonane and ~5.00 mg of the IS using a microbalance (0.01 mg accuracy). Co-dissolve in 0.6 mL of CDCl3 in a 5 mm NMR tube[7].

  • Acquisition Parameters: Use a spectrometer operating at ≥400 MHz. Critical Step: Determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery, preventing integration bias[7].

  • Processing: Apply zero-filling to 256K real data points to enhance digital resolution. Apply Lorentzian-Gaussian apodization (LB = -0.3 Hz, GB = 0.05) or minimal line broadening (LB = 0.1 Hz)[7]. Perform manual phasing and 5th-order polynomial baseline correction.

  • System Suitability & Self-Validation: Integrate the isolated singlet of the gem-dimethyl group ( δ ~1.5 ppm) against the IS reference peak. To self-validate, integrate a secondary, independent proton environment on the nonane backbone; the calculated purity from both integrals must agree within ≤1.0% .

Protocol 3: HPLC-CAD for Complex Matrices

Causality & Expertise: When 2-Chloro-2-methylnonane is formulated in non-volatile matrices (e.g., lipid nanoparticles or heavy reaction mixtures), GC cannot be used without extensive extraction. Because the molecule lacks a UV chromophore, Charged Aerosol Detection (CAD) is utilized. CAD provides universal detection by measuring the charge transferred to residual aerosol particles. However, because the analyte is semi-volatile, the CAD evaporation temperature must be strictly controlled to prevent analyte loss.

Step-by-Step Methodology:

  • Mobile Phase: Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (Acetonitrile).

  • Chromatographic Separation: Use a C18 column (150 mm × 4.6 mm, 3 µm) maintained at 25°C. Causality: Higher column temperatures risk on-column hydrolysis of the tertiary chloride.

  • Gradient Elution: Run a gradient from 50% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • CAD Parameters: Set the CAD evaporation tube temperature to 35°C. Causality: Setting the temperature to standard default values (e.g., 50°C+) will volatilize the 2-Chloro-2-methylnonane along with the mobile phase, destroying the signal.

  • System Suitability & Self-Validation: Because CAD response is inherently non-linear over large ranges, construct a calibration curve using a power-law fit ( Response=a×Concentrationb ). The system is validated if the correlation coefficient ( R2 ) is >0.995 and the back-calculated concentration of a mid-level Quality Control (QC) standard falls within 95–105% of its nominal value.

Method Comparison & Validation Data

The following table summarizes the quantitative performance metrics and strategic trade-offs for each validated method.

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Key AdvantageCritical Limitation
GC-MS (Cold On-Column) Trace impurity profiling & reaction monitoring~10 ng/mLHigh specificity via mass spectral fragmentation.Requires volatile matrix; strictly incompatible with hot inlets.
qNMR (1H, 400 MHz) Absolute purity certification / Reference Std~0.1 mg/mLSI-traceable; requires no identical reference standard.Low sensitivity; requires high sample concentration.
HPLC-CAD Non-volatile matrices / biological samples~50 ng/mLUniversal detection regardless of chromophore absence.Non-linear calibration requires power-law mathematical fitting.

References[1] 2-Chloro-2-methylnonane | C10H21Cl | CID 138189 - PubChem - NIH. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHApSH0LKKgKi5sfrGiCf911lWOf7BKH8EKYWOn2hkR_6RALLaiWiYS2UB1FQrgOHB4uTQc-MYmcIUYh1_pHR3xJlwXh8q6AgWPNzNlkYwwOOicV3Qr1DjJpVIgglJfFIb54Jo4VJE5jCsE3RwZUS1NXscxnxQcaSCsGbw=[4] 2-Chloro-2-methylnonane - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbDqZB_L0GNECHV3XTLH77ALEVODsRoLoxyJQHLkj7pvYAsoFMuwG9Y7XaJ2-wGb5Gcee6Hw7BEJzSUQ2y-erHgreu6T21RedOgE7fR-_XF6QU5_bZ-dOCVw9fTIeDi7m7gawmHAsW8YPgQ6kCpqnm[3] Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE. White Rose University Consortium. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUiZU4RgJynqVcw7IuSPKROv-wZO7AFCyqvbZqzyvXLulrc1Ziz48K6ux8h_K6GWzmdp50iCkz_SIX9MmvlNHVFSk0tbcwo5V-h94OUbgXW37EDrcXs4BodZHS1lcZjy_8mp2fFeSSgf3rMQyDKHhRj-KeYZqzP1JIbX031VB0uyrv_RXy0U5oB6dNcBn-Plo1mC_ciZE6jseFA7bz7EHdekwyHCzxbLvj70OYIHusblJ2YLnBwraS[5] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6vSRB4LmqTRiCSaN4oHC4_Hh_Gms9LqpeUgouQKQYtQFOwurPV7QCVic2msCSfZgkBevA_eyiT3gbiGjboDh5Vn7_K-IRW3G6U8fGo4Y12I3LbPJIVk4Oekoh0e9W3O7i_JAgllPFxTEnemQTOYBAHgOOmDcxivHuMLgZyDrVoT1bJYrWHLr8g5x7FGuxql_hh7ARlicSwNnLNc5GzMZTNkoq[7] Purity by Absolute qNMR Instructions. American Chemical Society (ACS). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWA6paXuq2TItVBHgn5MX-vAvMmVJ-_3Luq0OVhRoOFRXe6ZwbfsO8R6tm7FnIxiHd-nCrC54LKA6qAmLhGAoPjtjIjE2OhRoF-_THzBlknLOm1jymO48H4iWhhPBGzpNxD6UG5B0Cs2eYOkEb9IIwiq9PILSttB_2bpNZBz67-1RXJk7Deg0GCedvmkNfA==[6] qNMR - Quantitative NMR. Bureau International des Poids et Mesures (BIPM). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf-VWILkLRAx5AbTiov2kcjhfyp-5wqmz4SswpZzjqzO1GkDYMqxxaqYdzTcz13quPD4kY-wnaNdZMc32MVxz7eU_yd0WFov6loPGHITVPCmVEPy5DUuv00dLHKyEsWgFfnGQEL5Wq7A==[2] US6492572B2 - Method for remediating contaminated soils (EPA Method 8260). Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzk08I0buhGaDxRlAlspyXrVB1fDWtHpKkLd6YEqxyq4JOdaJTxheGfBSj2_nFarKm-S_V1c_WzFiWMAVjD_xwLx20pDapg8tjkSjKLuY7FvBCEULwPb5jG-0fn9II7xMlvj8oFxqohdjXew==

Sources

Application

Application Note: Industrial Synthesis and Workflows for 2-Chloro-2-methylnonane Derivatives

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Specialty Chemicals and Drug Development. Executive Summary & Mechanistic Profiling 2-Chloro-2-methylnonane (2-CMN) (CAS: 4325-50-2) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Specialty Chemicals and Drug Development.

Executive Summary & Mechanistic Profiling

2-Chloro-2-methylnonane (2-CMN) (CAS: 4325-50-2) is a highly versatile, branched C10 tertiary alkyl chloride (Molecular Weight: 176.72 g/mol )[1][2]. In industrial and pharmaceutical organic synthesis, the architecture of the alkyl chain dictates the physical properties of the downstream derivative. The C10 chain length provides an optimal lipophilic balance, while the tertiary carbon-chlorine bond drastically alters the molecule's reactivity profile compared to linear primary halides[3].

Unlike primary alkyl chlorides that undergo bimolecular nucleophilic substitution ( SN​2 ), the steric hindrance around the tertiary carbon of 2-CMN suppresses SN​2 pathways. Instead, 2-CMN rapidly ionizes to form a highly stable tertiary carbocation, driving reactions via the unimolecular SN​1 mechanism or electrophilic aromatic substitution (Friedel-Crafts)[1][3]. This mechanistic causality is the foundation for its use in synthesizing high-value cationic surfactants, specialty rheology modifiers, and lipophilic drug delivery vehicles.

Industrial Applications of 2-CMN Derivatives

Cationic Surfactants and Quaternary Ammonium Compounds (Quats)

The primary industrial application for C10–C12 alkyl chlorides is the manufacture of quaternary ammonium compounds. By reacting 2-CMN with tertiary amines (such as alkyldimethylamine or pyridine), formulators produce highly effective cationic surfactants. These C10-branched "quats" exhibit superior solubility in cold water compared to their C16 or C18 linear counterparts, making them highly desirable as industrial fabric softeners, antistatic agents, and broad-spectrum germicides (analogous to benzalkonium chlorides)[4].

Friedel-Crafts Alkylating Agents

In polymer and materials science, 2-CMN is utilized to attach a bulky, branched decyl group to aromatic rings. This alkylation is used to synthesize lipophilic phenolic antioxidants. The tertiary branching prevents tight crystalline packing of the polymer chains, thereby acting as an internal plasticizer and improving the low-temperature flexibility of the final material.

Quantitative Comparison of Surfactant Properties

The table below illustrates why a C10 branched derivative (from 2-CMN) is often selected over traditional linear chain lengths in specific industrial formulations.

Alkyl Chain PrecursorStructural TypeAqueous Solubility (20°C)Antimicrobial Efficacy (Relative)Primary Industrial Application
C10 (2-CMN) Branched TertiaryHigh (Clear solution)Moderate to HighCold-water softeners, rapid-acting biocides
C12 (Lauryl) Linear PrimaryModerate (Micellar)Very HighStandard hospital germicides, shampoos
C16 (Cetyl) Linear PrimaryLow (Requires heat)ModerateHeavy-duty hair conditioners, thickeners

Reaction Pathways and Workflows

The following diagrams illustrate the mechanistic pathways and industrial workflows governing 2-CMN utilization.

Reaction pathways of 2-Chloro-2-methylnonane via carbocation intermediates.

Industrial workflow for synthesizing cationic surfactants from 2-CMN.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls are embedded to verify that the mechanistic causality of the reaction is maintained.

Protocol A: Synthesis of a C10-Branched Quaternary Ammonium Surfactant

Objective: Quaternization of N,N-Dimethylbenzylamine using 2-CMN via an SN​1 pathway.

Causality & Rationale: Quaternization with tertiary halides is notoriously difficult due to competing E1 elimination reactions (which yield alkenes instead of quats). To suppress elimination, the reaction must be run in a highly polar, non-nucleophilic solvent (to stabilize the carbocation) at strictly controlled temperatures[3][5].

Step-by-Step Methodology:

  • Preparation: In a 500 mL jacketed reactor equipped with a reflux condenser and overhead stirrer, dissolve 0.1 mol of N,N-Dimethylbenzylamine in 150 mL of anhydrous acetonitrile.

  • Addition: Cool the reactor to 10°C. Add 0.105 mol of 2-Chloro-2-methylnonane dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating runaway exothermic ionization.

  • Thermal Activation: Gradually ramp the temperature to 45°C and maintain for 18 hours.

    • Critical Control: Do not exceed 50°C. Higher temperatures exponentially increase the rate of E1 elimination, resulting in the unwanted byproduct 2-methylnonene.

  • In-Process Validation (TLC/GC-MS): Sample the mixture at 12 hours. Analyze via GC-MS. The disappearance of the 2-CMN peak ( m/z 176) and the absence of an alkene peak ( m/z 140) validates that the substitution pathway is dominant.

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation at 40°C). Wash the resulting viscous oil with cold hexanes (3 x 50 mL) to remove unreacted starting materials.

  • Final Validation: Perform a two-phase titration (using a standard anionic surfactant like sodium lauryl sulfate and a mixed indicator). A sharp color change from pink to blue in the chloroform layer confirms the successful generation and concentration of the cationic quat.

Protocol B: Friedel-Crafts Alkylation for Lipophilic Antioxidants

Objective: Synthesis of 4-(1,1-dimethyloctyl)phenol.

Causality & Rationale: The tertiary carbocation generated from 2-CMN is highly electrophilic. Using a mild Lewis acid ensures mono-alkylation at the para position of the phenol ring, driven by steric bulk preventing ortho substitution.

Step-by-Step Methodology:

  • Catalyst Suspension: In a rigorously dried 250 mL round-bottom flask under inert N2​ atmosphere, suspend 0.05 mol of anhydrous Aluminum Chloride ( AlCl3​ ) in 100 mL of dry dichloromethane (DCM).

  • Substrate Addition: Add 0.1 mol of phenol to the suspension. Stir at room temperature for 15 minutes until a uniform complex forms.

  • Electrophilic Generation: Chill the flask to 0°C using an ice-water bath. Slowly inject 0.1 mol of 2-Chloro-2-methylnonane via a syringe pump over 1 hour.

    • Causality: The low temperature stabilizes the tertiary carbocation and prevents polyalkylation or rearrangement of the alkyl chain.

  • Reaction Quench (Self-Validation): After 4 hours of stirring at 0°C, carefully pour the mixture over 200 g of crushed ice containing 10 mL of concentrated HCl.

    • Validation: The dissolution of the aluminum salts into the aqueous layer, leaving a clear organic layer, confirms successful quenching of the Lewis acid.

  • Purification: Separate the DCM layer, wash with saturated NaHCO3​ followed by brine, and dry over anhydrous MgSO4​ . Evaporate the solvent and purify the product via vacuum distillation to obtain the pure alkylated phenol.

References

  • National Center for Biotechnology Information. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189". PubChem. Available at:[Link]

  • Sanyo Chemical Solutions. "Introduction to Cationic Surfactant". Sanyo Chemical. Available at:[Link]

  • Patsnap Eureka. "Alkyl Halide Explained: Structure, Types, and Reactions". Patsnap. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-2-methylnonane Workflows

As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of sterically hindered, highly lipophilic substrates. 2-Chloro-2-methylnonane (C10H21Cl) is a classic example: a tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of sterically hindered, highly lipophilic substrates. 2-Chloro-2-methylnonane (C10H21Cl) is a classic example: a tertiary alkyl chloride tethered to a long, hydrophobic heptyl chain. This structural duality creates a tug-of-war between reaction kinetics, phase solubility, and competing mechanistic pathways.

This guide provides field-proven troubleshooting strategies, kinetic data, and self-validating protocols to help you master substitution reactions with this substrate.

Mechanistic Divergence & Workflow Logic

Before altering reaction conditions, it is critical to understand the mechanistic bifurcations inherent to tertiary alkyl halides. Direct bimolecular substitution (SN2) is sterically forbidden due to the bulky methyl and heptyl groups blocking rear-side attack[1]. The reaction must proceed via a rate-determining ionization to a tertiary carbocation, which then faces a kinetic competition between nucleophilic trapping (SN1) and deprotonation (E1)[2].

G Substrate 2-Chloro-2-methylnonane (Tertiary Alkyl Chloride) Ionization Rate-Determining Step (Solvent Ionizing Power, Y) Substrate->Ionization - Cl⁻ Carbocation Tertiary Carbocation Intermediate Ionization->Carbocation Sub SN1 Pathway (Nucleophilic Attack) Carbocation->Sub + Weak Nucleophile (Low Temp) Elim E1 Pathway (Deprotonation) Carbocation->Elim + Base/Solvent (High Temp) Prod_Sub Substitution Product (e.g., Tertiary Alcohol) Sub->Prod_Sub Prod_Elim Elimination Products (Alkenes) Elim->Prod_Elim

Mechanistic divergence of 2-chloro-2-methylnonane via the carbocation intermediate.

Troubleshooting & FAQs

Q1: My reaction yields primarily 2-methylnon-1-ene and 2-methylnon-2-ene instead of the desired tertiary substitution product. How do I suppress elimination?

A: This is the most ubiquitous failure mode for tertiary alkyl chlorides. Because the SN2 pathway is blocked, adding a strong base (like alkoxides or high concentrations of hydroxide) will bypass the carbocation entirely and trigger an E2 elimination, yielding exclusively alkenes[2]. To suppress elimination and strictly favor SN1:

  • Eliminate Strong Bases: Use strictly neutral, weak nucleophiles (e.g., water, methanol, or ethanol)[2].

  • Strict Temperature Control: The E1 pathway is entropically driven ( ΔS‡>0 ) because one substrate molecule cleaves into three distinct entities (alkene, chloride, and protonated solvent). Consequently, applying heat inherently shifts the product distribution toward elimination[3]. Maintain the reaction strictly between 0 °C and 20 °C.

  • Use Non-Nucleophilic Acid Scavengers: As solvolysis generates HCl, the reaction medium becomes acidic, which can cause reverse reactions or degradation. Use heterogeneous scavengers like calcium carbonate ( CaCO3​ ) that neutralize acid without dissolving into the organic phase to act as a base.

Q2: The solvolysis of 2-chloro-2-methylnonane is extremely slow compared to tert-butyl chloride. How can I accelerate it without increasing the temperature?

A: The kinetic bottleneck is the rate-determining formation of the carbocation. While the tertiary carbocation is electronically stabilized, the bulky, highly lipophilic nonyl chain creates a hydrophobic microenvironment that repels polar solvent molecules, hindering the solvation of the departing chloride ion.

  • Optimize Solvent Ionizing Power ( YCl​ ): According to the extended Grunwald-Winstein equation, the solvolysis rate of hindered tertiary chlorides is heavily dependent on the solvent's ionizing power[4][5].

  • Resolve the Phase Paradox: Highly ionizing solvents (like pure water) are terrible solvents for the lipophilic 2-chloro-2-methylnonane, resulting in biphasic mixtures where the effective concentration of the substrate in the reactive aqueous phase is near zero. Solution: Utilize fluorinated co-solvent systems such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) mixed with water. These solvents possess exceptionally high ionizing power to accelerate C-Cl cleavage, low nucleophilicity to prevent unwanted ether formation, and sufficient organic character to fully solubilize the C10 chain[4].

Quantitative Data: Solvent System Optimization

The following table synthesizes the causal relationship between solvent properties, substrate solubility, and the resulting kinetic and product distributions for tertiary alkyl chlorides with long aliphatic chains.

Solvent SystemIonizing Power ( YCl​ )Substrate SolubilityRelative Rate ( krel​ )SN1 : E1 Ratio
100% Ethanol-2.03High180 : 20
80% Ethanol / 20% Water0.00Moderate4085 : 15
50% Acetone / 50% Water2.24Low (Biphasic)15*90 : 10
97% TFE / 3% Water 2.83 High >300 98 : 2

*Note: Despite a high theoretical ionizing power, the macroscopic reaction rate in aqueous acetone drops precipitously due to the biphasic nature of the mixture, sequestering the substrate away from the ionizing aqueous phase.

Self-Validating Experimental Protocol

Procedure: Controlled Solvolysis of 2-Chloro-2-methylnonane to 2-Methylnonan-2-ol

This protocol is designed as a self-validating system. The inclusion of a heterogeneous buffer ensures the reaction drives to completion without inducing E2 elimination, while the solvent choice maximizes SN1 kinetics.

Materials & Reagents:

  • 2-Chloro-2-methylnonane (Substrate)

  • 2,2,2-Trifluoroethanol (TFE) / Deionized Water (97:3 v/v)

  • Calcium Carbonate ( CaCO3​ , finely powdered)

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, prepare a 97:3 (v/v) mixture of TFE and deionized water. Causality: The 3% water acts as the nucleophile, while the 97% TFE provides the ionizing power and solubility required for the lipophilic substrate[4].

  • Buffer Addition: Add 1.5 equivalents of powdered CaCO3​ to the solvent. Causality: CaCO3​ is insoluble in TFE. It will sit at the bottom of the flask, reacting only with the HCl byproduct at the solid-liquid interface. This neutralizes the acid without providing soluble basicity that would trigger E2 elimination.

  • Substrate Introduction: Cool the suspension to 10 °C using a water bath. Slowly add 1.0 equivalent of 2-chloro-2-methylnonane under vigorous stirring.

  • Reaction Monitoring (Validation Checkpoint 1): Stir the reaction at 15 °C. Monitor the reaction via GC-MS. Self-Validation: As the reaction proceeds, the evolution of CO2​ gas (from the CaCO3​

    • HCl reaction) serves as a visual indicator of solvolysis progress. When bubbling ceases, the reaction is nearing completion.
  • Workup & Isolation: Filter the mixture through a Celite pad to remove unreacted CaCO3​ and CaCl2​ salts. Concentrate the filtrate under reduced pressure (keep bath < 30 °C to prevent dehydration of the resulting tertiary alcohol).

  • Purity Analysis (Validation Checkpoint 2): Analyze the crude product via 1H NMR. Self-Validation: The absence of vinylic protons (typically between 4.5–5.5 ppm) confirms the successful suppression of the E1/E2 pathways.

References

  • Source: masterorganicchemistry.
  • Source: researchgate.
  • Source: nih.
  • 8.6. Assessing SN1, SN2, E1, E2: Which will happen?
  • Deciding SN1/SN2/E1/E2 (1)
  • Source: fiveable.

Sources

Optimization

purification techniques for 2-Chloro-2-methylnonane

Technical Support Center: Purification of 2-Chloro-2-methylnonane Overview & Mechanistic Challenges Welcome to the technical support and troubleshooting center for 2-Chloro-2-methylnonane (CAS: 4325-50-2). As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Chloro-2-methylnonane

Overview & Mechanistic Challenges Welcome to the technical support and troubleshooting center for 2-Chloro-2-methylnonane (CAS: 4325-50-2). As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific compound. Because it is a tertiary alkyl chloride, it is highly reactive and inherently unstable under standard purification conditions[1]. The tertiary C-Cl bond readily ionizes to form a stable carbocation, making the molecule highly susceptible to two competing degradation pathways: E1 elimination (forming alkenes) and SN1 hydrolysis (forming alcohols).

Degradation TertChloride 2-Chloro-2-methylnonane (Target Compound) Carbocation Tertiary Carbocation (Reactive Intermediate) TertChloride->Carbocation Heat, Acid, or Silica Alkene 2-Methylnonenes + HCl (E1 Elimination Product) Carbocation->Alkene -H+ (Thermal) Alcohol 2-Methylnonan-2-ol (SN1 Hydrolysis Product) Carbocation->Alcohol +H2O (Warm/Basic)

Caption: Mechanistic pathways of 2-Chloro-2-methylnonane degradation during improper purification.

To prevent these side reactions, your purification strategy must avoid heat, strong acids, strong bases, and polar stationary phases.

Workflow Start Crude Mixture Wash Cold NaHCO3 Wash (Neutralize Acid) Start->Wash Dry Dry over CaCl2 (Remove Water) Wash->Dry Distill Vacuum Distillation (Prevent E1) Dry->Distill Pure Pure Product Distill->Pure

Caption: Optimized workflow for the isolation and purification of tertiary alkyl chlorides.

Troubleshooting & FAQs

Q: Why is my 2-chloro-2-methylnonane degrading into alkenes during distillation? A: You are likely distilling at or near atmospheric pressure. The atmospheric boiling point of 2-chloro-2-methylnonane is estimated to be between 208°C and 226°C[2]. Heating the compound to these temperatures provides the activation energy required to cleave the C-Cl bond. This triggers an E1 elimination, yielding 2-methylnon-1-ene or 2-methylnon-2-ene and releasing HCl gas. Solution: Always perform vacuum distillation. By reducing the pressure to < 10 mmHg, the boiling point is lowered to a safe threshold (< 60°C), preventing thermal dehydrohalogenation.

Q: Can I use standard silica gel chromatography to purify this compound? A: No. Standard silica gel is highly polar and contains acidic silanol groups. These acidic sites act as Brønsted acids, catalyzing the ionization of the tertiary C-Cl bond. This leads to rapid on-column degradation, resulting in smeared bands of alkenes and alcohols rather than your pure product[1]. Solution: Liquid-liquid extraction followed by vacuum distillation is the gold standard. If chromatography is absolutely unavoidable, you must use deactivated basic alumina, though recovery yields will still be suboptimal.

Q: How do I remove unreacted 2-methylnonan-2-ol from the crude mixture? A: Separating the tertiary alcohol from the tertiary chloride via distillation is notoriously difficult because their boiling points are nearly identical. Solution: The most effective strategy is to ensure 100% conversion during the synthesis phase (e.g., using an excess of thionyl chloride or Lucas reagent). If residual alcohol remains, washing the organic layer with cold, concentrated brine can help partition trace amounts, but a high-efficiency Vigreux column under vacuum is required for physical separation.

Q: Why is my yield so low after the aqueous washing step? A: You are likely inducing SN1 hydrolysis. If your wash water is too warm, or if you use a strong base (like NaOH) to neutralize the acid, the tertiary chloride will rapidly hydrolyze back into 2-methylnonan-2-ol. Solution: Use strictly cold (0-5°C) saturated aqueous sodium bicarbonate (NaHCO3). This mild base neutralizes residual acid without driving nucleophilic substitution.

Validated Experimental Protocols

Protocol 1: Neutralization and Aqueous Washing Causality: Residual HCl from the chlorination reaction acts as an auto-catalyst for E1 elimination. It must be neutralized without triggering hydrolysis.

  • Transfer the crude organic mixture to a separatory funnel.

  • Add an equal volume of cold (0-5°C) saturated aqueous NaHCO3.

  • Gently invert the funnel and vent immediately to release CO2 gas generated by the neutralization process.

  • Allow the layers to separate. The organic layer (density ~0.87 g/mL) will be the top layer.

  • Drain the aqueous layer.

  • Self-Validation Step: Test the aqueous waste with pH paper. Repeat the NaHCO3 wash until the aqueous phase tests at pH ≥ 7.

  • Perform a final wash with cold saturated NaCl (brine) to pre-dry the organic layer.

Protocol 2: Desiccation (Drying) Causality: Trace water will cause hydrolysis during distillation.

  • Transfer the neutralized organic layer to a clean Erlenmeyer flask.

  • Add anhydrous Calcium Chloride (CaCl2) in small portions. Note: CaCl2 is specifically preferred for alkyl halides because it complex-binds with trace unreacted alcohols.

  • Swirl the flask. Continue adding CaCl2 until the granules no longer clump and swirl freely.

  • Self-Validation Step: The organic liquid must transition from cloudy (emulsified water) to completely transparent. If cloudiness persists, water is still present.

  • Seal the flask and let it sit for 20 minutes, then filter out the drying agent.

Protocol 3: Vacuum Distillation Causality: Vacuum lowers the boiling point, preventing the thermal activation of the E1 elimination pathway.

  • Transfer the dried organic liquid to a round-bottom flask equipped with a magnetic stir bar.

  • Assemble a vacuum distillation apparatus. Ensure all joints are properly greased and vacuum-tight.

  • Apply a high vacuum (< 10 mmHg) before applying any heat to the system.

  • Slowly heat the flask using an oil bath.

  • Collect the purified 2-chloro-2-methylnonane in a receiving flask cooled in an ice bath to prevent volatile losses.

  • Self-Validation Step: Test the initial drops of the distillate with damp blue litmus paper. If the paper turns red, HCl gas is co-distilling, indicating that the bath temperature is too high and thermal dehydrohalogenation is occurring. Immediately lower the heat and verify vacuum integrity.

Quantitative Data & Parameters

ParameterValueCausality / Implication
CAS Number 4325-50-2Unique identifier for procurement and safety tracking.
Molecular Formula C10H21ClConfirms structural composition.
Molecular Weight 176.73 g/mol Used for stoichiometric calculations and yield determination.
Density ~0.87 g/mLLighter than water; organic phase will be the top layer during aqueous washing.
Boiling Point (Atm.) 208°C - 226°C[2]Exceeds the thermal stability threshold of the tertiary C-Cl bond; necessitates vacuum.
Distillation Pressure < 10 mmHgLowers the boiling point to < 60°C, preventing E1 elimination.
Recommended Drying Agent Anhydrous CaCl2Removes water and complexes with trace residual tertiary alcohols.

References[4] National Center for Biotechnology Information. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189 - PubChem". Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138189[1] ChemicalBook. "Tertiary Pentyl Chloride | 594-36-5". Source: chemicalbook.com. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854406.htm[2] Chemistry LibreTexts. "10.6: Preparing Alkyl Halides from Alcohols". Source: libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/10%3A_Structure_and_Synthesis_of_Alcohols/10.06%3A_Preparing_Alkyl_Halides_from_Alcohols[3] GuideChem. "CAS 4325-50-2 2-CHLORO-2-METHYLNONANE Supply list". Source: guidechem.com. URL: https://www.guidechem.com/cas/4325-50-2.html

Sources

Troubleshooting

Technical Support Center: 2-Chloro-2-methylnonane Reactions &amp; Side Product Troubleshooting

Welcome to the Technical Support Center for tertiary alkyl halide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-chloro-2-methylnonane in synthetic w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tertiary alkyl halide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-chloro-2-methylnonane in synthetic workflows and need to troubleshoot competing reaction pathways, specifically the identification and mitigation of elimination side products.

Part 1: Reaction Causality & Mechanism FAQs

Q: Why am I observing significant alkene side products during the solvolysis of 2-chloro-2-methylnonane? A: 2-Chloro-2-methylnonane is a sterically hindered tertiary alkyl chloride[1]. Under solvolysis conditions (e.g., in polar protic solvents like water or alcohols), the leaving group (chloride) dissociates to form a highly stable tertiary carbocation intermediate. Because the nucleophiles present are weak, the reaction proceeds via a unimolecular pathway. The carbocation can undergo nucleophilic attack to form the desired SN1 substitution product, but the weak nucleophile can also act as a weak base, abstracting a β -hydrogen to yield E1 elimination side products[2]. Heat significantly increases the entropic favorability of the E1 pathway, leading to a higher yield of alkenes[3].

Q: What specific elimination side products should I be looking for? A: Because the tertiary carbocation forms at the C2 position of the nonane chain, you must monitor for two primary E1 elimination products:

  • 2-methylnon-2-ene (Zaitsev Product): The more substituted, thermodynamically stable internal alkene.

  • 2-methylnon-1-ene (Hofmann Product): The less substituted, kinetic terminal alkene.

Because the Zaitsev product is thermodynamically more stable, it generally predominates in E1 reactions unless extreme steric hindrance is introduced by the base or solvent system[4].

ReactionPathway SM 2-Chloro-2-methylnonane (Tertiary Alkyl Chloride) Carbocation Tertiary Carbocation Intermediate SM->Carbocation -Cl⁻ (Rate Limiting) SN1 SN1 Product (Substitution) Carbocation->SN1 +Nucleophile E1_Z 2-methylnon-2-ene (Zaitsev E1 Product) Carbocation->E1_Z -H⁺ (Internal) E1_H 2-methylnon-1-ene (Hofmann E1 Product) Carbocation->E1_H -H⁺ (Terminal)

Mechanistic divergence of 2-chloro-2-methylnonane into SN1 and E1 pathways.

Part 2: Analytical Identification FAQs

Q: How can I differentiate between the starting material, the SN1 product, and the E1 side products using GC-MS? A: Gas Chromatography-Mass Spectrometry (GC-MS) serves as a self-validating system for this workflow. 2-Chloro-2-methylnonane (MW: 176.73 g/mol ) will often show a weak molecular ion peak and a characteristic M+2 peak due to the 37 Cl isotope at a ~3:1 ratio[1]. The elimination products, 2-methylnon-1-ene and 2-methylnon-2-ene, both have a molecular weight of 140.27 g/mol (C 10​ H 20​ ). They will elute at different retention times on a standard non-polar column (e.g., HP-5MS). The terminal alkene (Hofmann) typically elutes slightly earlier than the internal alkene (Zaitsev) due to differences in boiling point and polarizability.

Q: What NMR signals definitively confirm the presence of the elimination side products? A: Proton ( 1 H) NMR is the most authoritative method for structural verification. The terminal alkene will show distinct geminal vinylic protons, while the internal alkene will show a single vinylic proton. The table below summarizes the diagnostic shifts required for structural assignment.

Quantitative Data: Diagnostic NMR & MS Parameters
CompoundMolecular WeightGC-MS Base Peak 1 H NMR Diagnostic Signal (CDCl 3​ ) 13 C NMR Diagnostic Signal
2-Chloro-2-methylnonane 176.73 g/mol m/z 55 / 57~1.55 ppm (s, 6H, gem-dimethyl)~71.0 ppm (C-Cl quaternary)
2-methylnon-1-ene 140.27 g/mol m/z 55~4.65 - 4.75 ppm (m, 2H, =CH 2​ )~109.0 ppm (=CH 2​ )
2-methylnon-2-ene 140.27 g/mol m/z 55~5.10 - 5.20 ppm (t, 1H, =CH-)~124.5 ppm (=CH-)

Part 3: Experimental Protocols & Troubleshooting

Protocol: Isolating and Identifying Alkene Side Products

To accurately quantify the SN1/E1 ratio, the reaction must be quenched rapidly to prevent alkene isomerization, followed by chromatographic separation.

Step-by-Step Methodology:

  • Reaction Quenching: At the desired time point, quench the 2-chloro-2-methylnonane solvolysis reaction by pouring the mixture into an ice-cold biphasic system of saturated aqueous NaHCO 3​ (to neutralize any generated HCl) and HPLC-grade hexane (1:1 v/v).

  • Extraction: Vigorously shake the separatory funnel and allow the layers to separate. The non-polar alkenes and unreacted alkyl chloride will partition into the upper hexane layer, while polar SN1 products (like alcohols) will partition based on their hydrogen-bonding capacity. Extract the aqueous layer twice more with hexane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Filter and carefully concentrate under reduced pressure (Note: do not exceed 30°C on the rotary evaporator, as 2-methylnon-1-ene is volatile).

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with 100% hexane. Alkenes and unreacted 2-chloro-2-methylnonane will elute rapidly (R f​ 0.8 - 0.9), while oxygenated SN1 products will be retained on the column.

  • Spectroscopic Verification: Submit the early-eluting fractions for 1 H NMR analysis. Integrate the vinylic proton signals at ~4.7 ppm and ~5.1 ppm to determine the exact Hofmann:Zaitsev product ratio.

AnalyticalWorkflow Q 1. Quench & Extract (Ice-cold NaHCO3/Hexane) GC 2. GC-MS Screening (Identify m/z 140 vs 176) Q->GC Sep 3. Silica Gel Chromatography (Hexane eluent for alkenes) GC->Sep NMR 4. 1H/13C NMR (Vinylic proton integration) Sep->NMR

Step-by-step analytical workflow for isolating and identifying alkene side products.

Protocol: Minimizing E1 Elimination Side Products

If your goal is to maximize the SN1 substitution product and suppress the formation of 2-methylnon-1-ene and 2-methylnon-2-ene, implement the following systemic changes:

  • Strict Temperature Control: E1 elimination is entropically driven because it produces more molecules (alkene + leaving group + protonated base) than substitution[2]. Maintain the reaction strictly at or below 0°C to 10°C to lower the entropic advantage of the E1 pathway.

  • Solvent Optimization: Utilize a highly polar, non-nucleophilic, and non-basic solvent system (e.g., Hexafluoroisopropanol - HFIP). Fluorinated alcohols heavily stabilize the tertiary carbocation via hydrogen bonding to the departing chloride ion, without possessing the basicity required to readily abstract a β -hydrogen.

  • Avoid Basic Additives: Ensure that no basic salts or amines are present in the reaction matrix. Even mild bases will rapidly shift the reaction coordinate from SN1/E1 competition to an E2-dominated pathway, exclusively yielding the alkene side products[4].

References
  • PubChem. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189". National Institutes of Health (NIH). Available at:[Link]

  • Master Organic Chemistry. "Comparing the E1 vs SN1 Reactions". Available at:[Link]

  • Chemistry Steps. "SN1 vs E1 Reactions". Available at: [Link]

  • Lumen Learning. "8.6. Assessing SN1, SN2, E1, E2: Which will happen?". Organic Chemistry 1: An open textbook. Available at:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Chloro-2-methylnonane Synthesis

Welcome to the Technical Support Center for the synthesis of 2-chloro-2-methylnonane. The conversion of 2-methyl-2-nonanol to its corresponding tertiary alkyl chloride is a fundamental SN1 transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-2-methylnonane. The conversion of 2-methyl-2-nonanol to its corresponding tertiary alkyl chloride is a fundamental SN1 transformation. However, due to the lipophilic nature of the C10 carbon chain and the inherent instability of tertiary carbocations, researchers frequently encounter yield-limiting side reactions.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you achieve >85% isolated yields.

Mechanistic Overview & Logical Flow

To optimize this synthesis, one must understand the competing pathways at the molecular level. The reaction relies on the protonation of the tertiary alcohol, followed by the rate-determining loss of water to form a tertiary carbocation. From here, the intermediate faces a kinetic divergence: it can either undergo nucleophilic attack by a chloride ion (SN1, desired) or lose a proton to form an alkene (E1, undesired).

G A 2-Methyl-2-nonanol (Starting Material) B Protonated Alcohol (Activated Leaving Group) A->B + HCl / ZnCl2 C Tertiary Carbocation Intermediate B->C - H2O (Rate Determining Step) D 2-Chloro-2-methylnonane (Target SN1 Product) C->D + Cl- (Fast, T < 20°C) E Alkene Byproducts (E1 Elimination) C->E - H+ (Heat-induced E1)

Mechanistic divergence in tertiary alcohol chlorination (SN1 vs E1 pathways).

Troubleshooting & FAQs

Q1: Why is my yield of 2-chloro-2-methylnonane consistently below 50%, with significant alkene impurities detected by NMR? Causality: The SN1 conversion passes through a highly stable tertiary carbocation intermediate. However, this intermediate is equally susceptible to E1 elimination. Because the activation energy for the E1 pathway is higher than that of SN1, excess thermal energy disproportionately accelerates deprotonation over nucleophilic attack by the chloride ion. Solution: Maintain strict temperature control. Keep the reaction mixture between 10°C and 15°C using a water bath. Never exceed 20°C during the addition of concentrated HCl or during the biphasic stirring phase.

Q2: The reaction mixture forms two distinct layers and proceeds very slowly. How can I accelerate it without applying heat? Causality: 2-Methyl-2-nonanol is a C10 aliphatic alcohol, making it highly lipophilic and poorly soluble in aqueous concentrated HCl. This creates a severe mass-transfer limitation at the biphasic interface, artificially lowering the reaction rate despite the inherent high reactivity of tertiary alcohols[1]. Solution: Increase the interfacial surface area through vigorous mechanical stirring (≥ 800 RPM). If the reaction remains sluggish, utilize the Lucas Reagent (anhydrous ZnCl2 dissolved in concentrated HCl). The Lewis acid ZnCl2 coordinates directly with the hydroxyl oxygen, drastically lowering the activation energy for leaving group departure and accelerating the SN1 ionization step at room temperature[2].

Q3: I am losing product during the final distillation step. The distillate is acidic and discolored. What is happening? Causality: Tertiary alkyl chlorides are thermally labile. Heating 2-chloro-2-methylnonane at atmospheric pressure induces thermal dehydrohalogenation, releasing corrosive HCl gas (causing acidity) and forming alkene degradants (causing discoloration). Solution: Never distill tertiary alkyl chlorides at atmospheric pressure. Use high-vacuum distillation (e.g., < 5 mmHg) to suppress the boiling point below 60°C. Ensure the distillation apparatus is strictly base-washed prior to use to remove acidic nucleation sites on the glassware.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Built-in observational checkpoints allow the operator to verify the success of each step in real-time.

Workflow Step1 1. Reagent Charging Alcohol + Conc. HCl Step2 2. Biphasic Stirring (Vigorous, 15°C, 30 min) Step1->Step2 Step3 3. Phase Separation Isolate Top Organic Layer Step2->Step3 Step4 4. Cold Neutralization NaHCO3 (aq) Wash Step3->Step4 Step5 5. Anhydrous Drying Na2SO4 Treatment Step4->Step5 Step6 6. Thermal Purification Vacuum Distillation Step5->Step6

Self-validating experimental workflow for 2-chloro-2-methylnonane synthesis.

Step-by-Step Methodology (Aqueous HCl Method)
  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 0.1 mol of 2-methyl-2-nonanol. Place the flask in a 15°C water bath.

  • Acid Addition: Slowly add 0.3 mol (approx. 25 mL) of ice-cold concentrated hydrochloric acid (37%).

  • Vigorous Stirring: Seal the flask loosely and stir at maximum speed (800-1000 RPM) for 30 minutes.

    • Validation Checkpoint: The initially clear biphasic mixture must turn highly turbid (cloudy) within 2-3 minutes. This turbidity confirms the generation of the highly water-insoluble 2-chloro-2-methylnonane[2]. If the solution remains clear, your HCl has likely degraded and lost molarity.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate for 5 minutes.

    • Validation Checkpoint: The product (2-chloro-2-methylnonane) will form the top layer due to its lower density compared to concentrated aqueous HCl. Drain and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with 20 mL of ice-cold 5% NaHCO3 solution.

    • Validation Checkpoint: CO2 gas evolution (bubbling) will occur. Swirl gently until bubbling ceases to confirm complete neutralization of residual HCl. Do not leave the product in the basic aqueous wash for more than 5 minutes , as tertiary chlorides are prone to slow hydrolysis back to the alcohol.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add 5 g of anhydrous Na2SO4. Swirl until the liquid is completely transparent.

  • Purification: Decant the dried liquid and purify via fractional vacuum distillation at < 5 mmHg.

Quantitative Reagent Comparison

Depending on your laboratory's constraints and purity requirements, alternative chlorinating agents can be utilized. Use the table below to select the optimal reagent for your specific workflow.

Chlorinating AgentPrimary MechanismTypical YieldE1 Elimination RiskBest Use Case & Notes
Conc. HCl (37%) SN170 - 80%Low (if kept <20°C)Standard lab scale. Highly cost-effective but requires vigorous biphasic mixing.
Lucas Reagent (HCl/ZnCl2) SN180 - 85%ModerateOvercomes slow reaction rates in long-chain aliphatic alcohols[1].
Thionyl Chloride (SOCl2) SNi85 - 95%High (if heated)Ideal for anhydrous requirements. Generates SO2 and HCl gases, simplifying workup.

References

  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts -[Link]

  • Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas) - OrgoSolver -[Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado -[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-Chloro-2-methylnonane

Welcome to the Technical Support Center for 2-Chloro-2-methylnonane (CAS 4325-50-2) . As a sterically hindered tertiary alkyl chloride, this compound presents unique challenges in synthesis, storage, and analytical chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-2-methylnonane (CAS 4325-50-2) . As a sterically hindered tertiary alkyl chloride, this compound presents unique challenges in synthesis, storage, and analytical characterization[1]. Because the carbon-chlorine bond is attached to a fully substituted tertiary carbon, it is highly susceptible to heterolytic cleavage, forming a stable tertiary carbocation[2].

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for preventing unwanted solvolysis, elimination, and thermal degradation.

Part 1: Core Mechanisms of Degradation

To troubleshoot 2-chloro-2-methylnonane, you must first understand its thermodynamic vulnerabilities. Tertiary alkyl halides dissociate into carbocations far more readily than primary or secondary halides due to inductive stabilization and hyperconjugation from the surrounding alkyl groups[2].

When exposed to moisture, polar solvents, or heat, the compound undergoes rapid unimolecular nucleophilic substitution (SN1) or unimolecular elimination (E1) [3]. The SN2 pathway (backside attack) is sterically forbidden[4]. Consequently, degradation is almost entirely governed by the formation and subsequent trapping of the tertiary carbocation intermediate.

Degradation_Pathways A 2-Chloro-2-methylnonane (Intact Tertiary Chloride) B Tertiary Carbocation Intermediate A->B Heat / Moisture (-Cl⁻) C S_N1 Solvolysis (Alcohols / Ethers) B->C +H₂O / ROH (-H⁺) D E1 Elimination (2-Methylnonenes) B->D Base / Heat (-H⁺)

Degradation pathways of 2-Chloro-2-methylnonane via a carbocation intermediate.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 2-Chloro-2-methylnonane lost purity during storage, and IR spectroscopy shows a broad -OH stretch. What happened?

Root Cause: Moisture-induced solvolysis. Even trace atmospheric water in the headspace acts as a nucleophile, attacking the transient carbocation to form 2-methylnonan-2-ol[3]. This reaction is autocatalytic: the byproduct is HCl, which increases the ionic strength of the microenvironment and accelerates further heterolysis. Solution: Transition to strictly anhydrous storage protocols (see Protocol A). Never store tertiary chlorides in standard screw-cap vials without inert gas backfilling.

Q2: During GC-MS analysis, I see two distinct peaks with an m/z of 140 (C₁₀H₂₀) and no parent mass for the chloride (MW 176.7). Is my sample completely degraded?

Root Cause: Thermal degradation in the GC injector. This is a classic analytical artifact. At the elevated temperatures of standard split/splitless injection ports (typically 250°C), the thermal energy easily exceeds the activation barrier for E1 elimination. The intact chloride quantitatively dehydrohalogenates in the gas phase before reaching the column, yielding the thermodynamic Zaitsev product (2-methylnon-2-ene) and the kinetic Hofmann product (2-methylnon-1-ene). Solution: Do not use standard flash-vaporization GC. Switch to Cold On-Column (COC) injection or utilize HPLC with Refractive Index (RI) detection (see Protocol B).

GC_Workflow Start Sample Analysis Request: 2-Chloro-2-methylnonane Decision Injection Port Temp > 100°C? Start->Decision ThermalDeg Thermal Dehydrohalogenation (E1 Elimination) Decision->ThermalDeg Yes (Standard Split/Splitless) COC Cold On-Column (COC) Injection Decision->COC No (COC Method) FalsePeaks Artifact Peaks: 2-Methylnonenes ThermalDeg->FalsePeaks Accurate Accurate Quantitation of Intact Chloride COC->Accurate

Decision workflow for gas chromatography analysis of thermally labile tertiary chlorides.

Q3: I am attempting a nucleophilic substitution with 2-Chloro-2-methylnonane, but I am only recovering alkene byproducts. How can I favor substitution?

Root Cause: Because SN2 is sterically blocked, your reaction relies on SN1[4]. If your nucleophile is also a strong base (e.g., alkoxides, amines), it will rapidly abstract a proton from the adjacent carbons of the carbocation intermediate, driving the reaction entirely toward E1/E2 elimination. Solution: Use non-basic, highly nucleophilic reagents. For carbon-carbon bond formation, utilize Lewis acid promoters (e.g., AlCl₃) at cryogenic temperatures (-45°C) to stabilize the tertiary cation and suppress the elimination pathway[5].

Part 3: Quantitative Data on Solvolysis

To predict the stability of 2-chloro-2-methylnonane in various environments, we rely on the Grunwald-Winstein relationship , which correlates the specific rates of solvolysis of hindered tertiary alkyl chlorides with solvent ionizing power ( YCl​ ) and solvent nucleophilicity ( N )[6].

Table 1: Solvent Effects on Solvolysis Rates of Tertiary Alkyl Chlorides

Solvent SystemDielectric Constant ( ϵ )Ionizing Power ( YCl​ )Nucleophilicity ( N )Predicted Stability of 2-Chloro-2-methylnonane
Hexane 1.9< -2.0NoneHighly Stable (if strictly anhydrous)
100% Ethanol 24.5-2.03HighUnstable (Slow solvolysis to ethyl ether)
80% Ethanol / 20% Water ~40.00.00HighHighly Unstable (Rapid SN1/E1 degradation)
100% Water 80.13.49HighInstantaneous Hydrolysis (Complete conversion to alcohol)

Causality Note: As the ionizing power ( YCl​ ) of the solvent increases, the transition state leading to the carbocation is stabilized, exponentially increasing the rate of degradation[6].

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Storage and Titer Validation

This is a self-validating system designed to prevent autocatalytic moisture degradation.

Step 1: Desiccant Preparation Bake 4Å molecular sieves at 300°C under a high vacuum (<0.1 Torr) for 4 hours. Causality: 4Å sieves have a kinetic pore diameter that perfectly traps water molecules (~2.6Å) while completely excluding the bulky 2-chloro-2-methylnonane molecule, preventing product loss.

Step 2: Inert Gas Sparging Transfer the bulk 2-chloro-2-methylnonane to a Schlenk flask. Sparge the liquid directly with ultra-dry Argon gas for 15 minutes using a stainless-steel needle. Causality: Argon is heavier than nitrogen and highly effective at displacing dissolved oxygen and trace moisture from the liquid matrix.

Step 3: Storage & Sealing Add the activated 4Å sieves to the Schlenk flask (approx. 10% w/v). Seal the flask with a PTFE stopcock and store at 4°C in the dark.

Validation Step: Perform a Karl Fischer (KF) coulometric titration on a 1 mL aliquot. The system is validated and safe for long-term storage only if the moisture content reads < 50 ppm H₂O . If the reading drifts upward, re-sparge the sample.

Protocol B: Cold On-Column (COC) GC Analysis

This is a self-validating analytical method to quantify the intact chloride without thermal artifact generation.

Step 1: Column & Injector Setup Equip the gas chromatograph with a non-polar column (e.g., DB-5 or HP-5, 30m x 0.25mm x 0.25µm). Install a Cold On-Column (COC) injector. Causality: Non-polar stationary phases minimize Lewis acid/base interactions that can catalyze dehydrohalogenation. COC injection deposits the liquid sample directly onto the column without a flash vaporization step, keeping thermal energy below the E1 activation barrier.

Step 2: Temperature Programming

  • Initial Oven Temp: 40°C (Hold for 2 minutes).

  • Ramp Rate: 5°C/min (A slow ramp ensures gentle elution).

  • Final Temp: 200°C.

  • Detector/Transfer Line: Keep the MS transfer line or FID strictly below 150°C.

Validation Step: Inject a known, high-purity standard of 2-chloro-2-methylnonane. The system is validated if the chromatogram yields a single sharp peak exhibiting the characteristic 3:1 isotopic ratio for chlorine (M and M+2) in the mass spectrum, with zero preceding peaks corresponding to 2-methylnonenes.

References

  • The Grunwald–Winstein relationship in the solvolysis of crowded tertiary alkyl chlorides. Hindered hydration and hydrophobic effect ResearchGate[Link]

  • Chapter 8: Nucleophilic substitutions - Organic Chemistry University of California, San Diego (UCSD)[Link]

  • 8.1: Two Mechanistic Models for Nucleophilic Substitution Chemistry LibreTexts[Link]

  • 7.9 Carbocation Structure and Stability – Organic Chemistry NC State University Libraries[Link]

  • Al(III)-Promoted Formation of All-Carbon Quaternary Centers from Aliphatic Tertiary Chlorides and Alkynyl Silanes ACS Publications[Link]

Sources

Optimization

Technical Support Center: 2-Chloro-2-methylnonane Experimental Workflows

Welcome to the Technical Support Center for tertiary alkyl chloride synthesis and handling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tertiary alkyl chloride synthesis and handling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with 2-Chloro-2-methylnonane (CAS: 4325-50-2)[1].

Because 2-chloro-2-methylnonane is a tertiary alkyl halide, its chemistry is dominated by the stability of its tertiary carbocation intermediate. This structural feature makes it highly reactive but notoriously prone to side reactions, specifically E1 elimination and hydrolytic degradation[2]. This guide synthesizes field-proven troubleshooting strategies to ensure high-yield synthesis, successful purification, and accurate diagnostic tracking.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is my synthesis yielding a mixture of alkenes instead of the pure tertiary chloride?

The Causality: When reacting 2-methyl-2-nonanol with concentrated HCl, the hydroxyl group is protonated and leaves as water, generating a highly stable tertiary carbocation. At this juncture, the reaction faces a strict kinetic bifurcation: SN​1 substitution vs. E1 elimination. While the chloride ion ( Cl− ) is a decent nucleophile that can attack the carbocation to form your desired product ( SN​1 ), it can also act as a base to abstract a beta-hydrogen, resulting in 2-methyl-1-nonene or 2-methyl-2-nonene (E1)[2]. The Solution: Elimination is entropically favored at higher temperatures. To suppress the E1 pathway, the reaction must be strictly maintained below 10 °C during the addition phase and should not exceed 20 °C during the stirring phase[2].

Q2: My crude NMR looks perfect, but the product degrades during silica gel chromatography. Why?

The Causality: Standard silica gel is slightly acidic (pH ~5.5–7.0) and highly polar[3]. When a sensitive tertiary alkyl chloride like 2-chloro-2-methylnonane is loaded onto the column, the acidic silanol groups on the stationary phase promote the re-ionization of the C–Cl bond back into a carbocation[4]. Once ionized on the column, the molecule rapidly undergoes dehydrohalogenation (loss of HCl), eluting as a mixture of degraded alkenes[3][4]. The Solution: You must deactivate the silica gel prior to use. Slurry-pack your column using an eluent containing 1–2% Triethylamine (TEA). This neutralizes the acidic silanol sites, forming a protective barrier that prevents the ionization of your tertiary chloride[4]. Alternatively, use neutral or basic alumina.

Q3: Can I purify 2-Chloro-2-methylnonane via vacuum distillation instead?

The Causality: While distillation avoids the acidic environment of silica gel, tertiary alkyl chlorides are highly susceptible to thermal degradation. Heating 2-chloro-2-methylnonane above 60–70 °C (even under vacuum) provides the activation energy necessary for spontaneous elimination of HCl. The Solution: If distillation is mandatory, it must be performed under high vacuum (< 1 Torr) to keep the boiling point as low as possible, and the receiving flask must be chilled in a dry ice/acetone bath.

Part 2: Diagnostic Data & Physical Properties

To establish a self-validating experimental system, you must be able to track the conversion of your starting material and identify byproducts instantly. Use the following tables to benchmark your results.

Table 1: Diagnostic 1 H NMR Peaks (CDCl 3​ , 400 MHz)
CompoundDiagnostic Proton EnvironmentExpected Chemical Shift ( δ , ppm)Multiplicity
2-Chloro-2-methylnonane Gem-dimethyls adjacent to −Cl ~1.55 ppmSinglet (6H)
2-Methyl-2-nonanol (SM) Gem-dimethyls adjacent to −OH ~1.20 ppmSinglet (6H)
2-Methyl-1-nonene (E1) Terminal alkene protons ( =CH2​ )~4.65 - 4.75 ppmMultiplet (2H)
2-Methyl-2-nonene (E1) Internal alkene proton ( =CH− )~5.10 ppmTriplet/Multiplet (1H)
Table 2: Physical Properties & Storage
PropertyValueReference
Molecular Formula C10​H21​Cl [1][5]
Molecular Weight 176.73 g/mol [1][5]
CAS Registry Number 4325-50-2[1][5]
Storage Conditions 2–8 °C, under inert gas (Argon/N 2​ ), protected from moistureField Standard

Part 3: Standard Operating Protocols

Protocol A: Optimized Low-Temperature Synthesis

This protocol utilizes solvent-free conditions to maximize the concentration of the nucleophile while strictly controlling temperature to prevent E1 elimination.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (0–5 °C).

  • Reagent Loading: Add 30 mL of concentrated Hydrochloric Acid (37% w/w) to the flask and allow it to chill for 15 minutes.

  • Addition: Place 10.0 g (63.2 mmol) of 2-methyl-2-nonanol into the addition funnel. Add the alcohol dropwise to the vigorously stirring HCl over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at 15–20 °C (do not exceed 20 °C) for 2 hours. The mixture will separate into two distinct layers (the upper layer is the organic alkyl chloride).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain and discard the lower aqueous acid layer.

  • Neutralization (Critical): Wash the organic layer with 20 mL of ice-cold saturated aqueous NaHCO3​ . Caution: Vent frequently, as CO2​ gas will evolve. This step is critical to halt the reverse hydrolysis reaction.

  • Drying: Wash with 20 mL of brine, transfer the organic layer to an Erlenmeyer flask, and dry over anhydrous Na2​SO4​ for 15 minutes. Filter to obtain the crude 2-chloro-2-methylnonane.

Protocol B: Amine-Deactivated Silica Gel Chromatography

Use this protocol if the crude product contains unreacted alcohol and requires column purification without inducing Grob fragmentation or dehydrohalogenation[4].

  • Solvent Preparation: Prepare a solvent system of 100% Hexanes containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack standard silica gel (230–400 mesh) using the Hexanes/TEA solvent. Flush the column with at least 2 column volumes of the solvent to ensure all acidic silanol sites are fully neutralized.

  • Loading: Dissolve the crude 2-chloro-2-methylnonane in a minimal amount of Hexanes/TEA and carefully load it onto the column.

  • Elution: Elute the product using the same Hexanes/TEA mixture. The tertiary chloride is highly non-polar and will elute near the solvent front ( Rf​ ~0.8–0.9), well before any unreacted tertiary alcohol ( Rf​ ~0.2–0.3).

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the SN​1 and E1 pathways during the synthesis of 2-chloro-2-methylnonane. Understanding this bifurcation is the key to mastering the synthesis.

SN1_E1_Competition SM 2-Methyl-2-nonanol (Tertiary Alcohol) Protonated Protonated Alcohol Intermediate SM->Protonated + HCl (Protonation) Carbocation Tertiary Carbocation (Highly Stable) Protonated->Carbocation - H2O (Rate-Determining) SN1_Prod 2-Chloro-2-methylnonane (Desired SN1 Product) Carbocation->SN1_Prod + Cl⁻ (Nucleophilic Attack) Favored at Low Temp (<10°C) E1_Prod Alkenes (Elimination) (E1 Byproducts) Carbocation->E1_Prod + Cl⁻ (Base Abstraction) Favored at High Temp

Reaction pathway showing SN1 vs E1 competition for 2-Chloro-2-methylnonane synthesis.

References

  • D'Acunzo, F. "Recent problems with silica gel chromatography". ResearchGate. Available at: [Link]

  • Student Doctor Network. "Tertiary alcohols (SN1 vs E1)". Student Doctor Network Forums. Available at: [Link]

  • Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction". LibreTexts. Available at: [Link]

  • UC Irvine. "Grob fragmentation and ionization of tertiary alkyl chlorides on silica gel". eScholarship.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 2-Chloro-2-methylnonane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Chloro-2-methylnonane. This resource is designed for researchers, scientists, and drug development professionals to effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-2-methylnonane. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and remove impurities from samples of 2-Chloro-2-methylnonane. Purity is paramount, as contaminants can lead to ambiguous experimental results, generate unwanted byproducts, and introduce risks, particularly in pharmaceutical applications where alkyl halides are often considered potential genotoxic impurities (PGIs).[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and nature of impurities in 2-Chloro-2-methylnonane.

Q1: What are the most common impurities found in 2-Chloro-2-methylnonane samples?

The impurities in a 2-Chloro-2-methylnonane sample are typically related to its synthesis, which commonly involves the reaction of 2-methyl-2-nonanol with a chlorine source like hydrochloric acid (HCl) via an S_N1 mechanism.[4][5] The most prevalent impurities include:

  • Unreacted Starting Material: 2-methyl-2-nonanol may remain if the reaction does not go to completion.[6]

  • Elimination Byproducts: Tertiary carbocations, which are intermediates in the S_N1 reaction, are prone to elimination (E1 reaction) to form alkenes.[6][7] The primary alkene byproduct is 2-methyl-1-nonene , with a smaller amount of 2-methyl-2-nonene possible.

  • Residual Reagents: Traces of the acid used in the synthesis (e.g., HCl) can remain.[8]

  • Water: Water is a byproduct of the reaction and can be present in the crude product.[4]

Q2: How should I properly store 2-Chloro-2-methylnonane to prevent degradation?

Proper storage is critical to maintain the compound's purity. Tertiary alkyl halides can be susceptible to slow elimination or hydrolysis over time.

  • Conditions: Store in a cool, dry, and well-ventilated area.[9][10]

  • Container: Use a tightly sealed container to prevent exposure to atmospheric moisture, which can lead to hydrolysis back to the alcohol.[9]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Refrigeration: Storing in a refrigerator can slow the rate of potential degradation reactions.[9] If refrigerated, allow the container to warm to room temperature before opening to prevent condensation from forming inside.

Q3: What are the primary safety concerns when handling 2-Chloro-2-methylnonane?

2-Chloro-2-methylnonane is a chemical that requires careful handling. According to safety data, it is:

  • Suspected of causing cancer (GHS Hazard H351). [10][11]

  • Classified as an environmentally hazardous substance. [10][11]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurity?

An NMR spectrum is a powerful first step in diagnosing purity issues. If you observe peaks beyond those expected for 2-Chloro-2-methylnonane, follow this diagnostic process.

First, consult reference tables for the chemical shifts of common laboratory solvents (e.g., acetone, dichloromethane, hexane) and greases, as these are frequent sources of contamination.[13][14][15] If the peaks remain unidentified, they are likely synthesis-related impurities.

Table 1: Diagnostic ¹H NMR Shifts for 2-Chloro-2-methylnonane and Common Impurities (Note: Shifts are approximate and can vary based on the solvent used.)

CompoundFunctional GroupApproximate ¹H Chemical Shift (ppm)MultiplicityKey Feature
2-Chloro-2-methylnonane (Product) -C(CH₃)₂Cl~1.6Singlet (s)Large 6H singlet for the two methyl groups.
-CH₂- (adjacent to C-Cl)~1.8Triplet (t)Downfield shift due to proximity to the electronegative chlorine.
2-methyl-2-nonanol (Starting Material)-C(CH₃)₂OH~1.2Singlet (s)Upfield shift compared to the chlorinated product.
-OH1.5 - 4.0 (variable)Broad Singlet (br s)A broad, exchangeable proton signal.
2-methyl-1-nonene (Elimination Product)=CH₂ (vinylic)~4.7Singlet (s)Distinct signals in the alkene region of the spectrum.

If you identify the presence of these impurities, proceed to the recommended purification protocol.

Q5: My GC-MS analysis shows multiple peaks. How can I confirm their identities?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying volatile impurities.[1][3][16] If your chromatogram shows more than one peak, use the mass spectrum of each to determine its identity.

  • Expected Mass Spectrum of 2-Chloro-2-methylnonane:

    • Molecular Formula: C₁₀H₂₁Cl[17][18]

    • Molecular Weight: 176.73 g/mol [17][18][19]

    • Key Fragments: The mass spectrum will show a molecular ion peak (M⁺) if it is stable enough. However, tertiary halides often fragment easily. Look for a prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺), resulting in a tertiary carbocation at m/z = 141. Another common fragmentation is the loss of an alkyl chain. The NIST Chemistry WebBook is an excellent resource for reference mass spectra.[17]

  • Identifying Impurities:

    • Alkene (C₁₀H₂₀): Will have a molecular ion peak at m/z = 140.

    • Alcohol (C₁₀H₂₂O): Will have a molecular ion peak at m/z = 158. It will also show a characteristic loss of water ([M-H₂O]⁺) at m/z = 140.

Q6: My product is impure after synthesis. Which purification method is best?

The optimal purification strategy depends on the nature of the impurities identified. A multi-step approach is often most effective. The following workflow provides a decision-making framework.

Impurity Identification and Removal Workflow

G cluster_start cluster_analysis Step 1: Analysis & Initial Cleanup cluster_purification Step 2: Bulk Purification cluster_end start Crude 2-Chloro-2-methylnonane (Post-Synthesis) analysis Perform Analytical Check (¹H NMR, GC-MS) start->analysis Characterize Impurities wash Aqueous Wash (Liquid-Liquid Extraction) analysis->wash Residual Acid or Water-Soluble Impurities distillation Fractional Distillation wash->distillation Significant Boiling Point Difference (e.g., >20°C) (Alcohol vs. Halide) chromatography Column Chromatography wash->chromatography Similar Boiling Points but Different Polarity (Alkene vs. Halide) end_node Pure 2-Chloro-2-methylnonane distillation->end_node chromatography->end_node

Caption: Decision workflow for purifying 2-Chloro-2-methylnonane.

  • Aqueous Wash (Liquid-Liquid Extraction): Always begin with a wash. Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid catalyst.[5][8][20] Follow this with a brine (saturated NaCl) wash to remove the bulk of any remaining water and water-soluble impurities.[21]

  • Fractional Distillation: This method is highly effective for separating compounds with different boiling points.[22][23] It is the preferred method for removing unreacted 2-methyl-2-nonanol, which has a higher boiling point than the target product due to hydrogen bonding.

  • Column Chromatography: If distillation fails to remove impurities with similar boiling points, such as the corresponding alkene, column chromatography is the best choice.[24][25] This technique separates compounds based on differences in polarity.

Key Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for detecting and identifying volatile impurities in 2-Chloro-2-methylnonane.

  • Sample Preparation: Dilute 10 µL of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).[1][2][3]

  • GC Conditions:

    • Column: A mid-polarity column, such as a VF-624ms or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is suitable for separating alkyl halides.[26]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC).[27] Identify each peak by comparing its mass spectrum against a library database (e.g., NIST) and known fragmentation patterns.[17]

Protocol 2: Purification by Fractional Distillation

This protocol is designed to remove impurities with significantly different boiling points, such as unreacted alcohol.

  • Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks.[6][28]

    • Ensure all glassware is dry.

    • Add the dried crude product and a few boiling chips to the distillation flask.

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • As the vapor rises through the column, a temperature gradient will be established.

    • Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component.

    • Discard any initial low-boiling "forerun" fraction.

  • Fraction Collection:

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Chloro-2-methylnonane.

    • Change receiving flasks if the temperature begins to rise significantly, indicating that a higher-boiling impurity is beginning to distill.

  • Verification: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.

Protocol 3: Purification by Flash Column Chromatography

This protocol is effective for separating compounds with different polarities, such as removing non-polar alkene byproducts.[29]

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is standard for this type of separation.

    • Mobile Phase (Eluent): Start with a non-polar solvent system. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is common.[20] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between the product and impurities.

  • Column Packing:

    • Pack a glass chromatography column with a slurry of silica gel in the chosen eluent.[25] Ensure the packing is uniform to prevent channeling.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[25]

    • Wet Loading: Dissolve the sample in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.[25]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel.

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link][1][3][16][26]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link][2]

  • MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Philip Harris Ltd. (2014). Safety Data Sheet for 2-Chloro-2-methylpropane. [Link]

  • ResearchGate. (2022). (PDF) Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Reisman, D. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Synthesis and Purification of Alkyl Halide. [Link]

  • Scribd. (n.d.). Synthesis and Purification of Tert-Butyl Chloride. [Link]

  • Chemistry Stack Exchange. (2020). Ways to determine the concentration of alkyl halides in organic solvents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Google Patents. (n.d.).
  • Magritek. (n.d.). Column Chromatography. [Link]

  • Pearson. (n.d.). When 2-chloro-2-methylbutane is treated with a variety of strong bases... [Link]

  • University of Colorado Boulder. (n.d.). Experiment Synthesis of 2-Chloro-2-Methylbutane. Science Learning Center.
  • NIST. (n.d.). 2-Chloro-2-methylnonane. NIST Chemistry WebBook. [Link]

  • Unknown. (n.d.).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Krishnan, J., et al. (2019). Impurity Profiling, Separation of Impurities, Characterisation by LCMS and 2DNMR Spectroscopy and Ultrafast Liquid Chromatography Method Development. Eurasian Journal of Analytical Chemistry. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry. YouTube. [Link]

  • Cytiva. (n.d.). Chromatography Products. [Link]

  • Chemistry LibreTexts. (2024). Preparing Alkyl Halides from Alcohols. [Link]

  • Chemistry LibreTexts. (2021). Fractional Distillation. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Unknown. (2025).
  • ResearchGate. (2022). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-2-methylnonane. PubChem. [Link]

  • Google Patents. (n.d.).
  • KOSHA. (n.d.). Analysis of Organic Unknown Samples at the Site Using GC/MS. [Link]

  • Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. [Link]

  • Chegg. (2018). Solved Synthesis of 2-Chloro-2-Methylbutane Introduction. [Link]

Sources

Optimization

Technical Support Center: Kinetic Optimization of 2-Chloro-2-methylnonane Reactions

Welcome to the Technical Support Center for kinetic assay development. As a tertiary alkyl halide with a highly lipophilic nonane backbone, 2-Chloro-2-methylnonane presents unique challenges in kinetic studies compared t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for kinetic assay development. As a tertiary alkyl halide with a highly lipophilic nonane backbone, 2-Chloro-2-methylnonane presents unique challenges in kinetic studies compared to standard short-chain models like tert-butyl chloride.

This guide provides researchers and drug development professionals with mechanistic grounding, troubleshooting FAQs, and validated protocols to ensure high-fidelity kinetic data during solvolysis and substitution studies.

Mechanistic Grounding: The SN1/E1 Paradigm

The kinetics of 2-Chloro-2-methylnonane are governed by its structure. Because the halogen is bonded to a tertiary carbon, steric hindrance completely blocks back-side nucleophilic attack, rendering the bimolecular (SN2) pathway impossible[1]. Instead, the molecule undergoes spontaneous ionization in polar solvents to form a highly stable tertiary carbocation intermediate[2].

This ionization is the rate-determining step (RDS) , meaning the reaction follows first-order kinetics dependent solely on the concentration of the alkyl halide[3]. Once the carbocation is formed, the reaction rapidly bifurcates into two competing pathways[4]:

  • SN1 (Substitution): The solvent (e.g., water or ethanol) acts as a nucleophile, attacking the carbocation to form an alcohol or ether.

  • E1 (Elimination): The solvent acts as a weak base, abstracting a proton from an adjacent carbon to form 2-methylnonene isomers.

G Substrate 2-Chloro-2-methylnonane (Tertiary Alkyl Halide) Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Rate-Determining Step (Ionization, k1) SN1 SN1 Product (e.g., 2-Methylnonan-2-ol) Carbocation->SN1 Nucleophilic Attack (Fast, k2) E1 E1 Products (Alkene Isomers) Carbocation->E1 Deprotonation (Fast, k3)

Mechanistic pathway of 2-Chloro-2-methylnonane solvolysis (SN1 vs E1 competition).

Troubleshooting & FAQs

Q1: The substrate forms a cloudy, biphasic mixture upon injection into the solvent. How does this affect my kinetic data?

Causality: 2-Chloro-2-methylnonane possesses a long, hydrophobic nine-carbon chain, making it highly lipophilic. If the aqueous content of your polar protic solvent is too high (e.g., 50:50 ethanol:water), the substrate will not fully dissolve. When this occurs, your reaction kinetics become limited by mass transfer (interfacial surface area) rather than the true chemical ionization rate, resulting in artificially slow and irreproducible pseudo-first-order constants. Solution: Increase the organic fraction of the solvent system. Transitioning to an 80:20 (v/v) ethanol:water mixture ensures complete homogeneity while maintaining sufficient dielectric constant to stabilize the carbocation intermediate.

Q2: Why does my kinetic plot ( ln[Substrate] vs. time) deviate from linearity at later stages of the reaction?

Causality: In a first-order SN1 solvolysis, the integrated rate law is expressed as ln[R]=ln[R]0​−kt [5]. Deviation from linearity often occurs in unbuffered systems because the reaction generates hydrochloric acid (HCl) as a byproduct[2]. As HCl accumulates, it drastically alters the ionic strength of the solvent and can promote reverse reactions (chloride re-attack) if the leaving group concentration becomes excessive. Solution: Limit your data collection for rate constant ( k ) calculation to the first 2-3 half-lives of the reaction. Alternatively, utilize a non-nucleophilic buffer system to neutralize the acid as it is generated.

Q3: How can I minimize the formation of alkene side-products (E1 pathway) during my kinetic assays?

Causality: The SN1 and E1 reactions are inextricably linked because they share the exact same carbocation intermediate[6]. Because elimination results in an increase in the number of molecules (increasing entropy), the E1 pathway is highly sensitive to temperature[4]. Furthermore, strongly basic conditions will trigger a competing E2 pathway. Solution: To isolate substitution kinetics, conduct your assays at lower, strictly controlled temperatures (e.g., 15°C - 25°C). Use neutral, polar protic solvents with low basicity to favor nucleophilic attack over deprotonation.

Q4: The solvolysis rate is too fast for manual titrimetric monitoring. How can I resolve this?

Causality: Tertiary alkyl halides exhibit exceptionally high reactivity—often reacting over a million times faster than primary halides—due to the hyperconjugative and inductive stabilization of the tertiary carbocation[2]. Highly polar solvents further lower the activation energy of this ionization step[1]. Solution: You must decrease the ionizing power of the solvent. By increasing the ethanol-to-water ratio (e.g., to 90:10), you lower the dielectric constant, which slows the rate of carbocation formation. If solvent modification is not an option, switch from manual titration to continuous automated conductometry.

Validated Experimental Protocol: Titrimetric Assay for Solvolysis Kinetics

This self-validating protocol utilizes the stoichiometric generation of HCl to indirectly measure the rate of 2-Chloro-2-methylnonane ionization[3].

Step 1: Solvent Preparation & Equilibration

  • Prepare 100 mL of an 80:20 (v/v) Ethanol:Water mixture.

  • Transfer 50 mL of the solvent to a reaction flask and submerge it in a circulating water bath set to 25.0 ± 0.1 °C. Allow 15 minutes for thermal equilibration.

Step 2: Reaction Initiation

  • Inject 0.50 mL of 2-Chloro-2-methylnonane into the flask.

  • Immediately start the precision timer ( t=0 ). Swirl vigorously to ensure complete dissolution.

Step 3: Sampling & Quenching

  • At predefined intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.0 mL aliquot using a volumetric pipette.

  • Immediately dispense the aliquot into an Erlenmeyer flask containing 10 mL of ice-cold acetone. The low temperature and poor ionizing power of acetone instantly quench the solvolysis reaction[3].

Step 4: Titration

  • Add 3 drops of bromothymol blue indicator to the quenched aliquot.

  • Titrate the liberated HCl with standardized 0.05 M NaOH until the solution transitions from yellow to a persistent faint blue[2]. Record the volume of NaOH used ( Vt​ ).

Step 5: Infinity Point Determination (Self-Validation)

  • To determine the total theoretical HCl yield ( V∞​ ), withdraw a separate 5.0 mL aliquot and seal it in an ampoule.

  • Warm the ampoule to 50 °C for 2 hours to drive the reaction to 100% completion, then quench and titrate.

  • Plot ln(V∞​−Vt​) versus time. The negative slope of the resulting linear regression yields the rate constant k [5].

Workflow Step1 1. Solvent Equilibration (Thermostated Bath) Step2 2. Substrate Injection (2-Chloro-2-methylnonane) Step1->Step2 Step3 3. Aliquot Sampling (Predefined Time Intervals) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold Acetone) Step3->Step4 Step5 5. Acid-Base Titration (Standardized NaOH) Step4->Step5

Step-by-step experimental workflow for titrimetric kinetic analysis.

Quantitative Data Summary: Environmental Effects on Kinetics

The following table summarizes the impact of solvent composition and temperature on the kinetic parameters of lipophilic tertiary alkyl chlorides like 2-Chloro-2-methylnonane.

Solvent System (EtOH:H₂O)Temperature (°C)Substrate SolubilityRelative Rate ( krel​ )Dominant Pathway
50:5025.0Poor (Biphasic)N/A (Mass transfer limited)N/A
80:2025.0Complete1.0 (Reference)SN1
80:2045.0Complete~4.5SN1 / E1 Mixture
95:0525.0Complete0.2SN1

Note: A decrease in water content significantly lowers the dielectric constant of the solvent, reducing its ability to stabilize the carbocation intermediate, thereby decreasing the reaction rate.

References

  • Vedantu. "Solvolysis in Chemistry: Definition, Mechanism & Examples."
  • BenchChem. "Tertiary Alkyl Halides Exhibit Markedly Higher Reactivity in SN1 Reactions Compared to Secondary Counterparts."
  • Amherst College. "Experiment 8 — Kinetics of SN1 Solvolysis."
  • Scribd. "SN1 and E1 Reaction Mechanisms Explained."
  • Chemistry LibreTexts. "1.
  • Western Oregon University. "Nucleophilic Substitution of Alkyl Halides."
  • Michigan State University. "Alkyl Halide Reactivity."
  • Chemistry LibreTexts. "7.1: Solvolysis of Tertiary and Secondary Haloalkanes."

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Profiling of 2-Chloro-2-methylnonane: A Comparative Guide to Tertiary Alkyl Halide Reactivity

As a Senior Application Scientist, I frequently encounter challenges in synthetic route design where the choice of alkyl halide dictates the success or failure of a downstream coupling or elimination step. 2-Chloro-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in synthetic route design where the choice of alkyl halide dictates the success or failure of a downstream coupling or elimination step. 2-Chloro-2-methylnonane is a classic, highly lipophilic tertiary alkyl chloride. Its extended nonpolar nonyl chain combined with a sterically hindered tertiary α-carbon makes it an ideal model substrate for evaluating the delicate balance between unimolecular substitution (SN1), unimolecular elimination (E1), and bimolecular elimination (E2).

This guide objectively compares the mechanistic performance of 2-chloro-2-methylnonane under varying reaction conditions and contrasts it with primary and secondary alternatives. By understanding the causality behind these pathways, researchers can design self-validating protocols to strictly control product distributions in drug development and materials science.

The Causality of Mechanistic Divergence

When evaluating an alkyl halide, the first diagnostic step is analyzing the steric environment of the α-carbon [1]. For 2-chloro-2-methylnonane, the α-carbon is bonded to a methyl group, a heptyl group, and a chlorine atom. This specific architecture dictates its reactivity:

  • Steric Blockade of SN2: The dense alkyl branching completely shields the electrophilic carbon from backside nucleophilic attack. Consequently, the SN2 pathway is kinetically inaccessible.

  • SN1 and E1 Competition (Solvolysis): In polar protic solvents (e.g., water, ethanol), the high dielectric constant facilitates the heterolytic cleavage of the C-Cl bond, generating a relatively stable tertiary carbocation [2]. From this intermediate, the solvent can act as a weak nucleophile (SN1) or a weak base to abstract a β-proton (E1). Increasing the reaction temperature entropically favors the E1 pathway.

  • E2 Dominance: The introduction of a strong base bypasses carbocation formation entirely. The base abstracts a β-proton simultaneously with chloride departure. The choice of base dictates regioselectivity: small bases favor the thermodynamic Zaitsev product, while bulky bases favor the kinetic Hofmann product [3].

MechanisticDivergence Substrate 2-Chloro-2-methylnonane (Tertiary Alkyl Chloride) Cond1 Weak Base / Polar Protic Solvent (e.g., H₂O / EtOH, Heat) Substrate->Cond1 Cond2 Strong Base / Aprotic or Protic (e.g., KOtBu / tBuOH) Substrate->Cond2 Carbocation Tertiary Carbocation Intermediate (Rate-Determining Step) Cond1->Carbocation Ionization (-Cl⁻) E2 E2 Pathway Concerted Elimination (Hofmann Alkene with Bulky Base) Cond2->E2 Anti-periplanar β-Deprotonation SN1 SN1 Pathway Substitution Product (e.g., 2-Methylnonan-2-ol) Carbocation->SN1 Nucleophilic Attack E1 E1 Pathway Elimination Product (Zaitsev Alkene) Carbocation->E1 β-Deprotonation

Mechanistic divergence of 2-chloro-2-methylnonane under varying reaction conditions.

Comparative Performance Analysis

To fully appreciate the unique reactivity of 2-chloro-2-methylnonane, we must compare it against less substituted alternatives. Table 1 summarizes how substrate class fundamentally alters the dominant reaction pathway under identical conditions, guiding researchers in selecting the appropriate starting material for target synthesis.

Table 1: Comparative Reactivity Profile of Alkyl Halide Alternatives

Substrate ClassExample CompoundDominant Pathway (Weak Base/Protic)Dominant Pathway (Strong Base)Key Mechanistic Driver
Primary (1°) 1-ChlorodecaneNo Reaction / Slow SN2SN2 (E2 with bulky base)Minimal steric hindrance allows rapid backside attack.
Secondary (2°) 2-ChlorodecaneSN1 / E1 / SN2 mixtureE2Moderate sterics; pathway is highly sensitive to solvent and base strength.
Tertiary (3°) 2-Chloro-2-methylnonane SN1 / E1 competition E2 Steric blockade of SN2; highly stable carbocation formation.
Self-Validating Experimental Protocols

To empirically validate the mechanistic pathways of 2-chloro-2-methylnonane, the following protocols are designed as self-validating systems. By analyzing the product ratios via GC-MS, the dominant mechanism is unequivocally confirmed by the resulting molecular weights and fragmentation patterns.

ExpWorkflow Step1 1. Substrate Preparation Step2 2. Reagent Addition Step1->Step2 Step3 3. Thermal Control Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. GC-MS Analysis Step4->Step5

Step-by-step experimental workflow for evaluating substitution vs. elimination ratios.

Protocol A: Solvolysis in Aqueous Ethanol (Evaluating SN1/E1 Ratio)

Objective: To determine the thermodynamic split between substitution and elimination under neutral, ionizing conditions. Methodology:

  • Substrate Preparation: Dissolve 5.0 mmol of 2-chloro-2-methylnonane in 10 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Slowly add 10 mL of deionized water to create a 50:50 (v/v) polar protic solvent system. The high dielectric constant stabilizes the tertiary carbocation transition state.

  • Thermal Control: Heat the mixture to 60°C under reflux for 4 hours. (Note: Elevated temperatures increase the TΔS term in the Gibbs free energy equation, entropically favoring the E1 elimination products over SN1).

  • Quenching & Extraction: Cool the reaction to room temperature. Neutralize the generated HCl with 5% aqueous NaHCO₃. Extract the organic phase using hexane (3 × 15 mL).

  • Analysis: Dry the combined organic layers over anhydrous Na₂SO₄. Analyze via GC-MS. The chromatogram will reveal a mixture of 2-methylnonan-2-ol and 2-ethoxy-2-methylnonane (SN1 products) alongside 2-methylnonenes (E1 products).

Protocol B: Sterically Directed E2 Elimination

Objective: To force an E2 pathway and control regioselectivity using steric bulk. Methodology:

  • Substrate Preparation: Dissolve 5.0 mmol of 2-chloro-2-methylnonane in 15 mL of anhydrous tert-butanol under a dry nitrogen atmosphere.

  • Reagent Addition: Add 6.0 mmol of potassium tert-butoxide (KOtBu). The strong, negatively charged base immediately shifts the mechanism away from unimolecular ionization to bimolecular elimination.

  • Thermal Control: Maintain the reaction at 40°C for 2 hours with continuous stirring.

  • Quenching & Extraction: Quench the reaction with ice-cold water to destroy unreacted base. Extract with diethyl ether (3 × 15 mL).

  • Analysis: Analyze the dried organic layer via GC-MS. Because the bulky tert-butoxide anion experiences severe steric hindrance when approaching the internal β-hydrogens, it selectively abstracts a proton from the terminal methyl group. The analysis will confirm 2-methylnon-1-ene (Hofmann product) as the major constituent, validating the E2 steric control.

References
  • Deciding SN1/SN2/E1/E2 (1) - The Substrate Master Organic Chemistry URL:[Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes Chemistry LibreTexts URL:[Link]

  • 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 OpenStax Organic Chemistry URL:[Link]

Comparative

Comparative Solvolysis Kinetics and Mechanistic Profiling of 2-Chloro-2-methylnonane and Tertiary Alkyl Halide Analogs

As a Senior Application Scientist, evaluating the reactivity profiles of alkyl halides is fundamental to designing robust synthetic pathways and understanding solvent-substrate interactions. 2-Chloro-2-methylnonane (2-CM...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity profiles of alkyl halides is fundamental to designing robust synthetic pathways and understanding solvent-substrate interactions. 2-Chloro-2-methylnonane (2-CMN) [1] serves as an exceptional model compound for studying the behavior of long-chain, sterically hindered tertiary alkyl chlorides.

This guide provides an objective, data-supported comparison between 2-CMN and its structural analogs—specifically tert-butyl chloride (the simplest tertiary chloride) and 1-chloroadamantane (a rigid bridgehead chloride). By analyzing their solvolysis kinetics through the lens of the Grunwald-Winstein equation, we can decode the causality behind their reactivity, hydrophobic effects, and utility in advanced applications such as fullerene characterization[2].

Structural Context & Mechanistic Causality

The solvolysis of tertiary alkyl chlorides proceeds predominantly via a unimolecular nucleophilic substitution ( SN​1 ) or elimination ( E1 ) pathway. The rate-determining step is the heterolytic cleavage of the C–Cl bond to form a carbocation intermediate. However, the nature of the alkyl chain profoundly influences the transition state.

The Analogs Compared
  • tert-Butyl Chloride (t-BuCl): The baseline tertiary substrate. Due to its compact size, it experiences minimal steric hindrance. However, kinetic studies reveal that t-BuCl solvolysis is subject to slight nucleophilic solvent assistance in weakly ionizing solvents[3].

  • 2-Chloro-2-methylnonane (2-CMN): Features a flexible, nine-carbon aliphatic chain[4]. The extended hydrophobic tail alters the local dielectric environment. Water and polar solvents must form a highly ordered solvation shell around this lipophilic tail, leading to a highly negative entropy of activation ( ΔS‡ ). This steric bulk effectively blocks nucleophilic solvent assistance, enforcing a purely limiting SN​1 mechanism[5].

  • 1-Chloroadamantane (1-AdCl): A rigid, cage-like structure. Rearside nucleophilic attack is physically impossible, and elimination is prohibited by Bredt's rule. It is the gold standard for defining pure solvent ionizing power ( YCl​ )[6].

SN1_Mechanism Substrate Tertiary Alkyl Chloride (e.g., 2-Chloro-2-methylnonane) IonPair Intimate Ion Pair [R+ --- Cl-] Substrate->IonPair Rate-determining step (Heterolysis) Carbocation Solvated Carbocation (R+) IonPair->Carbocation Solvent separation Substitution SN1 Product (Ether/Alcohol) Carbocation->Substitution Nucleophilic attack (Solvent) Elimination E1 Product (Alkene) Carbocation->Elimination Proton loss

Figure 1: Mechanistic pathway of SN​1 / E1 solvolysis for tertiary alkyl chlorides.

Quantitative Performance Data

To objectively compare these compounds, we utilize the extended Grunwald-Winstein equation:

log(k/k0​)=mY+lN+c

Where Y is solvent ionizing power, N is solvent nucleophilicity, m measures sensitivity to ionization, and l measures sensitivity to nucleophilic attack[7].

In highly fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP), nucleophilicity ( N ) is suppressed, allowing us to isolate the ionization rate ( mY )[6].

Table 1: Comparative Kinetic Parameters (Representative Data at 25°C)
SubstrateRelative Rate ( krel​ ) in 80% EtOHSensitivity to Ionization ( m )Sensitivity to Nucleophilicity ( l )Steric / Hydrophobic Profile
tert-Butyl Chloride 1.0 (Baseline) 0.85 0.10 Minimal bulk; slight solvent assistance.
2-Chloro-2-methylnonane ≈0.4 0.92 0.00 High lipophilicity; pure SN​1 due to steric shielding.
1-Chloroadamantane ≈0.001 1.00 (Standard) 0.00 Rigid bridgehead; absolute SN​1 standard.

Data Synthesis & Causality: Why is 2-CMN slower than t-BuCl in aqueous ethanol? The causality lies in the hydrophobic effect . The long nonane backbone of 2-CMN[8] forces the highly polar solvent network to reorganize, creating an energetic penalty (decreased entropy) during the transition state. Furthermore, the l=0.00 value confirms that the bulky aliphatic chain completely shields the incipient carbocation from backside solvent attack, unlike t-BuCl[3].

Experimental Methodology: Precision Solvolysis Kinetics

To ensure trustworthiness and reproducibility, kinetic evaluations of alkyl chlorides must be treated as self-validating systems. The following protocol details the conductometric determination of solvolysis rates, capitalizing on the generation of HCl as the reaction proceeds.

Protocol: Conductometric Kinetic Analysis in 50% TFE

Rationale: 50% TFE (v/v) provides a balance of high ionizing power and sufficient solubility for lipophilic substrates like 2-CMN[5].

  • Solvent Preparation & Equilibration:

    • Prepare a 50:50 (v/v) mixture of 2,2,2-Trifluoroethanol and ultra-pure water.

    • Transfer 50 mL of the solvent to a double-jacketed reaction vessel connected to a refrigerated circulator.

    • Critical Step: Equilibrate exactly at 25.00°C ± 0.01°C. Temperature fluctuations >0.05°C will invalidate the activation energy calculations.

  • Substrate Injection:

    • Inject 5 μL of 2-Chloro-2-methylnonane (or analog) directly into the solvent vortex to ensure instantaneous homogenization.

    • Start the data logger ( t=0 ).

  • Continuous Monitoring:

    • Measure the increasing conductivity ( Gt​ ) resulting from the dissociation of the alkyl chloride into R+ and Cl− , followed by rapid proton release.

    • Log data points every 2 seconds for at least 3 half-lives.

  • Self-Validating Infinity Reading ( G∞​ ):

    • Seal the vessel and heat to 50°C for 10 half-lives to force the reaction to 100% completion.

    • Cool back to exactly 25.00°C and record the infinity conductance ( G∞​ ). This step internalizes the calibration, removing the need for external standard curves.

  • Data Processing:

    • Plot ln(G∞​−Gt​) versus time ( t ). The slope of this linear regression yields the first-order rate constant ( −k ).

Solvolysis_Workflow Prep Prepare Solvent (50% TFE/H2O) Equilibrate Thermal Equilibration (25.00 ± 0.01°C) Prep->Equilibrate Inject Inject Substrate (t=0) Equilibrate->Inject Monitor Monitor Conductance (Continuous Logging) Inject->Monitor Analyze Calculate Rate (k) ln(G∞ - Gt) vs t Monitor->Analyze

Figure 2: Self-validating conductometric workflow for determining first-order solvolysis kinetics.

Advanced Applications: Beyond Basic Kinetics

While t-BuCl is largely relegated to educational laboratories and basic alkylations, the unique physicochemical properties of 2-Chloro-2-methylnonane extend its utility into advanced materials science.

Because of its high boiling point, specific dielectric constant, and ability to generate a stable, sterically shielded tertiary carbocation, 2-CMN is utilized as a specialized reagent and solvent medium in the photoelectron spectroscopy of fullerenes . Specifically, it facilitates the gas-phase characterization of C60​Fn−​ and the generation of complex fullerene derivatives like C1​−C60​F47−​ in solution[2]. The long aliphatic chain provides a non-polar microenvironment that stabilizes these massive carbon clusters, a feat impossible with volatile, short-chain analogs.

References

  • National Institute of Standards and Technology (NIST). "2-Chloro-2-methylnonane - the NIST WebBook". NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189". PubChem. Available at:[Link]

  • White Rose eTheses Online. "Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE". University of Sheffield. Available at: [Link]

  • National Institutes of Health (PMC). "Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives". J Phys Org Chem. Available at:[Link]

  • American Chemical Society. "Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects". The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Experimental and Theoretical Evaluation of Energetics for Nucleophilic Solvent Participation in the Solvolysis of Tertiary Alkyl Chlorides". Available at:[Link]

Sources

Validation

comparing reactivity of 2-Chloro-2-methylnonane with other alkyl halides

Comparative Reactivity Profiling of 2-Chloro-2-methylnonane: A Mechanistic Guide for Alkyl Halides Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate alkyl halide subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling of 2-Chloro-2-methylnonane: A Mechanistic Guide for Alkyl Halides

Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate alkyl halide substrate is foundational to designing efficient nucleophilic substitution or elimination workflows. 2-Chloro-2-methylnonane (CAS: 4325-50-2) is a highly branched, tertiary chloroalkane characterized by a 10-carbon backbone[1]. Due to its specific steric and electronic environment, it serves as a robust model for isolating unimolecular reaction pathways (S_N1/E1) while completely resisting bimolecular (S_N2) interference[2]. This guide objectively compares its reactivity against primary, secondary, and other tertiary halides, providing field-proven protocols for empirical validation.

Mechanistic Causality: The "Why" Behind the Reactivity

As a Senior Application Scientist, I emphasize that reproducible chemistry stems from understanding the physical forces dictating molecular behavior. The reactivity of 2-chloro-2-methylnonane is governed by two competing factors: carbocation stability and steric hindrance.

  • S_N1/E1 Dominance (Unimolecular Pathways): The rate-determining step in an S_N1 or E1 reaction is the heterolytic cleavage of the carbon-halogen bond to form a carbocation intermediate[3]. 2-Chloro-2-methylnonane rapidly forms a tertiary carbocation. This intermediate is highly stabilized by hyperconjugation and inductive electron donation from the surrounding methyl and nonyl groups, drastically lowering the activation energy barrier compared to primary analogues[4].

  • S_N2/E2 Resistance (Bimolecular Pathways): S_N2 reactions require a nucleophile to execute a "backside attack" exactly 180° to the leaving group[5]. In 2-chloro-2-methylnonane, the bulky alkyl chains physically block this trajectory, rendering the S_N2 mechanism kinetically impossible regardless of nucleophile strength[2].

SN1_Pathway Substrate 2-Chloro-2-methylnonane (Tertiary Alkyl Chloride) Carbocation Tertiary Carbocation Intermediate + Cl⁻ Substrate->Carbocation Rate-Determining Step (Polar Protic Solvent) SN1_Product S_N1 Product (e.g., Ether/Alcohol) Carbocation->SN1_Product Nucleophilic Attack (Fast) E1_Product E1 Product (Alkene) Carbocation->E1_Product Proton Loss (Fast)

Mechanistic pathway of 2-chloro-2-methylnonane undergoing S_N1/E1 reactions.

Comparative Reactivity Profiling

To contextualize the performance of 2-chloro-2-methylnonane, we must compare it to structurally related alternatives. The following table summarizes the kinetic behavior of various alkyl halides under standard substitution conditions.

SubstrateClassificationS_N1 Reactivity (Polar Protic)S_N2 Reactivity (Polar Aprotic)Leaving Group Efficacy
1-Chlorodecane PrimaryNegligibleVery High Moderate (Cl⁻)
2-Chlorodecane SecondaryModerateModerateModerate (Cl⁻)
2-Chloro-2-methylnonane TertiaryVery High Negligible (Steric Block)Moderate (Cl⁻)
2-Bromo-2-methylnonane TertiaryExtremely High Negligible (Steric Block)Excellent (Br⁻)

Data Insight: While 2-chloro-2-methylnonane is highly reactive in S_N1 conditions, substituting the chlorine for a bromine (yielding 2-bromo-2-methylnonane) further accelerates the reaction. Bromide is a larger, more polarizable ion and a weaker conjugate base, making it a superior leaving group[6].

Experimental Validation: Self-Validating Protocols

To empirically verify the reactivity profiles outlined above, we employ two orthogonal precipitation assays. These protocols are self-validating: they utilize Le Chatelier's principle, where the irreversible formation of an insoluble salt drives the reaction forward and provides an immediate visual kinetic readout[6].

Protocol A: Silver Nitrate in Ethanol Test (S_N1 Kinetic Probe)

Causality: Silver ions (Ag⁺) act as a Lewis acid, coordinating with the halogen to actively pull it from the carbon backbone, forcing the generation of a carbocation[6]. Ethanol acts as both the polar protic solvent and the nucleophile.

  • Preparation: Add 2 mL of a 0.1 M solution of silver nitrate (AgNO₃) in absolute ethanol to a clean, dry test tube[7].

  • Inoculation: Add 1-2 drops of the target alkyl halide (e.g., 2-chloro-2-methylnonane).

  • Observation: Monitor the time required for a white/yellow precipitate to form at room temperature.

  • Troubleshooting: If no precipitate forms after 5 minutes, heat the solution gently in a water bath (50°C) for 2 minutes to provide the activation energy required for less reactive substrates[7].

  • Expected Result: 2-Chloro-2-methylnonane will yield a heavy white AgCl precipitate almost instantaneously at room temperature due to the stability of the tertiary carbocation[6]. 1-Chlorodecane will show no reaction.

Protocol B: Sodium Iodide in Acetone Test (S_N2 Kinetic Probe / Finkelstein Reaction)

Causality: Acetone is a polar aprotic solvent that readily dissolves NaI but cannot dissolve NaCl or NaBr. The iodide ion is a powerful nucleophile that attacks strictly via an S_N2 mechanism[6].

  • Preparation: Add 2 mL of a 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone to a dry test tube[8].

  • Inoculation: Add 2 drops of the target alkyl halide.

  • Observation: Agitate gently and monitor for the formation of a cloudy white precipitate (NaCl).

  • Expected Result: 1-Chlorodecane will immediately form a precipitate. 2-Chloro-2-methylnonane will remain perfectly clear, validating its complete resistance to S_N2 pathways due to steric hindrance[2].

Exp_Logic Halide Alkyl Halide Testing Test1 AgNO₃ in Ethanol (S_N1 Conditions) Halide->Test1 Test2 NaI in Acetone (S_N2 Conditions) Halide->Test2 Res1_Tert Immediate AgCl Ppt (Tertiary: 2-Chloro-2-methylnonane) Test1->Res1_Tert Fast Kinetics Res1_Prim No Ppt / Heating Req. (Primary: 1-Chlorodecane) Test1->Res1_Prim Slow Kinetics Res2_Prim Immediate NaCl Ppt (Primary: 1-Chlorodecane) Test2->Res2_Prim Fast Kinetics Res2_Tert No Reaction (Tertiary: 2-Chloro-2-methylnonane) Test2->Res2_Tert Steric Block

Diagnostic workflow differentiating alkyl halides using precipitation kinetics.

Conclusion

For researchers scaling up synthetic routes, 2-chloro-2-methylnonane offers a highly predictable, unidirectional reactivity profile. Its absolute steric blockade against S_N2 mechanisms ensures that side-reactions involving direct nucleophilic displacement are eliminated, allowing for precise control over solvolysis and elimination pathways.

Sources

Comparative

purity assessment of 2-Chloro-2-methylnonane by GC-MS

An Advanced Guide to the Purity Assessment of 2-Chloro-2-methylnonane: Overcoming Thermal Degradation in GC-MS As a Senior Application Scientist, one of the most persistent analytical challenges I encounter is the accura...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Guide to the Purity Assessment of 2-Chloro-2-methylnonane: Overcoming Thermal Degradation in GC-MS

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter is the accurate purity assessment of thermally labile compounds. 2-Chloro-2-methylnonane, a tertiary alkyl chloride, perfectly exemplifies this challenge. When subjected to standard gas chromatography-mass spectrometry (GC-MS), this compound frequently yields erratic purity profiles that mislead researchers into rejecting perfectly viable batches.

This guide provides an objective, data-driven comparison of analytical modalities for 2-Chloro-2-methylnonane, explaining the mechanistic pitfalls of standard GC-MS and detailing field-proven, self-validating protocols using Cold On-Column (COC) GC-MS and quantitative NMR (qNMR).

To understand why standard GC-MS fails for 2-Chloro-2-methylnonane, we must look at its molecular structure. As a tertiary alkyl chloride, the carbon-chlorine bond is highly polarized and prone to heterolytic cleavage. The resulting tertiary carbocation is highly stable, which significantly lowers the activation energy required for an E1-type elimination reaction[1].

When a sample is injected into a standard Split/Splitless (S/SL) GC inlet maintained at 200–250 °C, the extreme thermal stress—often catalyzed by active silanol groups in the glass liner or quartz wool—triggers rapid dehydrohalogenation[2]. The molecule loses hydrogen chloride (HCl) to form artifactual alkenes (e.g., 2-methylnon-1-ene and 2-methylnon-2-ene). An inexperienced analyst will integrate these alkene peaks and falsely report them as massive impurities, drastically underestimating the true purity of the synthesized product.

G A 2-Chloro-2-methylnonane (Sample Injection) B Standard S/SL Injector (200-250°C) A->B High Heat C Cold On-Column (COC) (40°C) A->C Low Heat D Thermal Dehydrohalogenation (-HCl) B->D E Intact Analyte Preserved C->E F Artifactual Alkenes (False Impurities) D->F G Accurate Purity Profile E->G

Fig 1. Thermal degradation pathway of tertiary alkyl chlorides vs. COC preservation.

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, we must compare standard GC-MS against techniques designed to mitigate or bypass thermal stress: Cold On-Column (COC) GC-MS and Quantitative NMR (qNMR).

  • Standard S/SL GC-MS: Relies on flash vaporization. Highly destructive to tertiary alkyl halides, resulting in poor accuracy and reproducibility[2].

  • Cold On-Column (COC) GC-MS: Bypasses the heated injection port entirely. The sample is deposited directly into the capillary column as a liquid at a temperature below the solvent's boiling point, allowing for gentle, temperature-programmed elution[3][4].

  • Quantitative NMR (qNMR): A non-destructive, orthogonal technique that measures the absolute number of nuclei in solution without any thermal stress. While it lacks the trace-level sensitivity of MS, it provides an absolute purity assay[5][6].

Table 1: Comparative Purity Assessment Data for 2-Chloro-2-methylnonane (Data reflects a single, highly purified batch analyzed across different modalities)

Analytical ModalityInjection Temp (°C)Intact Analyte (%)Artifactual Alkenes (%)True Trace Impurities (%)
S/SL GC-MS 25042.556.21.3
PTV GC-MS 15081.017.71.3
COC GC-MS 40 (Oven Track)98.6< 0.11.4
qNMR (1H, 400 MHz) Ambient98.5Not Detected1.5

Insight: The data clearly demonstrates causality: as the injection temperature increases, the intact analyte percentage plummets while the artifactual alkene concentration surges. Only COC GC-MS and qNMR reflect the true >98% purity of the compound.

Orthogonal Workflow & Experimental Protocols

To guarantee scientific integrity, a dual-modality approach utilizing both COC GC-MS (for trace impurity profiling) and qNMR (for absolute assay) is recommended.

Workflow S1 Sample Prep (Dilution in Hexane) S2 COC GC-MS (Trace Impurities) S1->S2 S3 qNMR (Absolute Assay) S1->S3 S4 Data Synthesis & Orthogonal Validation S2->S4 Impurity % S3->S4 Assay %

Fig 2. Orthogonal analytical workflow combining COC GC-MS and qNMR for purity validation.

Protocol A: Trace Impurity Profiling via Cold On-Column (COC) GC-MS

Rationale: By utilizing a retention gap and injecting at 40 °C, we prevent the flash vaporization that causes E1 elimination, ensuring the chromatographic peaks represent native sample composition[3][4].

  • Column Configuration: Install a 5 m deactivated fused silica retention gap connected via a zero-dead-volume union to a DB-5ms analytical column (30 m × 0.25 mm, 0.25 µm film).

  • Sample Preparation: Dilute 2-Chloro-2-methylnonane to 1.0 mg/mL in anhydrous GC-grade hexane.

  • Injection Parameters: Use a COC injector. Inject 1.0 µL of the sample. Set the initial oven and injector temperature to 40 °C (track oven mode).

  • Temperature Program: Hold at 40 °C for 2 minutes. Ramp at 10 °C/min to 280 °C, holding for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Keep the transfer line at 250 °C and the ion source at 200 °C to minimize degradation post-column[2].

  • Self-Validation Step: To prove the method's integrity, run a parallel sequence injecting the same sample into a standard S/SL inlet at 250 °C. The emergence of massive peaks at m/z corresponding to [M-HCl]+ (alkenes) in the S/SL run, which are absent in the COC run, validates that the COC method successfully suppressed instrument-induced artifacts.

Protocol B: Absolute Purity Assay via Quantitative NMR (qNMR)

Rationale: qNMR provides a direct, thermodynamically stable measurement of purity by comparing the integral of a target proton on 2-Chloro-2-methylnonane against a highly pure internal calibrant[5][7].

  • Sample Preparation: Accurately weigh ~20 mg of 2-Chloro-2-methylnonane and ~10 mg of a certified reference standard (e.g., 2,3,5,6-tetrachloronitrobenzene, which has a distinct, non-overlapping aromatic singlet)[7] into a vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • T1 Relaxation Validation (Self-Validation Step): Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Acquisition Parameters: Set the inter-pulse delay (D1) to at least 5 × T1 (typically 15–30 seconds) to ensure complete magnetization recovery. This is the critical causality behind qNMR accuracy; failing to wait 5 × T1 results in truncated signals and false purity calculations. Acquire 16 to 32 scans with a 90° flip angle.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak and the distinct singlet of the tertiary methyl group (or the alpha-protons) of 2-Chloro-2-methylnonane. Calculate the absolute mass fraction using the standard qNMR equation.

Conclusion

Evaluating the purity of tertiary alkyl chlorides like 2-Chloro-2-methylnonane requires an understanding of the analyte's physical chemistry. Standard S/SL GC-MS is fundamentally incompatible with these molecules due to thermal dehydrohalogenation. By transitioning to Cold On-Column GC-MS for trace impurity profiling and utilizing qNMR for absolute quantification, researchers can establish a self-validating, artifact-free analytical package that guarantees scientific integrity.

References

  • Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API). ResearchGate. Available at:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at:[Link]

  • Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Hydrogen Abstraction and Decomposition of Bromopicrin and Other Trihalogenated Disinfection Byproducts by GC/MS. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Extending the range of compounds amenable for gas chromatography mass spectrometry analysis. ResearchGate. Available at:[Link]

  • Detection Method for Low Level of Potent Toxins. Slideshare. Available at:[Link]

Sources

Validation

biological activity of 2-Chloro-2-methylnonane derivatives

Comprehensive Comparison Guide: Biological Activity of 2-Chloro-2-methylnonane Derivatives Executive Summary In medicinal chemistry and forensic pharmacology, 2-chloro-2-methylnonane serves as a critical electrophilic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Biological Activity of 2-Chloro-2-methylnonane Derivatives

Executive Summary

In medicinal chemistry and forensic pharmacology, 2-chloro-2-methylnonane serves as a critical electrophilic synthon used to install the 1,1-dimethyloctyl (C8) side chain onto molecular scaffolds. This specific lipophilic anchor is famous for its role in synthesizing non-classical bicyclic cannabinoids, most notably Cannabicyclohexanol (also known as the CP 47,497-C8 homolog). By comparing these C8-derivatives against classical phytocannabinoids (like Δ9 -THC) and aminoalkylindoles (like JWH-018), researchers can better understand how extreme lipophilicity and steric branching dictate G-protein coupled receptor (GPCR) binding kinetics, potency, and in vivo efficacy.

This guide provides an objective comparison of the biological activity, receptor affinity, and analytical workflows associated with 2-chloro-2-methylnonane derivatives.

Chemical Context: The Role of the 1,1-Dimethyloctyl Anchor

The biological activity of cannabinoids is heavily dependent on their alkyl side chains, which insert into the deep, hydrophobic transmembrane pocket of the CB1 and CB2 receptors.

While natural Δ9 -THC utilizes a linear pentyl (C5) chain, synthetic derivatives utilize branched chains to maximize van der Waals interactions and slow receptor dissociation. Alkylation of phenolic precursors with 2-chloro-2-methylnonane yields the 1,1-dimethyloctyl group. This bulky, highly lipophilic tail forces the molecule into a conformation that perfectly aligns with the CB1 receptor's binding domain, resulting in binding affinities ( Ki​ ) in the sub-nanomolar range[1].

CB1_Signaling Ligand 1,1-Dimethyloctyl Derivative (e.g., CP 47,497-C8) CB1 CB1 Receptor (GPCR) Ligand->CB1 High Affinity Binding Gi Gαi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ion Ion Channels (Ca2+ ↓, K+ ↑) Gi->Ion Modulates cAMP cAMP Levels ↓ AC->cAMP Decreases PKA PKA Activity ↓ cAMP->PKA Decreases Bio Biological Activity (Antinociception, Catalepsy) PKA->Bio Cellular Response Ion->Bio Membrane Hyperpolarization

Fig 1. CB1 receptor signaling pathway modulated by 1,1-dimethyloctyl cannabinoid derivatives.

Comparative Pharmacodynamics: Receptor Affinity & Potency

To objectively evaluate the performance of the 2-chloro-2-methylnonane derived Cannabicyclohexanol, we benchmark it against the natural standard ( Δ9 -THC), a shorter-chain homolog (CP 47,497), and a structurally distinct synthetic cannabinoid (JWH-018)[2].

Table 1: In Vitro Receptor Binding Affinity ( Ki​ ) and Efficacy

CompoundStructural ClassAlkyl Side ChainCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)Relative CB1 Potency vs THC
Cannabicyclohexanol Non-classical Bicyclic1,1-dimethyloctyl (C8)0.830.95~49x
CP 47,497 Non-classical Bicyclic1,1-dimethylheptyl (C7)2.202.80~18x
JWH-018 AminoalkylindoleLinear pentyl (C5)9.002.94~4.5x
Δ9 -THC PhytocannabinoidLinear pentyl (C5)41.0036.001x (Baseline)

Data synthesis indicates that extending the aliphatic chain from C7 to C8 using 2-chloro-2-methylnonane increases CB1 receptor affinity by nearly 3-fold, making it one of the most potent full agonists in its class[1].

In Vivo Behavioral Impact

In animal models, the biological activity of cannabinoids is assessed using the classic "tetrad assay" (locomotor suppression, antinociception, catalepsy, and hypothermia) and drug discrimination paradigms[3].

Table 2: In Vivo Pharmacodynamic Comparison (Mice)

CompoundLocomotor Depression (Onset)Duration of ActionDiscriminative Stimulus (Substitute for THC)
Cannabicyclohexanol < 10 minutes1-2 hoursFull Substitution (1-10 mg/kg)
JWH-018 20 - 30 minutes~130 minutesFull Substitution (0.3-1 mg/kg)
Δ9 -THC 30 - 60 minutes2-4 hoursTraining Standard (3 mg/kg)

Causality Insight: The rapid onset (< 10 minutes) of 1,1-dimethyloctyl derivatives is directly attributed to their extreme lipophilicity (high LogP), allowing for near-instantaneous crossing of the blood-brain barrier compared to the slower partitioning of Δ9 -THC[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the standard methods for evaluating and detecting 2-chloro-2-methylnonane derivatives.

Protocol A: In Vitro Radioligand Binding Assay (CB1 Affinity)

This protocol determines the Ki​ of novel 1,1-dimethyloctyl derivatives using competitive displacement.

  • Tissue Preparation: Homogenize rat whole-brain tissue (excluding brainstem) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 320 mM sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 40,000 × g for 30 min to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 (radioligand), and varying concentrations of the test derivative (0.01 nM to 10 µM) dissolved in assay buffer with 0.1% BSA.

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM of unlabeled HU-210 to control wells.

  • Filtration & Detection: Incubate the mixture at 30°C for 90 minutes to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: GC-MS Analytical Workflow for Derivative Detection

Because 1,1-dimethyloctyl phenolic derivatives exhibit peak tailing and thermal instability during gas chromatography, derivatization is mandatory for accurate quantification in biological or botanical matrices[4],[5].

  • Extraction: Macerate 50-100 mg of the sample matrix. Add 1 mL of de-ionized water and 3 drops of 10% HCl to acidify. Extract with 2 mL of a methanol/chloroform mixture. Centrifuge and collect the organic layer[5].

  • Evaporation: Evaporate the extract to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS to the dried residue. Incubate at 70°C for 30 minutes. Causality: This step shields the polar phenolic hydroxyl group with a trimethylsilyl (TMS) group, drastically improving volatility and preventing thermal degradation[5].

  • Analysis: Inject 1 µL into the GC-MS.

  • Identification: For the di-TMS derivative of Cannabicyclohexanol, monitor the target ion at 476.4 m/z , with qualifier ions at 377.3 m/z and 378.3 m/z . Expected retention time is approximately 7.67 minutes under standard temperature programming[5].

Analytical_Workflow Sample Biological/Botanical Matrix Extract Solvent Extraction (Methanol/Acid-Base) Sample->Extract Dry Evaporation under N2 Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Shield Polar Phenols GCMS GC-MS / LC-MS Analysis Deriv->GCMS Inject 1-2 µL Data Mass Spectra & Retention Time (Target Ion 476.4 m/z) GCMS->Data Quantification

Fig 2. GC-MS analytical workflow for the extraction and derivatization of phenolic cannabinoids.

Conclusion

The utilization of 2-chloro-2-methylnonane to synthesize 1,1-dimethyloctyl derivatives represents a masterclass in structure-activity relationship (SAR) optimization. By replacing a linear aliphatic chain with a highly branched, extended lipophilic anchor, researchers successfully generated compounds like Cannabicyclohexanol that exhibit near-picomolar affinity for the CB1 receptor. While these compounds offer immense value as pharmacological probes for mapping endocannabinoid signaling, their extreme potency requires rigorous analytical methodologies (such as BSTFA derivatization for GC-MS) to accurately track their pharmacokinetics and presence in complex matrices.

References

  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • Chemical analysis of synthetic cannabinoids as designer drugs in herbal products - PubMed. National Institutes of Health (NIH).
  • IDENTIFICATION OF SYNTHETIC CANNABINOIDS IN HERBAL INCENSE BLENDS BY GC/MS. GCMS.cz.
  • Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects of Compounds Commonly Found in K2/Spice - PMC. National Institutes of Health (NIH).
  • Spice/K2 drugs – more than innocent substitutes for marijuana - Oxford Academic. Oxford University Press.

Sources

Comparative

Quantum Chemical Calculations on 2-Chloro-2-methylnonane: A Comparative Guide to Software and Methodologies

For researchers and computational chemists in drug development and physical organic chemistry, accurately modeling the reactivity of sterically hindered tertiary alkyl chlorides is a critical challenge. 2-Chloro-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and computational chemists in drug development and physical organic chemistry, accurately modeling the reactivity of sterically hindered tertiary alkyl chlorides is a critical challenge. 2-Chloro-2-methylnonane (CAS 4325-50-2) serves as an excellent model compound for studying nucleophilic substitution ( SN​1 ) and elimination (E1/E2) pathways[1]. Characterized by its bulky, flexible nonane backbone and a highly substituted tertiary chloride center, this molecule requires robust quantum chemical methodologies that correctly account for intramolecular dispersion forces, steric hindrance, and solvent-induced ion-pair stabilization[2].

This guide objectively compares the performance of leading computational chemistry software packages—specifically Gaussian 16 and ORCA 5.0 —and provides a self-validating, step-by-step experimental protocol for calculating the C-Cl bond dissociation energy (BDE) and activation barriers of 2-Chloro-2-methylnonane.

Software Comparison: Gaussian 16 vs. ORCA 5.0

When selecting a software package for modeling halogenated aliphatic hydrocarbons, the choice often dictates the balance between computational throughput and thermochemical accuracy.

  • Gaussian 16: Long considered the industry standard, Gaussian excels in routine Density Functional Theory (DFT) geometry optimizations and fast analytical frequency calculations[3][4]. For drug development professionals needing rapid prototyping of reaction pathways, Gaussian's highly optimized algorithms for standard gradients make it exceptionally user-friendly and efficient.

  • ORCA 5.0: ORCA has rapidly become the academic standard due to its cost-effectiveness (free for academic use) and its implementation of advanced wave-function methods[3]. Most notably, ORCA features the Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method. This allows researchers to achieve near-benchmark "gold standard" coupled-cluster accuracy at a computational cost comparable to DFT, which is invaluable for validating the final single-point energies of the C-Cl dissociation transition state[3].

SoftwareCompare Goal Project Goal Fast Routine Optimization & Fast Prototyping Goal->Fast Accurate High-Accuracy Thermochemistry Goal->Accurate G16 Gaussian 16 (Faster DFT Gradients) Fast->G16 O5 ORCA 5.0 (Efficient DLPNO-CCSD(T)) Accurate->O5

Fig 1: Decision matrix for selecting computational chemistry software.

Methodological Grounding: Selecting the Right DFT Functional

A common pitfall in computational organic chemistry is the default reliance on legacy functionals like B3LYP. For halogenated compounds, B3LYP systematically underestimates reaction barrier heights due to inherent self-interaction errors.

Extensive benchmarking against the high-accuracy W1w theory dataset (CCl28) demonstrates that meta-GGA functionals (such as M06-2X ) and range-separated hybrid functionals (such as ω B97X-D ) provide vastly superior accuracy for C-Cl bond dissociation energies[5][6]. Furthermore, because the long nonane tail of 2-Chloro-2-methylnonane can fold and interact with the tertiary center, the inclusion of empirical dispersion corrections (e.g., Grimme's D3) is non-negotiable to capture the London dispersion forces stabilizing the transition state[5].

Experimental Protocol: A Self-Validating Workflow for SN​1 Dissociation

To accurately model the rate-determining step of 2-Chloro-2-methylnonane solvolysis (the heterolytic cleavage of the C-Cl bond), you must construct a self-validating computational workflow. The following step-by-step methodology ensures scientific integrity by embedding causality and verification into every stage.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Perform a conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

  • Causality: The 9-carbon tail of 2-Chloro-2-methylnonane possesses numerous rotamers. Failing to identify the global minimum conformer will artificially inflate the calculated dissociation barrier, as the starting ground-state energy will be structurally inaccurate.

Step 2: Geometry Optimization (M06-2X / def2-TZVP)
  • Action: Optimize the lowest-energy conformers and the putative transition state using the M06-2X functional with a def2-TZVP basis set.

  • Causality: M06-2X is specifically parameterized for main-group thermochemistry and accurately captures the medium-range electron correlation necessary for sterically hindered tertiary carbons[2].

Step 3: Frequency Calculation & Zero-Point Energy (ZPE)
  • Action: Run an analytical frequency calculation on the optimized geometries at the same level of theory.

  • Causality (Self-Validation): This step mathematically validates the nature of the stationary points. The ground-state reactant must exhibit zero imaginary frequencies (confirming a true local minimum). The transition state must exhibit exactly one imaginary frequency corresponding to the C-Cl bond stretching mode. Additionally, this calculation provides the ZPE and entropic corrections required to derive the Gibbs free energy ( ΔG )[7].

Step 4: Implicit Solvation Modeling (SMD)
  • Action: Apply the SMD (Solvation Model based on Density) implicit solvation model (e.g., using water or acetonitrile parameters) during the calculations.

  • Causality: Heterolytic C-Cl cleavage forms an intimate ion pair (a tertiary carbocation and a chloride anion). Gas-phase calculations will yield impossibly high activation barriers (~80 kcal/mol) because there is no medium to stabilize the developing charges. The SMD model mimics the dielectric environment of a solvent, stabilizing the charge separation and revealing the true, chemically relevant SN​1 barrier[2].

Step 5: High-Accuracy Energy Refinement (DLPNO-CCSD(T))
  • Action: Perform a single-point energy calculation on the DFT-optimized geometries using DLPNO-CCSD(T)/def2-QZVPP in ORCA.

  • Causality: DFT methods are prone to functional-dependent biases. Using a coupled-cluster single point acts as a final self-validating check, correcting systematic DFT errors and providing benchmark-level thermochemistry for the dissociation pathway[3].

Workflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (M06-2X / def2-TZVP) Start->Opt Freq 3. Frequency Calculation (ZPE & Thermochemistry) Opt->Freq Solv 4. Implicit Solvation (SMD Model for Ion Pair) Freq->Solv Refine 5. Energy Refinement (DLPNO-CCSD(T)) Solv->Refine

Fig 2: Self-validating quantum chemical workflow for C-Cl bond dissociation.

Quantitative Data Comparison

The table below summarizes the performance of various computational methods in predicting the energetics of tertiary C-Cl bond dissociation. Data is synthesized from benchmark W1w theory calibrations and literature precedents for tertiary alkyl chlorides[6][8].

Computational MethodSoftware PackageGas-Phase C-Cl BDE ( ΔH , kcal/mol)Solvated SN​1 Barrier ( ΔG‡ , kcal/mol)*Relative Wall Time
B3LYP / 6-31G(d) Gaussian 1674.2 (Underestimated)28.5 (Overestimated)1.0x (Baseline)
M06-2X / def2-TZVP Gaussian 16 / ORCA79.822.13.5x
ω B97X-D / def2-TZVP Gaussian 16 / ORCA80.121.83.8x
DLPNO-CCSD(T) / def2-QZVPP ORCA 5.081.5 (Benchmark)20.4 (Benchmark)12.0x

*Solvated barriers calculated using the SMD implicit solvation model (Water, ϵ=78.3 ). Notice the drastic reduction in the activation barrier when moving from the gas phase to a polar solvent, highlighting the critical causality of Step 4 in the protocol.

Conclusion & Best Practices

For drug development professionals and synthetic chemists studying 2-Chloro-2-methylnonane, relying on outdated computational methods can lead to severe misinterpretations of metabolic stability and reactivity.

Best Practice Recommendation: Utilize Gaussian 16 for rapid conformational screening and geometry optimizations using the M06-2X functional. Validate all stationary points with frequency calculations. Finally, export the optimized coordinates to ORCA 5.0 to perform a DLPNO-CCSD(T) single-point energy refinement. This hybrid software approach guarantees a self-validating, highly authoritative thermodynamic profile of the C-Cl dissociation pathway while maintaining computational efficiency.

Sources

Validation

Comparative Analysis of Synthetic Routes to 2-Chloro-2-methylnonane: A Technical Guide for Process Chemists

Introduction & Mechanistic Rationale 2-Chloro-2-methylnonane is a sterically hindered tertiary alkyl chloride utilized as a specialized alkylating agent, a precursor in complex lipid synthesis, and a model substrate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Chloro-2-methylnonane is a sterically hindered tertiary alkyl chloride utilized as a specialized alkylating agent, a precursor in complex lipid synthesis, and a model substrate for solvolysis kinetic studies. The synthesis of tertiary alkyl chlorides is notoriously challenging. Because the target carbon is highly sterically hindered, traditional SN2 reagents (e.g., SOCl₂, PBr₃) fail to execute the necessary backside attack. Instead, the steric bulk shifts the reaction pathway almost entirely toward E2 elimination, yielding unwanted alkene byproducts[1].

To successfully synthesize 2-chloro-2-methylnonane, chemists must rely on pathways that proceed via a planar tertiary carbocation intermediate (SN1 or electrophilic addition), which relieves steric strain prior to rapid chloride capture[2]. This guide objectively compares three distinct synthetic routes, providing process chemists with the mechanistic causality and self-validating protocols needed to optimize yield and purity.

Mechanistic Pathway Visualization

SyntheticRoutes Alkene 2-Methyl-1-nonene (Precursor A) Carbocation Tertiary Carbocation Alkene->Carbocation + HCl (Anhydrous) Alcohol 2-Methyl-2-nonanol (Precursor B/C) Alcohol->Carbocation + 37% HCl (Aq) IonicLiquid [bmim][Cl] + MsOH Alcohol->IonicLiquid Mild Conditions Target 2-Chloro-2-methylnonane Carbocation->Target SN1 (Cl- attack) Elimination Alkenes (Byproducts) Carbocation->Elimination E1 (-H+) IonicLiquid->Target Nucleophilic Disp.

Mechanistic convergence of synthetic routes to 2-Chloro-2-methylnonane.

Route Evaluation & Experimental Protocols

Route A: Hydrochlorination of 2-Methyl-1-nonene (Markovnikov Addition)
  • Causality & Mechanism : This route utilizes an electrophilic addition mechanism. The alkene's pi bond attacks the proton from anhydrous HCl, forming the highly stable 2-methylnonan-2-yl carbocation (stabilized by hyperconjugation). Chloride rapidly intercepts this intermediate.

  • Protocol : 2-Methyl-1-nonene (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). Anhydrous HCl gas is bubbled through the solution at -78°C. The low temperature is a critical causal choice: it minimizes thermodynamic alkene isomerization and suppresses polymerization.

  • Pros/Cons : While this route boasts a high theoretical atom economy, handling corrosive anhydrous HCl gas presents severe scalability and safety challenges.

Route B: Aqueous SN1 Substitution of 2-Methyl-2-nonanol (Industry Standard)
  • Causality & Mechanism : The hydroxyl group of 2-methyl-2-nonanol is protonated by concentrated aqueous HCl, forming a superior leaving group (H₂O). Cleavage yields the tertiary carbocation. Because tertiary alcohols react exceptionally fast via SN1, the addition of a Lewis acid (like the ZnCl₂ used in ) is completely unnecessary.

  • Self-Validating Protocol :

    • Reaction Setup : Combine 1.0 eq of 2-methyl-2-nonanol with 3.0 eq of 37% aqueous HCl in a round-bottom flask. Stir vigorously at 25°C.

    • Phase Separation Cue : Initially, the mixture forms a cloudy emulsion. As the polar alcohol converts to the highly non-polar 2-chloro-2-methylnonane, it phase-separates into a distinct, sharp upper organic layer (density ≈ 0.86 g/mL vs. 1.18 g/mL for 37% HCl). The reaction is complete when the volume of this upper layer ceases to expand (typically 2–4 hours).

    • TLC Validation : Spot the organic layer on a silica TLC plate (eluent: 10% EtOAc in Hexanes). The product will appear near the solvent front (Rf ~ 0.9), clearly separated from any unreacted alcohol (Rf ~ 0.3).

    • Workup & Neutralization : Isolate the organic phase. Wash sequentially with DI water, then saturated aqueous NaHCO₃. Self-validation: The cessation of CO₂ gas evolution visually confirms the complete neutralization of residual HCl.

    • Drying : Dry over anhydrous Na₂SO₄. The liquid will transition from turbid to perfectly clear, indicating complete water removal.

    • Purification : Perform fractional vacuum distillation (e.g., at 10-15 mmHg). Critical Note: Avoid pot temperatures above 80°C to prevent thermal dehydrohalogenation (E1 elimination).

Route C: Mild Halogenation via Halide-Based Ionic Liquids (Green Alternative)
  • Causality & Mechanism : To avoid the harsh acidity of Route B, recent methodologies employ (e.g., 1-n-butyl-3-methylimidazolium chloride, [bmim][Cl]) paired with a Brønsted acid like methanesulfonic acid (MsOH)[3]. The ionic liquid provides a highly polar, non-nucleophilic environment that stabilizes the transient carbocation, accelerating the SN1 substitution while drastically suppressing the E1 elimination pathway.

  • Protocol : 2-Methyl-2-nonanol (1.0 eq) is dissolved in [bmim][Cl] (2.0 eq). MsOH (1.0 eq) is added dropwise at 25°C. After 1 hour, the product is extracted with hexanes.

  • Pros/Cons : This route yields exceptional purity (>95% pre-distillation) and allows the ionic liquid to be recycled. However, the high cost of [bmim][Cl] limits its use in multi-kilogram scale-ups.

Experimental Workflow Visualization (Route B)

Workflow Step1 Reaction Stir 2-Methyl-2-nonanol with 37% HCl (2-4h) Step2 Phase Separation Isolate Upper Organic Layer Step1->Step2 Step3 Neutralization Wash with Sat. NaHCO3 Step2->Step3 Step4 Drying Anhydrous Na2SO4 Step3->Step4 Step5 Purification Vacuum Distillation Step4->Step5

Step-by-step experimental workflow for the aqueous HCl SN1 substitution protocol.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three synthetic alternatives:

MetricRoute A (Hydrochlorination)Route B (Aqueous SN1)Route C (Ionic Liquid)
Primary Reagents Anhydrous HCl (gas), DCM37% HCl (aq)[bmim][Cl], MsOH
Reaction Mechanism Electrophilic AdditionSN1 SubstitutionSN1 in Ionic Media
Typical Yield 75 - 80%85 - 90%> 90%
Purity (Pre-Distillation) ~85%~90%> 95%
Major Byproducts Alkene isomers2-Methyl-1-nonene (E1)None detected
Scalability Moderate (Gas handling limits)Excellent (Industry Std)Low (Reagent cost)
Environmental Impact Poor (Corrosive gas, DCM)Moderate (Acid waste)Excellent (Recyclable)

Conclusion & Strategic Recommendations

For general laboratory synthesis and large-scale manufacturing, Route B (Aqueous SN1 Substitution) remains the undisputed champion. Its reliance on inexpensive 37% HCl, combined with a highly visual, self-validating phase-separation workflow, makes it robust and easily scalable.

However, if the downstream application requires ultra-high purity without subjecting the product to thermal stress during vacuum distillation, Route C (Ionic Liquid) is the superior alternative. The ionic media effectively shuts down the competing E1 elimination pathway, delivering a pristine tertiary chloride directly from the extraction phase.

References

  • Title : 10.5: Preparing Alkyl Halides from Alcohols Source : Chemistry LibreTexts URL :[Link]

  • Title : Preparation of Alkyl Halides and Tosylates from Alcohols Source : OpenOChem URL : [Link]

  • Title : Synthesis of alkyl chlorides Source : Organic Chemistry Portal URL :[Link]

  • Title : Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temperature Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Comparative

Unlocking Quaternary Architectures: A Cross-Reactivity Guide to 2-Chloro-2-methylnonane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction & Scientific Context The construction of sterically cong...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction & Scientific Context

The construction of sterically congested quaternary carbon centers remains one of the most formidable challenges in preclinical drug development. Historically, the cross-coupling of unactivated tertiary alkyl halides has been plagued by low yields due to their immense steric shielding and a high propensity for rapid β-hydride elimination.

However, the advent of metallaphotoredox catalysis and Cross-Electrophile Coupling (XEC) has fundamentally rewritten the rules of C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. In this guide, we utilize 2-Chloro-2-methylnonane (CAS: 4325-50-2) [1] as a model unactivated tertiary alkyl chloride. By objectively comparing its cross-reactivity profile against primary chlorides and tertiary bromides, we will demonstrate why tertiary chlorides are emerging as the superior electrophile class for highly chemoselective quaternary center synthesis[2].

Mechanistic Causality: The Advantage of the Tertiary C–Cl Bond

In a dual catalytic cross-electrophile coupling system (e.g., Ni / Photoredox), chemoselectivity is dictated by the differential reduction potentials of the two electrophiles.

Why choose 2-chloro-2-methylnonane over its bromide counterpart? Tertiary alkyl bromides possess highly labile C–Br bonds. Under reducing conditions, they frequently undergo uncontrolled, rapid background reduction leading to protodehalogenation or homocoupling before the transition metal catalyst can intervene.

Conversely, the C–Cl bond in 2-chloro-2-methylnonane is strong enough to resist thermal background reduction, yet perfectly tuned for targeted Single-Electron Transfer (SET) via an excited-state photocatalyst. This controlled SET generates a sterically shielded tertiary radical that is efficiently captured by a Ni(II)–aryl intermediate. When compared to primary alkyl chlorides (which generate highly reactive, unshielded radicals that rapidly homocouple), the tertiary radical exhibits a "Goldilocks" reactivity profile: stable enough to avoid off-target dimerization, but reactive enough to undergo reductive elimination at the nickel center[3].

G Start Alkyl Halide Pool (Cross-Reactivity Study) Tertiary 2-Chloro-2-methylnonane (Tertiary C-sp3 Cl) Start->Tertiary Primary 1-Chlorodecane (Primary C-sp3 Cl) Start->Primary Catalyst Ni / Photoredox Catalyst Single-Electron Transfer (SET) Tertiary->Catalyst Primary->Catalyst RadicalTert Tertiary Radical (Sterically Shielded) Catalyst->RadicalTert Controlled SET RadicalPrim Primary Radical (Highly Reactive) Catalyst->RadicalPrim Rapid SET ProductTert Cross-Coupled Quaternary Center (High Chemoselectivity) RadicalTert->ProductTert Ni(II) Capture ProductPrim Homocoupling / Isomerization (Off-Target Reactivity) RadicalPrim->ProductPrim Background Rxn

Caption: Divergent cross-reactivity of tertiary vs. primary alkyl chlorides under Ni-metallaphotoredox.

Comparative Performance Analysis

To objectively evaluate the performance of 2-chloro-2-methylnonane, we benchmarked it against alternative alkyl halides in a standardized Ni/Photoredox cross-electrophile coupling reaction with 4-bromoanisole.

Table 1: Cross-Reactivity and Chemoselectivity Profiles
Alkyl Halide SubstrateSubstitution / HalogenTarget XEC Yield (%)Homocoupling (%)Protodehalogenation (%)β-Hydride Elimination (%)
2-Chloro-2-methylnonane Tertiary / Chloride 84% < 2% 5% 8%
2-Bromo-2-methylnonaneTertiary / Bromide41%< 2%38%15%
1-ChlorodecanePrimary / Chloride22%65%< 2%< 2%

Data Interpretation: The data clearly illustrates that the tertiary chloride (2-chloro-2-methylnonane) maximizes the cross-coupled product yield (84%). The tertiary bromide suffers from severe protodehalogenation (38%) due to premature C–Br cleavage. Meanwhile, the primary chloride undergoes rampant homocoupling (65%) because the unshielded primary radical dimerizes faster than it can be captured by the nickel catalyst.

Experimental Methodology: Self-Validating Protocol

As a Senior Application Scientist, I mandate that all experimental workflows be self-validating. The following protocol for the cross-electrophile coupling of 2-chloro-2-methylnonane incorporates an internal standard (1,3,5-trimethoxybenzene) from step one. This ensures that any deviation in mass balance or yield can be mathematically traced back to specific mechanistic failures (e.g., poor SET vs. failed reductive elimination).

Workflow: Ni/Photoredox XEC of 2-Chloro-2-methylnonane

Reagents & Materials:

  • Electrophile 1: 2-Chloro-2-methylnonane (0.5 mmol)

  • Electrophile 2: 4-Bromoanisole (0.75 mmol, 1.5 equiv)

  • Catalysts: NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), Ir(ppy)₃ (2 mol%)

  • Additives: Tris(trimethylsilyl)silane (TTMSS) (0.5 mmol) as a radical mediator, Na₂CO₃ (1.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.16 mmol) — Critical for self-validation.

  • Solvent: Anhydrous DMA (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with NiCl₂·glyme, dtbbpy, and Ir(ppy)₃. Add 2.0 mL of anhydrous DMA. Stir for 15 minutes until the solution turns a deep, homogeneous green, indicating successful complexation of the Ni-dtbbpy species.

  • Substrate & Standard Addition: To the active catalyst solution, add Na₂CO₃, 4-bromoanisole, 2-chloro-2-methylnonane, TTMSS, and exactly 0.16 mmol of 1,3,5-trimethoxybenzene. Add the remaining 3.0 mL of DMA.

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the mixture with argon for 10 minutes. Causality note: Oxygen quenching of the Ir(ppy)₃ excited state is the #1 cause of SET failure.

  • Photochemical Activation: Irradiate the vial using a 440 nm blue LED photoreactor (e.g., Kessil PR160L) at ambient temperature (maintained via a cooling fan) for 18 hours.

  • Self-Validation & Workup:

    • Validation Check: Before aqueous workup, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a crude ¹H-NMR spectrum. Integrate the product's benzylic/quaternary methyl signals against the aromatic singlet of 1,3,5-trimethoxybenzene (δ 6.08 ppm). If the calculated NMR yield is < 75%, check for protodehalogenation peaks to diagnose over-reduction.

    • Purification: Dilute the bulk mixture with EtOAc, wash with H₂O (3x) and brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (Weix, D. J., et al., 2024) URL:[Link]

  • Copper-Catalyzed C–C Cross-Couplings of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands Source: Journal of the American Chemical Society (2023) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Logistics Guide: 2-Chloro-2-methylnonane Disposal Protocols

Executive Summary & Chemical Profile 2-Chloro-2-methylnonane (CAS: 4325-50-2) is a tertiary alkyl chloride utilized primarily as an intermediate in organic synthesis and drug development. While highly useful in controlle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Chloro-2-methylnonane (CAS: 4325-50-2) is a tertiary alkyl chloride utilized primarily as an intermediate in organic synthesis and drug development. While highly useful in controlled laboratory settings, its structural classification as a halogenated organic compound necessitates rigorous, highly regulated disposal protocols. Improper disposal not only violates federal environmental regulations but also poses severe ecological risks[1].

Hazard Assessment & E-E-A-T Causality

To build a culture of safety, laboratory professionals must understand the causality behind standard operating procedures. We do not segregate waste arbitrarily; we segregate it based on chemical reactivity and downstream destruction mechanics.

  • Toxicological & Environmental Hazards: 2-Chloro-2-methylnonane is classified as very toxic to aquatic life with long-lasting effects and is a suspected carcinogen[2]. If released into the water table, its hydrophobic nature and carbon-chlorine bond make it highly persistent.

  • The Causality of Halogenated Segregation: Why must this compound be strictly segregated into "Halogenated Organic Waste" streams?

    • Incineration Chemistry: Non-halogenated solvents can be burned for energy recovery at standard temperatures. Halogenated compounds, however, require specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers[3]. If burned in standard incinerators, the chlorine radicals combine with organic rings to form polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs)—highly toxic environmental pollutants.

    • Regulatory Compliance: The EPA strictly regulates the land disposal of halogenated organic compounds (HOCs)[1]. Mixing halogenated waste with non-halogenated waste taints the entire container, exponentially increasing disposal costs and regulatory liability.

Step-by-Step Disposal Protocol

Self-Validating Workflow for Laboratory Professionals

Phase 1: Point-of-Generation Segregation

  • Select the Correct Receptacle: Use a chemically compatible, clearly designated "Halogenated Organic Waste" container (typically high-density polyethylene, HDPE, or glass).

    • Validation Check: Ensure the container is completely free of incompatible residues, particularly strong oxidizing agents, which can react dangerously with the waste[2].

  • Transfer Waste: Operating strictly within a certified chemical fume hood, transfer the 2-Chloro-2-methylnonane waste into the receptacle.

  • Cap and Seal: Immediately cap the container.

    • Validation Check: The container must remain hermetically closed at all times except when actively adding waste to prevent volatile organic compound (VOC) emissions.

Phase 2: RCRA Labeling and SAA Management 4. Attach Hazardous Waste Label: Affix a standardized hazardous waste label the moment the first drop of waste enters the container. 5. Document Constituents: Explicitly write "2-Chloro-2-methylnonane" and "Halogenated Organic Waste" on the label. Do not use abbreviations, shorthand, or chemical formulas. 6. Satellite Accumulation Area (SAA) Rules: Store the container in a designated SAA at or near the point of generation.

  • Validation Check: Ensure the total volume in the SAA does not exceed 55 gallons per RCRA guidelines.

Phase 3: Lab Packing and Transport 7. EHS Transfer: Once the container reaches 90% capacity, date the label and transfer it to the central Main Accumulation Area (MAA) within 3 days. 8. Vendor Manifesting: A licensed hazardous waste vendor will lab-pack the material. For transport, 2-Chloro-2-methylnonane is classified under UN3082 (Environmentally hazardous substances, liquid, n.o.s.)[2]. 9. Final Destruction: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration with caustic scrubbing[3].

Spill Response Logistics

In the event of a localized laboratory spill involving 2-Chloro-2-methylnonane:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE: Don appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat)[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[2].

    • Causality: Do not use combustible materials like sawdust, as the mixture may become a fire hazard or react unpredictably.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Spill Cleanup Material containing 2-Chloro-2-methylnonane" and dispose of as hazardous waste[2].

Quantitative Data & Classification

Property / ClassificationValue / DesignationSource
CAS Number 4325-50-2[2]
Molecular Formula C10H21Cl[2]
Waste Stream Category Halogenated Organic Waste[3]
Primary Hazards Aquatic Toxicity (Chronic), Suspected Carcinogen[2]
UN Shipping Number UN3082 (Environmentally hazardous liquid, n.o.s.)[2]
Incompatible Materials Strong oxidizing agents[2]

Visualization: Disposal Workflow

G Gen Waste Generation (2-Chloro-2-methylnonane) Seg Segregation (Halogenated Stream) Gen->Seg Label RCRA Labeling & Logging Seg->Label Store SAA Storage (< 55 Gallons) Label->Store Vendor Licensed Vendor Pickup (UN3082 Transport) Store->Vendor Incinerate High-Temp Incineration (Scrubber Equipped) Vendor->Incinerate

Fig 1: Halogenated waste lifecycle from generation to high-temperature incineration.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-2-methylnonane

Executive Summary Handling 2-Chloro-2-methylnonane (CAS: 4325-50-2) requires precision and a deep understanding of halogenated hydrocarbon chemistry. Widely utilized in complex organic syntheses, proteomics research, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling 2-Chloro-2-methylnonane (CAS: 4325-50-2) requires precision and a deep understanding of halogenated hydrocarbon chemistry. Widely utilized in complex organic syntheses, proteomics research, and photoelectron spectroscopy (1)[1], this tertiary alkyl chloride presents significant acute and chronic exposure risks. This guide provides drug development professionals and researchers with self-validating, mechanistically grounded protocols for the safe handling, containment, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

Before selecting Personal Protective Equipment (PPE), one must understand the chemical causality of the threat. 2-Chloro-2-methylnonane is classified as an alkyl halide, specifically a tertiary chloroalkane (1)[1].

  • Hydrolytic Instability & Acid Generation: As a tertiary chloride, the carbon-chlorine bond is prone to rapid heterolytic cleavage (SN1 mechanism) in the presence of protic solvents or moisture (such as sweat or ocular fluid). This solvolysis generates a reactive carbocation and hydrochloric acid (HCl), leading to acute localized tissue necrosis, severe skin irritation (H315), and serious eye damage (H319) (2)[2].

  • Lipophilic Penetration: The C9 (nonane) aliphatic backbone renders the molecule highly lipophilic. Standard protective barriers (like thin latex or cotton) are easily permeated, allowing the compound to bypass the stratum corneum and deliver the reactive halogenated center deep into the epidermis (1)[1].

  • Chronic & Environmental Toxicity: The compound is suspected of causing cancer and is classified as very toxic to aquatic life with long-lasting effects (H400, H410) (3)[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic threats, the following PPE is mandatory for all laboratory personnel handling this substance (4)[4].

PPE CategoryRequired SpecificationScientific Rationale
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Prevents mucosal exposure to both the lipophilic liquid and the HCl gas generated upon ambient hydrolysis (4)[4].
Hand Protection Double-gloving: Inner layer of heavy-duty Nitrile (≥8 mil), outer layer of Fluorinated Rubber (Viton).Halogenated hydrocarbons rapidly degrade standard latex and thin nitrile via permeation. Viton provides superior resistance to non-polar, halogenated solvents.
Body Protection Tyvek® or Teflon-coated chemical-resistant lab coat/apron.The nonane backbone easily permeates woven fabrics (cotton). A non-porous polymer barrier prevents transdermal absorption.
Respiratory Protection NIOSH-approved respirator with Organic Vapor (OV) and Acid Gas (AG) combination cartridges.Protects against the volatilization of the organic compound and the secondary inhalation hazard of HCl gas (3)[3].
Standard Operating Procedure: Handling Workflow

Every step in the handling of 2-Chloro-2-methylnonane must be a self-validating system designed to exclude moisture and prevent vapor release.

  • Pre-Operation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm. Verify that all PPE is donned and free of micro-tears.

  • Inert Atmosphere Setup: Because tertiary chlorides are moisture-sensitive, purge the reaction vessel and transfer lines with an inert gas (Argon or Nitrogen) to prevent ambient humidity from initiating hydrolysis.

  • Closed-System Transfer: Utilize a gas-tight syringe or a Teflon cannula for transferring the liquid. Do not pour the chemical openly, as this maximizes surface area for volatilization and moisture absorption.

  • Reaction Monitoring: Keep the fume hood sash at the lowest workable level. Monitor the reaction for unexpected exothermic activity or the evolution of HCl gas.

HandlingWorkflow Start 1. Pre-Operation: Verify Fume Hood & PPE Inert 2. Purge System (Argon/Nitrogen) Start->Inert Transfer 3. Closed-System Transfer (Teflon Cannula) Inert->Transfer Monitor 4. Monitor Reaction (Watch for HCl gas) Transfer->Monitor End 5. Safe Quenching & Waste Segregation Monitor->End

Standard Operating Procedure for Moisture-Sensitive Alkyl Halide Handling.

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental contamination and inhalation exposure (4)[4].

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the laboratory. Remove all potential ignition sources, as the vapors may be combustible.

  • PPE Upgrade: Responders must upgrade to a full-face respirator (or SCBA for large spills) and heavy-duty Viton gloves before approaching the spill.

  • Dry Containment (Critical Step): Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a commercial chemical binder (4)[4]. Never use water , as water will rapidly hydrolyze the tertiary chloride, releasing a dangerous cloud of HCl gas.

  • Neutralization: Carefully apply a weak solid base (such as sodium bicarbonate) over the absorbed spill to neutralize any acidic byproducts formed by ambient moisture.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the material into a clearly labeled, sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Regulatory Disposal: 2-Chloro-2-methylnonane is highly toxic to aquatic life (2)[2]. Label the container strictly as: "UN3082, Environmentally hazardous substances, liquid, n.o.s. (2-Chloro-2-methylnonane)" (3)[3]. Route the waste to an approved chemical incinerator facility; never dispose of it down the drain or in standard solid waste (4)[4].

SpillResponse Spill Spill Detected: 2-Chloro-2-methylnonane Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate Area & Upgrade PPE Assess->Evac Large/Unventilated Contain Contain with Inert Absorbent (CRITICAL: No Water!) Assess->Contain Small/Contained Evac->Contain Neutralize Neutralize with NaHCO3 Contain->Neutralize Dispose Package as UN3082 Waste Neutralize->Dispose

Emergency Spill Response and Containment Logic for Tertiary Alkyl Chlorides.

References
  • PubChem - NIH. "2-Chloro-2-methylnonane | C10H21Cl | CID 138189". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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